molecular formula C6H5NS B1446394 2-Ethynyl-4-methylthiazole CAS No. 211940-25-9

2-Ethynyl-4-methylthiazole

Cat. No.: B1446394
CAS No.: 211940-25-9
M. Wt: 123.18 g/mol
InChI Key: GXICJSRJEHQZMJ-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methylthiazole ( 211940-25-9) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a molecular weight of 123.18 g/mol and the molecular formula C 6 H 5 NS . Its structure consists of a thiazole ring system with a methyl group at the 4-position and a reactive ethynyl group (-C≡C-H) at the 2-position . This direct attachment of the ethynyl group creates a conjugated system, influencing the compound's electronic properties and providing a versatile handle for further chemical transformations via cycloaddition and cross-coupling reactions . As a synthetic intermediate, this compound is a valuable scaffold for constructing more complex molecular architectures, particularly in the development of pharmaceutical candidates . Thiazole derivatives, in general, are prominent in drug discovery, found in medications with anticancer, antimicrobial, and anti-inflammatory properties . The ethynyl substituent specifically enhances its utility as a key reactant for assembling diverse heterocyclic systems . Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . Attention: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-ethynyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXICJSRJEHQZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Ethynyl-4-methylthiazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of the primary synthetic routes to 2-ethynyl-4-methylthiazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The convergence of the bioisosteric thiazole ring and the versatile terminal alkyne handle makes this molecule a valuable precursor for generating diverse compound libraries via reactions such as 'click' chemistry, Sonogashira couplings, and acetylide additions. We will dissect two robust and field-proven synthetic strategies: the Sonogashira cross-coupling of a halogenated thiazole precursor and the Bestmann-Ohira homologation of a thiazole-2-carbaldehyde. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to empower researchers in selecting and executing the optimal synthesis for their specific application.

Introduction: The Strategic Value of the this compound Scaffold

The 4-methylthiazole moiety is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals where it often serves as a stable, electron-rich bioisostere for amide or phenyl groups, enhancing metabolic stability and modulating pharmacokinetic properties. The 2-ethynyl group is a uniquely powerful functional handle. Its linear geometry and high reactivity allow for precise, directional extension of the molecular framework. This combination makes this compound an ideal starting point for constructing novel chemical entities with potential therapeutic applications, from kinase inhibitors to antimicrobial agents. The successful synthesis of this building block is therefore a critical enabling step in many drug development programs.

Retrosynthetic Analysis

Two primary retrosynthetic disconnections guide the synthesis of this compound. The first approach involves the formation of the alkyne's C-C bond via a palladium-catalyzed cross-coupling reaction. The second strategy builds the alkyne from an aldehyde precursor through a one-carbon homologation.

G cluster_0 Pathway I: Sonogashira Coupling cluster_1 Pathway II: Bestmann-Ohira Homologation Target This compound Sonogashira Sonogashira Cross-Coupling Target->Sonogashira C(sp)-C(sp2) formation Homologation Bestmann-Ohira Reaction Target->Homologation C1 Homologation Precursor1 2-Bromo-4-methylthiazole Sonogashira->Precursor1 Precursor Precursor2 (Trimethylsilyl)acetylene Sonogashira->Precursor2 Reagent Precursor3 4-Methylthiazole-2-carbaldehyde Homologation->Precursor3 Precursor

Caption: Retrosynthetic pathways for this compound.

Pathway I: Sonogashira Cross-Coupling Strategy

This pathway is arguably the most common and modular approach. It relies on the well-established Sonogashira reaction to couple a 2-halo-4-methylthiazole with a protected terminal alkyne, followed by a deprotection step.[1] The use of (trimethylsilyl)acetylene is advantageous as it prevents self-coupling of the terminal alkyne and simplifies purification of the intermediate.

Principle & Mechanism

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3]

  • Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition into the 2-bromo-4-methylthiazole C-Br bond.

  • Copper Cycle: Concurrently, copper(I) iodide reacts with the terminal alkyne and a base (typically an amine) to form a highly reactive copper(I) acetylide intermediate.[4]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

G cluster_precursor Precursor Synthesis cluster_coupling Coupling & Deprotection Thiourea Thiourea Hantzsch Hantzsch Synthesis Thiourea->Hantzsch + Chloroacetone AminoThiazole 2-Amino-4-methylthiazole Hantzsch->AminoThiazole Yields Sandmeyer Sandmeyer Reaction AminoThiazole->Sandmeyer Diazotization BromoThiazole 2-Bromo-4-methylthiazole Sandmeyer->BromoThiazole Yields Sonogashira Sonogashira Coupling BromoThiazole->Sonogashira + TMS-Acetylene TMS_Product TMS-Protected Product Sonogashira->TMS_Product Yields Deprotection Deprotection TMS_Product->Deprotection K2CO3, MeOH FinalProduct This compound Deprotection->FinalProduct Yields

Caption: Workflow for the Sonogashira cross-coupling pathway.

Synthesis of Precursor: 2-Bromo-4-methylthiazole

The primary precursor, 2-bromo-4-methylthiazole, is conveniently prepared in a two-step sequence from commercially available starting materials.

4.2.1 Protocol: Hantzsch Synthesis of 2-Amino-4-methylthiazole

The foundational Hantzsch thiazole synthesis provides a reliable method for constructing the thiazole ring itself by condensing a thioamide with an α-haloketone.[5][6]

  • Reaction: Chloroacetone + Thiourea → 2-Amino-4-methylthiazole

  • Reagents & Equipment:

    • Thiourea (1.0 eq)

    • Chloroacetone (1.0 eq)

    • Water

    • Sodium hydroxide (solid)

    • Diethyl ether

    • Round-bottom flask, reflux condenser, mechanical stirrer, separatory funnel

  • Procedure:

    • Suspend thiourea (76 g, 1.0 mol) in water (200 mL) in a 500-mL flask equipped for stirring and reflux.

    • With stirring, add chloroacetone (92.5 g, 1.0 mol) dropwise over 30 minutes. The reaction is exothermic, and the solids will dissolve.

    • Heat the resulting yellow solution to reflux for 2 hours.

    • Cool the mixture in an ice bath. While stirring, cautiously add solid sodium hydroxide (200 g) in portions, maintaining a low temperature. An oily layer will form.

    • Transfer the mixture to a separatory funnel and separate the upper oily layer.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the original oil with the ether extracts and dry over solid sodium hydroxide.

    • Filter and remove the ether by distillation. Distill the residual oil under reduced pressure to yield 2-amino-4-methylthiazole as a solid upon cooling (yield: 70-75%).[7]

4.2.2 Protocol: Sandmeyer Reaction for 2-Bromo-4-methylthiazole

The Sandmeyer reaction is a classic transformation to convert an aromatic amine into a halide via a diazonium salt intermediate.

  • Reaction: 2-Amino-4-methylthiazole → [Diazonium Salt] → 2-Bromo-4-methylthiazole

  • Reagents & Equipment:

    • 2-Amino-4-methylthiazole (1.0 eq)

    • Hydrobromic acid (48%)

    • Sodium nitrite (1.1 eq)

    • Copper(I) bromide (catalytic)

    • Ice, sodium hydroxide solution

    • Beaker, flasks, dropping funnel, filtration apparatus

  • Procedure:

    • Prepare a solution of copper(I) bromide in 48% HBr.

    • In a separate flask cooled to 0-5 °C, dissolve 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in 48% HBr.

    • Slowly add an aqueous solution of sodium nitrite (7.6 g, 0.11 mol) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • Add the cold diazonium salt solution portion-wise to the vigorously stirred copper(I) bromide solution. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture onto ice and neutralize carefully with a cold sodium hydroxide solution to pH 7-8.

    • Extract the product with dichloromethane (3 x 50 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-bromo-4-methylthiazole. Further purification can be achieved by vacuum distillation.

Protocol: Sonogashira Coupling
  • Reagents & Equipment:

    • 2-Bromo-4-methylthiazole (1.0 eq)

    • (Trimethylsilyl)acetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (4-10 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and solvent)

    • Anhydrous, degassed solvent (e.g., THF or Toluene)

    • Schlenk flask or similar reaction vessel for inert atmosphere

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-methylthiazole (1.78 g, 10 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol).

    • Add anhydrous, degassed triethylamine (20 mL).

    • Add (trimethylsilyl)acetylene (1.18 g, 12 mmol) via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor progress by TLC or GC-MS.

    • Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)-4-methylthiazole.[2]

Protocol: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group is a labile protecting group for terminal alkynes, easily removed under mild basic or fluoride-mediated conditions.[8]

  • Reagents & Equipment:

    • 2-((Trimethylsilyl)ethynyl)-4-methylthiazole (1.0 eq)

    • Potassium carbonate (K₂CO₃) (0.2 eq)

    • Methanol (MeOH)

    • Round-bottom flask

  • Procedure:

    • Dissolve the TMS-protected alkyne (1.95 g, 10 mmol) in methanol (50 mL).

    • Add potassium carbonate (276 mg, 2 mmol) to the solution.

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.[9]

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully to yield the final product, this compound.

Data Summary Table for Sonogashira Pathway
StepKey ReagentsTypical YieldTemperature (°C)Notes
Hantzsch Synthesis Chloroacetone, Thiourea70-75%RefluxExothermic initial addition; requires careful workup.[7]
Sandmeyer Reaction NaNO₂, HBr, CuBr60-70%0-5Diazonium salt is unstable; must be kept cold.
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, TEA75-90%25-60Requires inert atmosphere; amine base is crucial.[10]
TMS Deprotection K₂CO₃, MeOH>95%25Mild conditions; other methods like TBAF are also effective.

Pathway II: Bestmann-Ohira Homologation Strategy

This elegant pathway converts an aldehyde directly into a terminal alkyne with a one-carbon extension, avoiding the use of halogenated precursors and palladium catalysts. It utilizes the Bestmann-Ohira reagent, a stabilized phosphonate ylide.

Principle & Mechanism

The reaction begins with the in-situ generation of the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) from the more stable Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) by base-catalyzed cleavage of the acetyl group.[6]

  • A base (K₂CO₃) in methanol generates a methoxide anion, which attacks the acetyl group of the Bestmann-Ohira reagent, releasing the carbanion of dimethyl (diazomethyl)phosphonate.

  • This carbanion acts as a nucleophile, attacking the aldehyde carbonyl carbon of 4-methylthiazole-2-carbaldehyde.

  • The resulting intermediate cyclizes to form an oxaphosphetane, similar to a Wittig reaction.

  • The oxaphosphetane eliminates dimethyl phosphate, yielding a vinyldiazo species.

  • Loss of dinitrogen gas (N₂) generates a vinylidene carbene, which undergoes a 1,2-hydride shift to form the terminal alkyne product.

G cluster_precursor2 Precursor Synthesis cluster_homologation Homologation BromoThiazole 2-Bromo-4-methylthiazole Lithiation Lithium-Halogen Exchange & Formylation BromoThiazole->Lithiation 1. n-BuLi, -78°C 2. DMF Aldehyde 4-Methylthiazole- 2-carbaldehyde Lithiation->Aldehyde Yields Reaction Bestmann-Ohira Homologation Aldehyde->Reaction + Bestmann-Ohira Reagent FinalProduct This compound Reaction->FinalProduct Yields

Caption: Workflow for the Bestmann-Ohira homologation pathway.

Synthesis of Precursor: 4-Methylthiazole-2-carbaldehyde

The key precursor for this route is the aldehyde. A reliable method for its synthesis is the formylation of 2-bromo-4-methylthiazole via a lithium-halogen exchange.

  • Reagents & Equipment:

    • 2-Bromo-4-methylthiazole (1.0 eq)

    • n-Butyllithium (n-BuLi) (1.1 eq)

    • N,N-Dimethylformamide (DMF), anhydrous (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask, low-temperature bath (dry ice/acetone)

  • Procedure:

    • Dissolve 2-bromo-4-methylthiazole (1.78 g, 10 mmol) in anhydrous THF (40 mL) in a Schlenk flask under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30 minutes.

    • Add anhydrous DMF (0.93 mL, 12 mmol) dropwise. The reaction is often exothermic.

    • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield 4-methylthiazole-2-carbaldehyde.[9]

Protocol: Bestmann-Ohira Homologation
  • Reagents & Equipment:

    • 4-Methylthiazole-2-carbaldehyde (1.0 eq)

    • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent) (1.5 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

    • Anhydrous Methanol (MeOH)

    • Round-bottom flask, inert atmosphere setup

  • Procedure:

    • To a round-bottom flask under an argon atmosphere, add 4-methylthiazole-2-carbaldehyde (1.27 g, 10 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).

    • Add anhydrous methanol (50 mL).

    • Add the Bestmann-Ohira reagent (2.88 g, 15 mmol) dropwise to the stirred suspension at room temperature.

    • Stir the reaction at room temperature. Monitor by TLC for the disappearance of the aldehyde. The reaction is typically complete within 4-12 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether (100 mL).

    • Wash with 5% aqueous sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure.

    • The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford pure this compound.

Data Summary Table for Homologation Pathway
StepKey ReagentsTypical YieldTemperature (°C)Notes
Formylation 2-Bromo-4-methylthiazole, n-BuLi, DMF65-80%-78Requires strictly anhydrous conditions and low temperature.
Homologation Bestmann-Ohira Reagent, K₂CO₃, MeOH70-85%25One-pot procedure under mild, palladium-free conditions.

Comparative Analysis of Synthesis Routes

FeatureSonogashira PathwayBestmann-Ohira Pathway
Overall Yield Generally good to excellent.Good, can be slightly lower due to aldehyde synthesis.
Scalability Highly scalable, but cost of palladium can be a factor.Scalable; avoids expensive transition metals.
Reagent Hazards Uses toxic palladium catalysts and copper salts.Bestmann-Ohira reagent is a diazo compound (handle with care). n-BuLi is pyrophoric.
Conditions Requires inert atmosphere for coupling.Requires inert atmosphere and cryogenic temperatures for aldehyde synthesis; homologation is milder.
Modularity Excellent. The same 2-bromo precursor can be coupled with many different alkynes.Less modular. The alkyne is installed directly.
Purification Can be challenging to remove all catalyst residues.Generally cleaner, purification is often straightforward chromatography.

Recommendation: For discovery chemistry where modularity is key and various alkyne analogs are desired, the Sonogashira pathway is superior. For process chemistry and scale-up where cost and metal contamination are primary concerns, the Bestmann-Ohira pathway presents a compelling, palladium-free alternative.

Conclusion

The synthesis of this compound can be reliably achieved through two distinct, high-yielding chemical pathways. The Sonogashira cross-coupling offers a modular route suitable for library synthesis, while the Bestmann-Ohira homologation provides a robust, metal-free alternative ideal for scale-up operations. The choice of methodology should be guided by the specific project goals, available resources, and scale requirements. This guide provides the foundational protocols and mechanistic understanding necessary for researchers to confidently incorporate this valuable building block into their synthetic programs.

References

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  • Harrington, C. R., & Moggridge, R. C. G. (1939). The synthesis of 4-methyl-5-formylthiazole. Journal of the Chemical Society, 443-446.

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  • Sigma-Aldrich. (n.d.). Bestmann-Ohira Reagent: Alkynes from Aldehydes. Retrieved from

  • Ohira, S. (1989). Methanolysis of Dimethyl (1-Diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (Diazomethyl)phosphonate and Reaction with Carbonyl Compounds. Synthetic Communications, 19(3-4), 561-564.

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Ethynyl-4-methylthiazole in Modern Drug Discovery

The thiazole nucleus is a cornerstone of medicinal chemistry, prized for its versatile electronic properties and its ability to engage in critical hydrogen bonding interactions with biological targets. Within this privileged scaffold, this compound emerges as a particularly strategic building block. The presence of a terminal alkyne at the 2-position provides a reactive handle for the facile and modular installation of diverse functionalities, most notably through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This attribute has positioned this compound as a valuable precursor in the synthesis of kinase inhibitors and other targeted therapeutics. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design, synthesis, and formulation development. This guide provides a comprehensive overview of these properties, supported by field-proven experimental insights and methodologies.

Core Physicochemical Properties

A precise understanding of a molecule's physicochemical characteristics is fundamental to its application in drug development. These properties govern its solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.

PropertyPredicted/Reported ValueSignificance in Drug Development
Molecular Formula C₆H₅NSProvides the elemental composition.
Molecular Weight 123.18 g/mol Influences diffusion, membrane transport, and formulation properties.
Predicted Melting Point ~45-55 °CImportant for compound handling, storage, and formulation (e.g., solid dosage forms).
Predicted Boiling Point ~180-190 °C at 760 mmHgRelevant for purification by distillation and assessing volatility.
Predicted Water Solubility LowAffects dissolution rate and oral bioavailability. Poor solubility can be a major hurdle in drug development.
Predicted LogP ~1.5 - 2.5Indicates lipophilicity, which influences membrane permeability and protein binding. A balanced LogP is often sought.
Predicted pKa (basic) ~2.0 - 3.0 (for the thiazole nitrogen)Governs the state of ionization at physiological pH, which impacts solubility, receptor binding, and cell penetration.

Note: Experimental data for some properties of this compound are not widely available in the literature. The predicted values provided are based on computational models and data from structurally similar compounds. Experimental verification is strongly recommended.

Molecular Structure and Reactivity

The unique arrangement of atoms in this compound dictates its chemical behavior and its utility as a synthetic intermediate.

Caption: Structure of this compound highlighting key positions.

The electron-withdrawing nature of the thiazole ring and the sp-hybridized carbons of the ethynyl group render the terminal alkyne proton acidic, facilitating its deprotonation and subsequent participation in coupling reactions. The methyl group at the 4-position provides a degree of steric bulk and can influence the molecule's interaction with protein binding pockets.

Synthesis and Functionalization: The Sonogashira Coupling

The primary application of this compound in drug discovery is its use as a key building block in Sonogashira cross-coupling reactions. This powerful transformation enables the formation of a carbon-carbon bond between the terminal alkyne of the thiazole and an aryl or vinyl halide, providing a modular approach to complex molecule synthesis.

G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product This compound This compound Coupled Product Coupled Product This compound->Coupled Product Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Coupled Product Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Coupled Product Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI)->Coupled Product Base (e.g., Et₃N) Base (e.g., Et₃N) Base (e.g., Et₃N)->Coupled Product

Caption: Workflow for a typical Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

Causality behind Experimental Choices: The choice of a palladium catalyst with phosphine ligands, such as Pd(PPh₃)₄, is crucial for the oxidative addition step. The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step. An amine base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Anhydrous and anaerobic conditions are critical to prevent catalyst deactivation and unwanted side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., tetrahydrofuran or toluene) and an anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the aryl halide. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~7.2-7.4sThiazole H-5
¹H~3.3-3.5sEthynyl H
¹H~2.4-2.6sMethyl H
¹³C~150-155-Thiazole C-2
¹³C~150-155-Thiazole C-4
¹³C~115-120-Thiazole C-5
¹³C~80-85-Ethynyl C (quaternary)
¹³C~75-80-Ethynyl C-H
¹³C~15-20-Methyl C

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and can vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Intensity
~3300≡C-H stretchStrong, sharp
~2100C≡C stretchMedium to weak, sharp
~1600C=N stretch (thiazole ring)Medium
~1500C=C stretch (thiazole ring)Medium
~2950-2850C-H stretch (methyl)Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 123.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for monitoring reaction progress.

G Sample Sample HPLC System HPLC System Sample->HPLC System Injection Column (e.g., C18) Column (e.g., C18) HPLC System->Column (e.g., C18) Separation Detector (e.g., UV) Detector (e.g., UV) Column (e.g., C18)->Detector (e.g., UV) Detection Chromatogram Chromatogram Detector (e.g., UV)->Chromatogram Data Output

Caption: A simplified workflow for HPLC analysis.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Experimental Determination of Key Physicochemical Properties

For novel compounds, experimental determination of properties like solubility and pKa is crucial for accurate characterization.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Protocol for Determining pKa (Potentiometric Titration)
  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-methanol).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Conclusion

This compound is a highly valuable and versatile building block in contemporary drug discovery. Its strategic importance is underscored by the utility of its terminal alkyne functionality in constructing complex molecular architectures. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for researchers to fully exploit its potential in the design and synthesis of novel therapeutic agents. The provided protocols offer a robust framework for the synthesis, characterization, and evaluation of this key intermediate and its derivatives, thereby empowering scientists in the pharmaceutical and biotechnology sectors to advance their research and development endeavors.

References

An In-Depth Technical Guide to 2-Ethynyl-4-methylthiazole: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. When functionalized with a terminal alkyne, as in 2-Ethynyl-4-methylthiazole, this heterocyclic compound transforms into a highly versatile building block for drug discovery and development. The terminal alkyne group offers a unique combination of linear geometry, electronic properties, and reactivity, making it an invaluable tool for probing biological systems and constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical identifiers, physicochemical properties, a robust synthesis protocol via Sonogashira cross-coupling, and its significant potential as a kinase inhibitor, particularly targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical entity in their research endeavors.

Core Chemical Identifiers and Properties

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. This compound is identified by a unique set of chemical descriptors.

IdentifierValueSource
CAS Number 211940-25-9[1]
IUPAC Name 2-ethynyl-4-methyl-1,3-thiazoleN/A
Molecular Formula C₆H₅NSN/A
Molecular Weight 123.18 g/mol N/A
Canonical SMILES C#CC1=NC(=CS1)CN/A
InChI Key Not readily availableN/A

Synthesis Pathway: The Sonogashira Cross-Coupling Approach

The introduction of the ethynyl group at the C2 position of the thiazole ring is most effectively achieved through a palladium- and copper-co-catalyzed Sonogashira cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance under mild conditions.[2] The logical precursor for this synthesis is a halogenated thiazole, such as 2-bromo-4-methylthiazole.

The causality behind this synthetic choice is rooted in the reaction mechanism. A palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the thiazole. Concurrently, a copper(I) co-catalyst facilitates the deprotonation of a terminal alkyne to form a copper acetylide intermediate. Through a transmetalation step, the acetylide moiety is transferred to the palladium(II) complex, which then undergoes reductive elimination to yield the final product, this compound, and regenerate the active palladium(0) catalyst.[3] Using a silyl-protected alkyne, such as ethynyltrimethylsilane (TMSA), is a common and field-proven strategy to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling) and improve handling.[4] The silyl group is then easily removed in a subsequent step.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_deprotection Deprotection Step cluster_final Final Product BromoThiazole 2-Bromo-4-methylthiazole Sonogashira Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) Solvent (e.g., THF) BromoThiazole->Sonogashira TMSA Ethynyltrimethylsilane (TMSA) TMSA->Sonogashira ProtectedProduct 2-((Trimethylsilyl)ethynyl)- 4-methylthiazole Sonogashira->ProtectedProduct Forms C-C bond Deprotection Silyl Group Removal (e.g., K₂CO₃ in MeOH or TBAF) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct Removes TMS group

A robust synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methodologies and must be performed by trained personnel with appropriate safety precautions.

Materials:

  • 2-Bromo-4-methylthiazole (1.0 eq)

  • Ethynyltrimethylsilane (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.05 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard glassware for anhydrous, inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Reaction Setup (Coupling): To a dry, oven-baked Schlenk flask under an argon atmosphere, add 2-bromo-4-methylthiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF via cannula, followed by triethylamine (3.0 eq) and ethynyltrimethylsilane (1.2 eq) via syringe. The choice of an amine base like triethylamine is critical as it serves both as a base to neutralize the HBr formed and as a solvent in some cases.[3]

  • Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up and Isolation (Intermediate): Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl-protected intermediate. This intermediate can be purified by flash column chromatography on silica gel if necessary.

  • Deprotection: Dissolve the crude intermediate in methanol. Add potassium carbonate (K₂CO₃, ~2.0 eq) and stir the mixture at room temperature for 1-3 hours. The progress is monitored by TLC.

  • Final Work-up and Purification: Once the deprotection is complete, remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The final product, this compound, is purified by flash column chromatography on silica gel to yield the pure compound.

  • Validation: The structure and purity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Drug Discovery: Inhibition of the TGF-β Signaling Pathway

The terminal alkyne is a powerful pharmacophore, and its incorporation into the thiazole scaffold yields a molecule with significant therapeutic potential. This compound has been identified as a cell-based kinase inhibitor that interferes with the production of TGF-β and activin. This positions the compound as a valuable tool for cancer research and the development of novel anti-tumor agents.

The TGF-β signaling pathway is a critical regulator of cell proliferation, differentiation, apoptosis, and migration.[5] Dysregulation of this pathway is a hallmark of many cancers. In some contexts, TGF-β can act as a tumor suppressor, but in advanced cancers, it often promotes tumor progression, metastasis, and epithelial-mesenchymal transition (EMT).[5]

The signaling is initiated when a ligand (like TGF-β) binds to a type II receptor kinase (TβRII), which then recruits and phosphorylates a type I receptor kinase (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[6] The activated ALK5 propagates the signal by phosphorylating downstream effector proteins, primarily Smad2 and Smad3. Small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain are therefore highly sought after as therapeutic agents.[5][6] this compound is reported to act as such an inhibitor, selectively targeting receptor kinases like ALK5.

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TBRII TβRII Receptor TGFB->TBRII Binds ALK5 ALK5 (TβRI) Receptor TBRII->ALK5 Recruits & Activates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex Transcription Gene Transcription (EMT, Metastasis, etc.) SmadComplex->Transcription Translocates & Regulates Inhibitor This compound Inhibitor->ALK5 Inhibits ATP Binding

Inhibition of the TGF-β pathway by this compound.

Safety and Handling

As a research chemical, this compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Information:

  • Signal Word: Danger

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store sealed in a dry, cool environment (recommended 2-8°C).

Conclusion

This compound represents a convergence of two powerful motifs in medicinal chemistry: the thiazole ring and the terminal alkyne. Its synthesis is readily achievable through robust and well-understood methodologies like the Sonogashira coupling. The true value of this compound lies in its potential as a targeted therapeutic agent, particularly as an inhibitor of the ALK5 kinase within the TGF-β signaling pathway. For researchers in oncology and drug development, this compound serves as both a valuable research tool to probe pathway dynamics and a promising starting point for fragment-based or lead optimization campaigns. Its utility in click chemistry further expands its applications, allowing for its conjugation to other molecules for targeted delivery or imaging applications.

References

An In-depth Technical Guide to 2-Ethynyl-4-methylthiazole: A Keystone Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-containing compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Among these, 2-Ethynyl-4-methylthiazole has emerged as a highly valuable and versatile building block, particularly in the rational design of kinase inhibitors. Its defining feature, a terminal alkyne, serves as a reactive handle for forging carbon-carbon bonds through robust cross-coupling reactions. This guide provides an in-depth examination of the physicochemical properties, synthesis, and applications of this compound, with a focus on its strategic implementation in drug development workflows, underscored by field-proven experimental insights.

Core Physicochemical Properties

This compound is a heterocyclic compound whose structure is primed for synthetic elaboration. The key quantitative data for this molecule are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₅NS[3][4]
Molecular Weight 123.18 g/mol [4][5]
CAS Number 211940-25-9[3][4]
Canonical SMILES CC1=CSC(C#C)=N1[5]
Storage Conditions Sealed in dry, 2-8°C[5]
Synthesis and Spectroscopic Characterization

The synthesis of this compound is not trivial but can be achieved through established organometallic transformations. A common conceptual pathway involves the installation of the ethynyl group onto a pre-formed 2-halo-4-methylthiazole scaffold.

2.1. Conceptual Synthetic Workflow

A plausible and widely used strategy is the Sonogashira coupling of a protected acetylene, such as (trimethylsilyl)acetylene, with 2-bromo-4-methylthiazole, followed by deprotection of the silyl group.

Causality Behind Experimental Choices:

  • Palladium/Copper Catalysis: The combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is the hallmark of the Sonogashira reaction. The palladium complex orchestrates the catalytic cycle, while the copper(I) salt activates the terminal alkyne, facilitating the coupling under mild conditions.[6][7]

  • Silyl Protection: The use of a trimethylsilyl (TMS) protecting group on the acetylene is a critical strategic choice. It prevents the highly reactive terminal alkyne from undergoing self-coupling (Glaser coupling), ensuring a clean reaction and higher yield of the desired product. The TMS group is easily removed under mild basic or fluoride-mediated conditions.

G cluster_0 Synthesis Workflow 2-Bromo-4-methylthiazole 2-Bromo-4-methylthiazole Sonogashira Coupling Sonogashira Coupling 2-Bromo-4-methylthiazole->Sonogashira Coupling TMS-acetylene TMS-acetylene TMS-acetylene->Sonogashira Coupling TMS-protected intermediate TMS-protected intermediate Sonogashira Coupling->TMS-protected intermediate Pd/Cu catalyst Deprotection Deprotection TMS-protected intermediate->Deprotection e.g., K2CO3, MeOH This compound This compound Deprotection->this compound

Caption: Conceptual workflow for the synthesis of this compound.

2.2. Spectroscopic Profile (Expected)

While specific spectra are proprietary, the structural features of this compound allow for a confident prediction of its key spectroscopic signals:

  • ¹H NMR: One would expect a sharp singlet for the acetylenic proton (≡C-H) around δ 3.0-3.5 ppm. The methyl protons (-CH₃) would appear as a singlet around δ 2.4-2.6 ppm, and the thiazole ring proton would be a singlet around δ 7.0-7.5 ppm.

  • ¹³C NMR: The two alkyne carbons would be visible in the range of δ 70-90 ppm. The thiazole ring carbons and the methyl carbon would appear at their characteristic chemical shifts.

  • IR Spectroscopy: A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch and another sharp band around 2100-2150 cm⁻¹ for the C≡C triple bond stretch would be definitive indicators of the ethynyl group.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds and act as a bioisostere for other aromatic systems.[1][8] Its derivatives have shown remarkable success as kinase inhibitors.[2][9]

The unique contribution of this compound is the terminal alkyne, which provides a rigid and linear linker to connect the thiazole core to other pharmacophoric elements designed to occupy the ATP-binding site of protein kinases.[8] This strategic placement allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR).

G cluster_1 Kinase Inhibitor Pharmacophore Model cluster_2 Protein Kinase ATP Site Thiazole 4-Methylthiazole Core Alkyne Ethynyl Linker (Rigid Spacer) Thiazole->Alkyne Covalent Bond Hinge Hinge Region Thiazole->Hinge H-Bond Interaction Recognition Recognition Element (e.g., Aryl Group) Alkyne->Recognition Covalent Bond HydrophobicPocket Hydrophobic Pocket Recognition->HydrophobicPocket van der Waals

Caption: Role of the this compound scaffold in a kinase active site.

Exemplary Experimental Protocol: Sonogashira Cross-Coupling

This protocol describes a self-validating system for coupling this compound with an aryl bromide, a cornerstone reaction in the synthesis of kinase inhibitors. The success of the reaction is validated by the consumption of starting materials and the appearance of a new, less polar product on Thin Layer Chromatography (TLC).

Objective: To synthesize a 2-(arylethynyl)-4-methylthiazole derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Copper(I) Iodide [CuI] (0.1 eq)

  • Triethylamine (Et₃N), anhydrous (3.0 eq)

  • Toluene, anhydrous (solvent)

Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq). Seal the flask with a septum.

    • Rationale: The palladium(0) catalyst is sensitive to oxygen and moisture; an inert argon or nitrogen atmosphere is essential to prevent its degradation and ensure catalytic activity.[7]

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene via syringe, followed by anhydrous triethylamine.

    • Rationale: Triethylamine acts as both a base to neutralize the HBr generated during the reaction and as a solvent. Anhydrous conditions are critical to prevent side reactions.

  • Substrate Addition: Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

    • Rationale: Heating accelerates the rate of reaction. TLC allows for real-time monitoring of the consumption of the starting materials and the formation of the product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

    • Rationale: Celite filtration is an effective method to remove insoluble palladium and copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

    • Rationale: Chromatography separates the desired product from any unreacted starting materials, byproducts, and residual catalyst, yielding a pure compound for subsequent characterization and biological testing.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its defined molecular weight and formula are the starting point for the design of complex molecules with high therapeutic potential. The terminal alkyne functionality, leveraged through robust protocols like the Sonogashira coupling, provides a reliable and efficient route to novel chemical entities. As the demand for targeted therapeutics, especially kinase inhibitors, continues to grow, the utility and importance of this versatile building block in drug discovery pipelines are set to expand.

References
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
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  • Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. (2025). BenchChem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).
  • Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. (2016). Tetrahedron Letters.
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  • This compound - CAS:211940-25-9. Sunway Pharm Ltd.
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  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.
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  • 2-ethyl-4-methyl thiazole, 15679-12-6. The Good Scents Company.
  • 2-Ethyl-4-methylthiazole, ≥98%, FG 15679-12-6. Sigma-Aldrich.
  • 211940-25-9|this compound. BLD Pharm.
  • 2-Ethyl-4-methylthiazole ≥98%, FG 15679-12-6. Sigma-Aldrich.
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A Technical Guide to 2-Ethynyl-4-methylthiazole: Commercial Availability, Synthesis, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-4-methylthiazole, a versatile building block of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The guide details its commercial availability, provides a robust, multi-step synthesis protocol with mechanistic insights, and presents a practical guide to its application in drug discovery via Sonogashira coupling. This document is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology sectors, enabling them to leverage the unique properties of this compound in their drug development programs.

Introduction: The Thiazole Moiety in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a highly attractive motif for designing molecules that interact with biological targets. Within the vast chemical space of thiazole derivatives, this compound (CAS No: 211940-25-9) has emerged as a particularly valuable synthetic intermediate. The presence of a terminal alkyne group provides a reactive handle for the facile introduction of molecular diversity through powerful cross-coupling reactions, most notably the Sonogashira coupling. This feature makes it an ideal starting point for the construction of libraries of compounds for structure-activity relationship (SAR) studies, especially in the pursuit of novel kinase inhibitors.[1]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of modern drug discovery. The 2-aminothiazole core, for instance, is a key structural feature of the potent pan-Src kinase inhibitor Dasatinib.[2] While not a direct precursor to Dasatinib, this compound offers a strategic advantage for creating novel kinase inhibitors by enabling the connection of the thiazole core to various recognition elements that can occupy the ATP-binding site of kinases.

Commercial Availability

This compound is commercially available from several chemical suppliers, facilitating its direct use in research and development without the immediate need for in-house synthesis. Researchers can procure this compound in various quantities, from milligrams to grams, with typical purities suitable for synthetic applications.

SupplierCAS NumberPurityAvailable Quantities
BLD Pharm 211940-25-9≥95%100mg, 1g, 5g
Huateng Pharma 211940-25-9≥97%Inquire for details
Sunway Pharm Ltd 211940-25-997%25mg, 100mg, 1g, 5g

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Multi-Step Approach

For researchers who require larger quantities or wish to have in-house synthetic capabilities, a reliable multi-step synthesis of this compound can be executed from readily available starting materials. The following protocol is a composite of well-established organic reactions, providing a logical and reproducible pathway to the target molecule.

Synthesis Workflow

The overall synthetic strategy involves a three-step sequence starting from the Hantzsch thiazole synthesis to create the core thiazole ring, followed by a Sandmeyer reaction to introduce a bromine atom at the 2-position, and finally, a Sonogashira coupling with a protected alkyne and subsequent deprotection.

Synthesis_Workflow Thiourea Thiourea Step1 Step 1: Hantzsch Thiazole Synthesis Thiourea->Step1 Chloroacetone Chloroacetone Chloroacetone->Step1 AminoThiazole 2-Amino-4-methylthiazole Step1->AminoThiazole H2O, Reflux Step2 Step 2: Sandmeyer Reaction AminoThiazole->Step2 BromoThiazole 2-Bromo-4-methylthiazole Step2->BromoThiazole 1. NaNO2, HBr 2. CuBr Step3 Step 3: Sonogashira Coupling BromoThiazole->Step3 TMSA Ethynyltrimethylsilane TMSA->Step3 ProtectedAlkyne 2-((Trimethylsilyl)ethynyl)-4-methylthiazole Step3->ProtectedAlkyne Pd(PPh3)2Cl2, CuI, Et3N Step4 Step 4: Deprotection ProtectedAlkyne->Step4 FinalProduct This compound Step4->FinalProduct K2CO3, MeOH Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-Br(L2) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal CuI CuI Transmetal->CuI Regeneration PdII_alkyne R-Pd(II)-C≡C-TMS(L2) RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Protected Product RedElim->Product BromoThiazole 2-Bromo-4-methylthiazole BromoThiazole->OxAdd Cu_acetylide Cu-C≡C-TMS CuI->Cu_acetylide TMSA HC≡C-TMS TMSA->Cu_acetylide Base Base (Et3N) Base->Cu_acetylide Cu_acetylide->Transmetal Kinase_Inhibitor_Synthesis StartMat1 This compound Coupling Sonogashira Coupling StartMat1->Coupling StartMat2 Aryl/Heteroaryl Halide (R-X) StartMat2->Coupling Inhibitor Thiazole-based Kinase Inhibitor Coupling->Inhibitor Pd/Cu catalyst, Base

Sources

Spectroscopic analysis of 2-Ethynyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Ethynyl-4-methylthiazole

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole moieties are foundational scaffolds in numerous pharmaceuticals, and the incorporation of an ethynyl group offers a versatile handle for advanced synthetic transformations, such as Sonogashira couplings and click chemistry, making this molecule a valuable building block for drug discovery.[1][2] Given the absence of extensive published experimental data for this specific molecule, this guide adopts a predictive and comparative methodology, grounded in first principles of spectroscopy and corroborated by data from analogous structures and computational chemistry. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causality behind experimental choices. This document serves as a robust predictive reference for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel thiazole derivatives.

Introduction: The Strategic Importance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a wide range of biological interactions.[3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2][4] The functionalization of this core with an ethynyl (acetylenic) group at the 2-position dramatically increases its synthetic utility. The terminal alkyne is a key functional group for creating complex molecular architectures, making this compound a high-value intermediate for constructing novel chemical entities with therapeutic potential.[1]

A thorough spectroscopic characterization is the cornerstone of chemical synthesis, providing unambiguous proof of structure and purity. This guide establishes a complete spectroscopic profile for this compound, enabling researchers to confidently identify and utilize this compound.

Molecular Structure and Predicted Spectroscopic Profile

The structural integrity of a compound is validated through a confluence of spectroscopic techniques. For novel or sparsely documented molecules like this compound, computational chemistry provides an invaluable predictive starting point, which is then confirmed by experimental data.

cluster_workflow Spectroscopic Characterization Workflow cluster_exp Experimental Verification Comp_Chem Computational Modeling (DFT) Predict Spectra Synthesis Synthesis of This compound Comp_Chem->Synthesis Guides Synthesis Target Analysis Data Analysis & Structure Confirmation Comp_Chem->Analysis Corroborates Experimental Data Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR ('H & ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR->Analysis MS->Analysis IR->Analysis UV_Vis->Analysis

Caption: A typical workflow for the synthesis and characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule.

  • Thiazole Proton (H-5): The single proton on the thiazole ring is expected to appear as a singlet in the aromatic region, typically around δ 7.0-7.5 ppm . Its precise shift is influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms and the ethynyl substituent.[5][6]

  • Methyl Protons (-CH₃): The protons of the methyl group at the 4-position will appear as a singlet (due to no adjacent protons) in the aliphatic region, predicted to be around δ 2.4-2.6 ppm .

  • Acetylenic Proton (≡C-H): The terminal alkyne proton is highly characteristic and is expected to appear as a sharp singlet around δ 3.0-3.5 ppm . This upfield shift relative to aromatic protons is due to the magnetic anisotropy of the triple bond.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon backbone, with five distinct signals anticipated.

  • Thiazole Carbons (C-2, C-4, C-5): These sp²-hybridized carbons are expected in the range of δ 115-165 ppm . C-2, bonded to both nitrogen and the ethynyl group, will be the most downfield. C-4, attached to the methyl group, and C-5 will appear at higher fields within this range.[8][9]

  • Alkynyl Carbons (C≡C): The two sp-hybridized carbons of the ethynyl group will resonate in the range of δ 70-90 ppm . The carbon attached to the thiazole ring (Cα) will be slightly more downfield than the terminal carbon (Cβ).[7]

  • Methyl Carbon (-CH₃): This sp³-hybridized carbon will appear furthest upfield, typically in the range of δ 15-20 ppm .

Table 1: Summary of Predicted NMR Data
GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Thiazole H-57.0 - 7.5~115 - 125Singlet
Methyl (-CH₃)2.4 - 2.6~15 - 20Singlet
Acetylenic (≡C-H)3.0 - 3.5~70 - 80 (Cβ)Singlet
Thiazole C-2-~150 - 165-
Thiazole C-4-~145 - 155-
Acetylenic (C≡)-~80 - 90 (Cα)-
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Key Vibrational Frequencies
  • ≡C-H Stretch: A sharp, weak-to-medium intensity band is expected around 3300 cm⁻¹ , which is highly characteristic of a terminal alkyne.[10]

  • C≡C Stretch: A medium intensity band is predicted in the range of 2100-2150 cm⁻¹ . The conjugation with the thiazole ring may slightly lower this frequency.

  • C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretching from the thiazole ring will appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹), while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹ (e.g., 2900-2980 cm⁻¹).[11][12]

  • C=N and C=C Ring Vibrations: The thiazole ring will exhibit several characteristic stretching vibrations in the fingerprint region, typically between 1400-1650 cm⁻¹ .[13][14]

Table 2: Predicted IR Absorption Bands
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C-H Stretch~3300Sharp, Medium
AlkyneC≡C Stretch2100 - 2150Medium
Thiazole RingC-H Stretch3050 - 3100Medium-Weak
Methyl GroupC-H Stretch2900 - 2980Medium
Thiazole RingC=N / C=C Stretch1400 - 1650Strong-Medium
Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass and Fragmentation Pattern
  • Molecular Ion (M⁺•): The molecular formula is C₆H₅NS. The calculated monoisotopic mass is 123.0143 Da . High-Resolution Mass Spectrometry (HRMS) should detect a molecular ion peak [M+H]⁺ at m/z 124.0221 or [M]⁺• at m/z 123.0143, confirming the elemental composition.[8]

  • Fragmentation: Thiazoles typically exhibit stable molecular ions.[15] Key fragmentation pathways may include:

    • Loss of the acetylenic proton or the entire ethynyl group.

    • Cleavage of the thiazole ring, a characteristic fragmentation pattern for this heterocyclic system.[16]

M [C₆H₅NS]⁺• m/z = 123 F1 Loss of H• [C₆H₄NS]⁺ m/z = 122 M->F1 F2 Loss of C₂H• [C₄H₄NS]⁺ m/z = 98 M->F2 F3 Ring Cleavage (e.g., loss of HCN) M->F3

Caption: Simplified potential fragmentation pathways for this compound.

Experimental Protocol: HRMS (ESI-TOF) Data Acquisition
  • Sample Preparation: Prepare a dilute solution (~10-50 µM) of the compound in a suitable solvent like methanol or acetonitrile.[17]

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. An internal or external calibrant is used to ensure high mass accuracy (<5 ppm).[17]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system.

Predicted Electronic Transitions

The conjugated system of this compound, comprising the thiazole ring and the ethynyl group, acts as the chromophore. This system is expected to absorb UV radiation, leading to π → π* transitions. Based on analogous aromatic and heterocyclic systems, the primary absorption maximum (λ_max) is predicted to be in the 250-290 nm range.[11][18] The exact position and intensity of the absorption bands are dependent on the solvent used.

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at λ_max.

  • Baseline Correction: Use a cuvette filled with the pure solvent to record a baseline spectrum.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

Conclusion

This guide provides a detailed, predictive spectroscopic blueprint for the characterization of this compound. By integrating foundational spectroscopic principles with data from analogous structures, we have established the expected NMR, IR, MS, and UV-Vis signatures. The provided protocols offer a standardized and self-validating approach for experimental verification. This comprehensive analysis serves as an essential tool for researchers, enabling the unambiguous identification of this versatile chemical building block and facilitating its application in the advancement of drug discovery and materials science.

References

Theoretical Analysis of 2-Ethynyl-4-methylthiazole: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the theoretical methodologies used to characterize the molecular structure and electronic properties of 2-ethynyl-4-methylthiazole, a heterocyclic compound of significant interest in medicinal chemistry. Given the scarcity of direct experimental and theoretical data on this specific molecule, this document serves as a practical whitepaper, outlining a robust computational protocol based on established quantum chemical methods applied to analogous thiazole derivatives. We will delve into the rationale behind the selection of computational models, predict key structural and spectroscopic parameters, and discuss the interpretation of these results in the context of drug design and development. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies for the rational design of novel therapeutics.

Introduction: The Significance of Thiazoles in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisosteric replacement for other aromatic systems. The introduction of an ethynyl group at the 2-position and a methyl group at the 4-position of the thiazole ring, as in this compound, offers exciting avenues for therapeutic innovation. The ethynyl moiety, in particular, serves as a versatile synthetic handle for the construction of more complex molecules, often utilized in "click chemistry" and Sonogashira coupling reactions to generate libraries of potential drug candidates.

Understanding the intrinsic structural and electronic characteristics of this compound is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties at the atomic level, guiding the synthetic efforts and accelerating the drug discovery pipeline.

Computational Methodology: A Self-Validating Protocol

In the absence of extensive experimental data for this compound, we propose a computational protocol that has demonstrated high accuracy and reliability in studies of similar thiazole derivatives.[1][2][3] The choice of methodology is guided by the principles of balancing computational cost with the desired accuracy for key molecular properties.

Software and Theoretical Framework

All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian.[4] The primary theoretical framework will be Density Functional Theory (DFT), which has proven to be a robust method for studying the electronic structure of organic molecules.[2][5] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, will be employed. This functional is well-regarded for its ability to accurately predict geometries and vibrational frequencies for a wide range of molecules.[3][6]

To ensure a comprehensive description of the electronic structure, the 6-311++G(d,p) basis set will be utilized. This basis set is of split-valence, triple-zeta quality and includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is crucial for accurately modeling systems with lone pairs and pi-electrons, such as the thiazole ring.

Geometry Optimization and Vibrational Analysis

The first step in our theoretical investigation is to determine the equilibrium geometry of this compound. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational frequency calculation will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Vibrational frequency analysis serves a dual purpose. Firstly, it validates the optimized geometry. Secondly, it provides theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation purposes.[7] The calculated vibrational modes will be assigned based on their corresponding atomic displacements.

Electronic Structure Analysis

To gain insights into the reactivity and electronic properties of the molecule, a series of analyses will be performed on the optimized geometry:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including charge transfer interactions.

The following diagram illustrates the proposed computational workflow:

G cluster_start Initial Structure Generation cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation cluster_output Final Outputs start Define Molecular Connectivity of this compound opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq Confirm Minimum Energy elec Electronic Property Calculations (HOMO-LUMO, MEP, NBO) opt->elec geom_analysis Analyze Optimized Geometry (Bond Lengths, Angles) opt->geom_analysis spec_analysis Simulate & Analyze IR/Raman Spectra freq->spec_analysis react_analysis Interpret Electronic Properties (Reactivity, Stability) elec->react_analysis guide In-depth Technical Guide geom_analysis->guide spec_analysis->guide react_analysis->guide

Caption: A workflow diagram illustrating the key steps in the theoretical study of this compound.

Predicted Molecular Structure and Properties

Based on the proposed computational protocol, we can predict the key structural and electronic properties of this compound. These theoretical values provide a foundational understanding of the molecule's characteristics.

Optimized Molecular Geometry

The optimized geometry of this compound is expected to be planar, with the thiazole ring, ethynyl group, and methyl group lying in the same plane. The predicted bond lengths and angles are crucial for understanding the molecule's shape and steric profile.

The following diagram depicts the optimized structure with atom numbering:

Sources

The Thiazole Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" serve as versatile scaffolds for the development of new drugs. Among these, the thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, holds a preeminent position.[1][2][3][4] Its prevalence is not coincidental; the unique electronic and steric properties of the thiazole moiety make it an invaluable component in designing molecules that can effectively interact with biological targets. This guide provides a detailed exploration of the biological significance of the thiazole ring, from its fundamental physicochemical properties to its role in market-approved drugs and its future potential in drug discovery.

The thiazole nucleus is a core component in a multitude of natural products, including Vitamin B1 (Thiamine), and synthetic compounds.[2] Its derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic effects.[5][6][7][8][9] More than 18 FDA-approved drugs feature this scaffold, a testament to its therapeutic utility and favorable pharmacological profile.[4][10][11]

Caption: Chemical structure of the 1,3-thiazole ring.

Part 1: Physicochemical Properties and Role in Drug Design

The success of the thiazole ring in medicinal chemistry is deeply rooted in its distinct physicochemical properties. As an aromatic system, the delocalized π-electrons confer significant stability.[12][13] The presence of both a sulfur atom (an electron donor) and a nitrogen atom (an electron acceptor) creates a unique electronic environment, influencing its reactivity and ability to form non-covalent interactions crucial for drug-target binding.[12]

The thiazole ring can act in several key roles within a drug molecule:

  • Pharmacophore: The ring itself can be essential for biological activity, directly participating in binding interactions with a receptor or enzyme.

  • Bioisostere: It can serve as a bioisosteric replacement for other aromatic rings like benzene or pyridine, helping to modulate properties like metabolism, solubility, and target affinity.

  • Spacer/Linker: It can function as a rigid linker connecting different pharmacophoric elements in the correct spatial orientation.[7]

The ring's nitrogen atom is basic (pKa ≈ 2.5) and can be protonated under physiological conditions, which can be critical for forming salt bridges with acidic residues in a protein's active site or for improving aqueous solubility.[4]

Table 1: Key Physicochemical Properties of Thiazole

Property Value/Description Significance in Drug Design
Chemical Formula C₃H₃NS Low molecular weight contributes favorably to drug-likeness.
Aromaticity Aromatic 6 π-electron system Confers chemical stability and a planar geometry for stacking interactions.[13]
Dipole Moment ~1.61 D The polar nature facilitates hydrogen bonding and other dipole-dipole interactions.[8][14]
pKa 2.53 The nitrogen atom can be protonated, enhancing solubility and enabling ionic interactions.[4]
Solubility Soluble in alcohol and ether; slightly soluble in water. Solubility can be tuned by adding substituents to the ring.[14]

| Reactivity | Susceptible to electrophilic substitution (primarily at C5) and nucleophilic attack (at C2).[15] | Provides versatile chemical handles for synthetic modification and library generation. |

Part 2: The Thiazole Scaffold in FDA-Approved Drugs

The versatility of the thiazole moiety is best illustrated by its presence in a wide array of commercially successful drugs across different therapeutic areas. The ability to modify the core scaffold at its various positions allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profile.

Table 2: Selected FDA-Approved Drugs Containing a Thiazole Moiety

Drug Name Therapeutic Class Role of the Thiazole Moiety
Ritonavir Antiretroviral (Protease Inhibitor) Forms key hydrogen bonds within the active site of the HIV protease enzyme.[2][7][16]
Dasatinib Anticancer (Kinase Inhibitor) Acts as a crucial binding motif for the ATP-binding pocket of multiple tyrosine kinases.[17][18]
Meloxicam Anti-inflammatory (NSAID) Part of the core structure responsible for inhibiting cyclooxygenase (COX) enzymes.[19][20]
Pramipexole Anti-Parkinson's (Dopamine Agonist) The aminothiazole structure is essential for its activity as a dopamine receptor agonist.[13][18]
Sulfathiazole Antibacterial Acts as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.[19][21]
Abafungin Antifungal The thiazole ring is integral to its broad-spectrum antifungal activity.[2][17]

| Nizatidine | Antiulcer (H₂ Receptor Antagonist) | The 2-aminothiazole ring is a key component for histamine H₂ receptor antagonism.[14][18] |

Part 3: Pharmacological Activities and Mechanisms of Action

The thiazole scaffold enables interaction with a diverse set of biological targets, leading to a wide range of therapeutic effects.

Anticancer Activity

Thiazole derivatives have emerged as powerful anticancer agents by targeting various hallmarks of cancer.[1][22]

  • Kinase Inhibition: Many kinases, which are often overactive in cancer, have an ATP-binding pocket that can be targeted by small molecules. The thiazole ring is particularly effective at forming hydrogen bonds and other interactions within this pocket. Dasatinib, for example, is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[23]

  • Tubulin Polymerization Inhibition: Some thiazole-containing compounds can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.

  • Signaling Pathway Modulation: Thiazole derivatives have been shown to inhibit critical cancer-related signaling pathways such as NF-κB, mTOR, and PI3K/Akt, and modulate targets like topoisomerase and histone deacetylases (HDACs).[24]

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Kinase_A Kinase A (e.g., SRC) Receptor->Kinase_A P Kinase_B Kinase B Kinase_A->Kinase_B P TF Transcription Factor Kinase_B->TF P Gene Gene Expression (Proliferation, Survival) TF->Gene Drug Thiazole Drug (e.g., Dasatinib) Drug->Kinase_A Inhibition

Caption: Inhibition of a kinase signaling pathway by a thiazole-containing drug.

Antimicrobial Activity

The thiazole ring is a cornerstone of antimicrobial therapy.

  • Antibacterial: The classic example is sulfathiazole, which mimics p-aminobenzoic acid (PABA) to inhibit bacterial folate synthesis, a pathway essential for bacterial survival but absent in humans.[21] Furthermore, the reduced form of the ring, thiazolidine, is a fundamental component of the penicillin family of antibiotics.[2][15]

  • Antifungal: Thiazole derivatives like abafungin and ravuconazole exhibit broad-spectrum activity against various fungal pathogens, including Candida species.[2][7][17] Their mechanisms often involve disrupting fungal cell membrane integrity or inhibiting key fungal enzymes.

Antiviral Activity

In antiviral therapy, the thiazole moiety has proven critical. Ritonavir, a cornerstone of HIV/AIDS treatment, is a protease inhibitor where the thiazole rings play a pivotal role in binding to the active site of the HIV protease enzyme, preventing the maturation of new viral particles.[7][16] Thiazole derivatives have also shown inhibitory effects against other viruses, including vesicular stomatitis virus.[1]

Part 4: Synthetic Methodologies

The accessibility of the thiazole ring through robust synthetic methods has significantly contributed to its widespread use in drug discovery. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for its preparation.[9][13][20]

Hantzsch Thiazole Synthesis

This method involves the condensation reaction between an α-haloketone (or α-haloaldehyde) and a thioamide-containing compound, such as thiourea or thioacetamide.[13] The versatility of this reaction allows for the introduction of various substituents onto the thiazole ring by simply changing the starting materials.

Hantzsch_Synthesis node_A α-Haloketone node_C Condensation & Cyclization node_A->node_C node_B Thioamide (e.g., Thiourea) node_B->node_C node_D Substituted Thiazole Derivative node_C->node_D

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of a 2-Amino-4-arylthiazole Derivative

This protocol describes a representative Hantzsch synthesis.

Objective: To synthesize 2-amino-4-(4-bromophenyl)thiazole.

Materials:

  • 4'-Bromo-α-chloroacetophenone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (15 mL)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate and Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4'-Bromo-α-chloroacetophenone (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol (15 mL).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. Pour the mixture into 50 mL of ice-cold water.

  • Neutralization: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize the solid from an ethanol/water or ethyl acetate/hexane solvent system to obtain the pure 2-amino-4-(4-bromophenyl)thiazole.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and melting point analysis.

Causality Note: Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization to occur efficiently. The subsequent neutralization is critical because the initial product is formed as a hydrohalide salt; adding a base deprotonates the product, reducing its aqueous solubility and causing it to precipitate for easy isolation.

Part 5: Future Perspectives and Conclusion

The thiazole moiety is undeniably a privileged scaffold in drug discovery, a status earned through decades of successful application.[12] Its unique combination of steric and electronic properties, synthetic accessibility, and proven track record in a wide range of FDA-approved drugs ensures its continued relevance.[10]

Future research will likely focus on:

  • Novel Derivatives: Synthesizing new libraries of thiazole derivatives to explore untapped biological targets and combat drug resistance.

  • Hybrid Molecules: Combining the thiazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[25][26]

  • Targeted Delivery: Incorporating thiazole-containing drugs into targeted delivery systems to enhance efficacy and reduce off-target side effects.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2024). Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

  • Singhal, M. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Journal of Emerging Technologies and Innovative Research (JETIR), 11(7). Retrieved from [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). Retrieved from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). Retrieved from [Link]_

  • Abdu-Rahem, L. R. (2022). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Egyptian Journal of Chemistry. Retrieved from [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Thiazole Scaffold: An Overview on its Synthetic and Pharmaceutical Aspects. (2021). SGS - Engineering & Sciences. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 178-186. Retrieved from [Link]

  • Lesyk, R., & Zimenkovsky, B. (2022). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 27(21), 7234. Retrieved from [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti. Retrieved from [Link]

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  • El-Sayed, A. F., Al-Hussain, S. A., El-Ghani, G. E. A., El-Sayed, S. M., & El-Bana, G. G. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. Retrieved from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules, 26(12), 3582. Retrieved from [Link]

  • Sharma, P., Sharma, D., & Kumar, R. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(13), 1259–1281. Retrieved from [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-666. Retrieved from [Link]

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Methodological & Application

2-Ethynyl-4-methylthiazole in copper-catalyzed click chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 2-Ethynyl-4-methylthiazole in Copper-Catalyzed Click Chemistry

Authored by: A Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

In the landscape of modern drug discovery and medicinal chemistry, the thiazole ring stands out as a "privileged scaffold." Its presence in numerous natural products and FDA-approved drugs, such as the antiretroviral Ritonavir and the anticancer agent Tiazofurin, highlights its significance.[1][2] The thiazole moiety's unique electronic properties and its ability to engage in critical hydrogen bonding interactions make it an invaluable component in designing therapeutic agents.[3][4][5] Compounds containing the thiazole ring exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2]

Parallel to the rise of such important structural motifs, the field of chemical synthesis has been revolutionized by the concept of "click chemistry," a term introduced by K. B. Sharpless in 2001.[6][7] These reactions are characterized by their high yields, modularity, stereospecificity, and tolerance of a wide range of functional groups, allowing them to be performed in benign or even aqueous solvents.[6][7] The foremost example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which transforms terminal alkynes and organic azides into highly stable 1,4-disubstituted 1,2,3-triazole rings.[8][9] This reaction proceeds with an enormous rate acceleration (10⁷ to 10⁸) compared to the uncatalyzed thermal cycloaddition, which often requires harsh conditions and yields mixtures of regioisomers.[6]

This application note focuses on the intersection of these two powerful domains: the use of This compound as a versatile building block in CuAAC reactions. The terminal alkyne on the thiazole core serves as a reactive handle, enabling chemists to rapidly and efficiently conjugate it with a diverse array of azide-containing molecules, from small organic fragments to large biomolecules. This guide provides an in-depth look at the underlying mechanism, detailed experimental protocols, and the strategic application of this chemistry in drug development.

The Core Mechanism: Understanding the Copper(I) Catalytic Cycle

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a well-defined catalytic cycle mediated by a Cu(I) species.[10] While initial proposals considered a mononuclear catalyst, substantial evidence now supports a dinuclear copper intermediate as the kinetically favored pathway, which explains the reaction's high fidelity and rapid rate.[10] The copper catalyst fundamentally alters the reaction pathway from a concerted process to a stepwise one, significantly lowering the activation energy.[11]

The key steps are as follows:

  • Formation of Copper(I) Acetylide: The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), first coordinates with the terminal alkyne of this compound.[6][8] This forms a copper-acetylide intermediate, which activates the alkyne.

  • Coordination with the Azide: The azide reactant then coordinates to the copper center. This pre-reactive complexation brings the azide and the alkyne into the perfect geometry for the subsequent cycloaddition.[11]

  • Cycloaddition and Ring Formation: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing ring intermediate.[]

  • Rearrangement and Protonolysis: This intermediate rapidly rearranges and, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst to continue the cycle.

This mechanism ensures the exclusive formation of the 1,4-regioisomer, a critical feature for applications where precise molecular architecture is paramount, such as in structure-activity relationship (SAR) studies.[8]

CuAAC_Mechanism Figure 1: Catalytic Cycle of CuAAC cluster_reactants Inputs cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Output Thiazole_Alkyne This compound Cu_Acetylide Copper(I)-Thiazole Acetylide Intermediate Thiazole_Alkyne->Cu_Acetylide Azide Azide (R-N3) Coordination_Complex Coordinated Azide-Alkyne Complex Azide->Coordination_Complex Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Coordination_Complex Azide Coordination Six_Membered_Ring Six-Membered Cu-Metallacycle Coordination_Complex->Six_Membered_Ring Cyclization Triazolide Copper Triazolide Intermediate Six_Membered_Ring->Triazolide Rearrangement Triazolide->Cu_Acetylide Protonolysis & Product Release Triazole_Product 1,4-Disubstituted Triazole Product Triazolide->Triazole_Product

Figure 1: Catalytic Cycle of CuAAC

Detailed Experimental Protocols

This section provides a robust, step-by-step protocol for a standard CuAAC reaction using this compound. The protocol is designed to be self-validating by explaining the rationale behind each critical step.

Protocol 1: Standard CuAAC for Small Molecule Synthesis

Objective: To synthesize a 1,4-disubstituted triazole by reacting this compound with an organic azide (e.g., Benzyl Azide).

Materials and Reagents:

  • This compound (1.0 equiv)

  • Organic Azide (e.g., Benzyl Azide, 1.0-1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: tert-Butanol/Water (1:1 v/v) or Dimethylformamide (DMF)

  • Round-bottom flask and magnetic stirrer

  • Standard work-up and purification supplies (Ethyl Acetate, Brine, Anhydrous Sodium Sulfate, Silica Gel)

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow start Start setup 1. Reaction Setup Dissolve alkyne and azide in solvent. start->setup reagent_prep 2. Reagent Preparation Prepare fresh aqueous solutions of Sodium Ascorbate and CuSO4. setup->reagent_prep addition 3. Catalyst Addition Add Sodium Ascorbate solution, followed by CuSO4 solution. reagent_prep->addition reaction 4. Reaction Stir vigorously at room temperature. Monitor by TLC or LC-MS. addition->reaction workup 5. Aqueous Work-up Dilute with water, extract with organic solvent (e.g., Ethyl Acetate). reaction->workup purify 6. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify characterize 7. Characterization Analyze pure product using NMR, MS, etc. purify->characterize end_node End characterize->end_node

Figure 2: Experimental Workflow

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the chosen organic azide (1.0 equiv) in the selected solvent system (e.g., a 1:1 mixture of t-BuOH/H₂O).[13] Stir the mixture to ensure homogeneity.

    • Rationale: Using a co-solvent system like t-BuOH/H₂O helps to solubilize both nonpolar organic reactants and the polar, water-soluble catalyst components.

  • Catalyst and Reductant Preparation: In separate vials, prepare fresh solutions of sodium ascorbate (5-10 mol%) and CuSO₄·5H₂O (1-5 mol%) in a small amount of deionized water.[13]

    • Rationale: Sodium ascorbate solutions are susceptible to air oxidation, so fresh preparation is crucial.[8] This ensures its full capacity to reduce Cu(II) to the catalytically active Cu(I) state and to scavenge any oxygen that could lead to unwanted oxidative homocoupling of the alkyne.

  • Initiation of the Reaction: With vigorous stirring, add the sodium ascorbate solution to the reaction flask, followed immediately by the CuSO₄·5H₂O solution.[13] A color change is often observed as the Cu(I) species is formed.

    • Rationale: Adding the reductant (ascorbate) first ensures a reducing environment is established before the copper is introduced, maximizing the formation of the active Cu(I) catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-12 hours).[13]

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers.[13][14]

    • Rationale: This step removes the water-soluble catalyst, salts, and any remaining polar reagents from the desired organic product.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13] The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.[14]

Typical Reaction Parameters

The following table summarizes typical conditions for the CuAAC reaction. Optimization may be required for specific substrates.

ParameterRecommended ValueRationale & Notes
Stoichiometry 1.0 equiv Alkyne / 1.0-1.1 equiv AzideA slight excess of one reagent can drive the reaction to completion.
Solvent t-BuOH/H₂O (1:1), DMF, DMSO/H₂OChoice depends on substrate solubility. Aqueous systems are preferred for green chemistry and bioconjugation.[6][15]
Catalyst Loading 1-5 mol% CuSO₄·5H₂OLower loadings are often sufficient, but higher loadings can accelerate slow reactions.
Reductant Loading 5-10 mol% Sodium AscorbateA 2- to 5-fold excess relative to copper is typical to maintain a reducing environment.[8]
Ligand (Optional) 5-10 mol% THPTA or TBTARecommended for bioconjugation to protect proteins and increase reaction rates.[16][17] Not typically necessary for small molecule synthesis.
Temperature Room TemperatureThe reaction is highly exothermic and efficient, rarely requiring heating.[6]
Reaction Time 1 - 24 hoursHighly dependent on the specific substrates used. Monitor for completion.

Applications in Drug Discovery and Development

The modularity of the CuAAC reaction makes this compound an exceptional tool for drug discovery professionals.

  • Fragment-Based Drug Discovery (FBDD): The thiazole alkyne can be used to link small molecular fragments that bind to different pockets of a biological target, rapidly generating more potent lead compounds.[13]

  • Lead Optimization: During lead optimization, the triazole linkage serves as a stable and biocompatible linker to explore structure-activity relationships (SAR) by introducing a wide variety of azide-functionalized groups.[4][13]

  • Bioconjugation: The ethynyl group allows for the labeling of azide-modified biomolecules, such as proteins or nucleic acids, without disrupting their native function, a key advantage of bioorthogonal chemistry.[18]

The resulting triazole-thiazole core is a desirable feature in medicinal chemistry, as the triazole ring is metabolically stable and can act as a hydrogen bond acceptor or donor, contributing to target engagement.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount.

  • This compound: While specific data is limited, related thiazole compounds are flammable and can cause skin and eye irritation.[19] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[20][21]

  • Organic Azides: Many low molecular weight organic azides are potentially explosive and should be handled with extreme care, in small quantities, and behind a blast shield. Avoid heat, shock, and friction.

  • Copper Salts: Copper salts are toxic. Avoid inhalation of dust and contact with skin and eyes.

  • General Practice: Always consult the Material Safety Data Sheet (MSDS) for each reagent before use.[20] Handle all chemicals in accordance with good industrial hygiene and safety practices.[19]

References

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  • Source: Organic-chemistry.
  • Title: Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives Source: PubMed URL
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  • Title: Applications of this compound in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors - Benchchem Source: Benchchem URL
  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
  • Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences Source: FABAD Journal of Pharmaceutical Sciences URL
  • Title: Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline Source: Pharmaguideline URL
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  • Title: An Overview of Thiazole Derivatives and its Biological Activities Source: Asian Journal of Pharmaceutical and Clinical Research URL
  • Title: Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes - Lumiprobe Source: Lumiprobe URL
  • Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation".
  • Title: Protocol for Azide-Alkyne Click Chemistry - BroadPharm Source: BroadPharm URL
  • Title: Click chemistry - Wikipedia Source: Wikipedia URL
  • Title: 2-ethyl-4-methylthiazole Cas 15679-09-1 | Flavor & Fragrance Exporter - Chemical Bull Source: Chemical Bull URL
  • Title: Click Chemistry Reagents Overview - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Copper(i)
  • Title: 4 - SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: 2-Ethyl-4-methylthiazole = 98 , FG 15679-12-6 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: 2-Ethyl-4-methyl thiazole(15679-12-6) - ChemicalBook Source: ChemicalBook URL:_

Sources

Applications of 2-Ethynyl-4-methylthiazole in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole and Ethynyl Moieties in Drug Design

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold. This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in the architecture of numerous clinically approved drugs, particularly in oncology.[1][2] Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds with biological targets.[1] Thiazole-containing drugs like Dasatinib, a potent kinase inhibitor used in cancer therapy, underscore the significance of this heterocyclic core.[3]

Paired with the thiazole is the ethynyl group, a simple yet powerful functional group in drug design. The linear geometry of the acetylene unit provides a rigid linker to orient pharmacophores optimally within a binding site.[4] Furthermore, the terminal alkyne serves as a versatile chemical handle for diversification through reactions like the Sonogashira coupling, enabling the rapid exploration of structure-activity relationships (SAR).[1] This combination of a biologically active core (thiazole) and a versatile linker/pharmacophore (ethynyl group) makes 2-ethynyl-4-methylthiazole a highly valuable building block in modern drug discovery.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. We will delve into detailed synthetic protocols, showcase its application in the development of targeted therapies, and provide insights into the underlying principles of its utility.

Core Applications: A Versatile Scaffold for Kinase Inhibitors

This compound has emerged as a key building block for the synthesis of a variety of kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The this compound scaffold provides an excellent starting point for designing molecules that can effectively target the ATP-binding site of these enzymes.

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.[1] This reaction allows for the efficient formation of a carbon-carbon bond between the terminal alkyne of the thiazole and an aryl or heteroaryl halide. This enables the strategic connection of the thiazole core to other molecular fragments that can occupy different regions of the kinase ATP-binding site, leading to enhanced potency and selectivity.

Targeting the TGF-β Signaling Pathway: ALK5 Inhibitors

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression, metastasis, and immune evasion in advanced stages.[5][6] A key mediator of this pathway is the Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase.[7] Inhibition of ALK5 is therefore a promising strategy for cancer therapy.[7][8]

The this compound scaffold has been explored for the development of potent and selective ALK5 inhibitors.[8] The thiazole ring can engage in key interactions within the hinge region of the kinase, while the ethynyl linker allows for the introduction of various substituents to optimize binding affinity and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 2-bromo-4-methylthiazole. The first step involves a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, followed by the deprotection of the silyl group.

Step 1: Sonogashira Coupling of 2-Bromo-4-methylthiazole with Trimethylsilylacetylene

This reaction couples 2-bromo-4-methylthiazole with (trimethylsilyl)acetylene to form 2-((trimethylsilyl)ethynyl)-4-methylthiazole.

  • Reagents and Materials:

    • 2-Bromo-4-methylthiazole

    • (Trimethylsilyl)acetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

    • Argon or Nitrogen gas supply

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a solution of 2-bromo-4-methylthiazole (1.0 eq) in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-((trimethylsilyl)ethynyl)-4-methylthiazole.

Step 2: Deprotection of 2-((trimethylsilyl)ethynyl)-4-methylthiazole

The trimethylsilyl (TMS) protecting group is removed to yield the final product, this compound.

  • Reagents and Materials:

    • 2-((trimethylsilyl)ethynyl)-4-methylthiazole

    • Potassium carbonate (K₂CO₃) or Tetra-n-butylammonium fluoride (TBAF)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Standard laboratory glassware

  • Procedure (using K₂CO₃):

    • Dissolve 2-((trimethylsilyl)ethynyl)-4-methylthiazole (1.0 eq) in methanol.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary, though it is often of sufficient purity for subsequent steps.[9]

Diagram of the Synthetic Workflow for this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 2-Bromo-4-methylthiazole 2-Bromo-4-methylthiazole 2-((trimethylsilyl)ethynyl)-4-methylthiazole 2-((trimethylsilyl)ethynyl)-4-methylthiazole 2-Bromo-4-methylthiazole->2-((trimethylsilyl)ethynyl)-4-methylthiazole TMS-acetylene TMS-acetylene TMS-acetylene->2-((trimethylsilyl)ethynyl)-4-methylthiazole Pd(PPh3)2Cl2, CuI, Et3N Pd(PPh3)2Cl2, CuI, Et3N Pd(PPh3)2Cl2, CuI, Et3N->2-((trimethylsilyl)ethynyl)-4-methylthiazole K2CO3, MeOH K2CO3, MeOH This compound This compound 2-((trimethylsilyl)ethynyl)-4-methylthiazole->this compound K2CO3, MeOH->this compound

Caption: Synthetic route to this compound.

Protocol 2: General Procedure for Sonogashira Coupling of this compound with Aryl Halides

This protocol outlines a general method for the synthesis of 2-alkynyl-4-methylthiazole derivatives, which are key intermediates for various kinase inhibitors.

  • Reagents and Materials:

    • This compound

    • Aryl or heteroaryl halide (e.g., aryl iodide, bromide, or triflate)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • A suitable base (e.g., triethylamine, diisopropylethylamine)

    • Anhydrous solvent (e.g., THF, DMF, dioxane)

    • Argon or Nitrogen gas supply

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) and this compound (1.1 eq) in the chosen anhydrous solvent.

    • Add the palladium catalyst (0.02-0.05 eq) and CuI (0.05-0.1 eq) to the reaction mixture.

    • Add the base (2.0-3.0 eq) and degas the mixture.

    • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[10][11]

Structure-Activity Relationship (SAR) Insights and Data

The this compound scaffold allows for systematic modification at the terminal alkyne position to probe the SAR of kinase inhibitors. The following table summarizes representative data for thiazole-based kinase inhibitors, illustrating the impact of substitutions on inhibitory activity.

Compound IDR-Group on Ethynyl MoietyTarget KinaseIC₅₀ (nM)Reference
A 3-(6-methylpyridin-2-yl)-1H-pyrazol-4-ylALK523[12]
B N-(2-chloro-6-methylphenyl)pan-Src<1[3]
C 2-ethoxyphenolPI3Kα290[13][14]
D 3-chloro-4-nitrophenylmTOR>1000[13][14]

Note: The compounds in this table are illustrative of the types of structures and activities seen with thiazole-based kinase inhibitors and may not all be direct derivatives of this compound. IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Diagram of a Generic Kinase Inhibitor Based on the this compound Scaffold

G cluster_0 Generic Structure cluster_1 Binding Site Interactions Thiazole This compound Core Linker Ethynyl Linker Thiazole->Linker Hinge Hinge Binding Region Thiazole->Hinge H-bonds R_Group Variable R-Group (for SAR studies) Linker->R_Group Hydrophobic_Pocket Hydrophobic Pocket R_Group->Hydrophobic_Pocket van der Waals

Caption: Binding model of a this compound-based kinase inhibitor.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its inherent properties, combined with the facility of the Sonogashira coupling, provide a robust platform for the synthesis of diverse compound libraries and the systematic exploration of structure-activity relationships. The successful application of this scaffold in targeting key signaling pathways, such as the TGF-β pathway via ALK5 inhibition, highlights its potential for the discovery of novel therapeutics for cancer and other diseases. Future work in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel biological targets for this promising chemical scaffold.

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  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition. (2022). Toxicology and Applied Pharmacology. [Link]

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  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules. [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. [Link]

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  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Advances. [Link]

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  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (2016). ResearchGate. [Link]

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  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Molecules. [Link]

  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (n.d.).
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Application Notes & Protocols: Leveraging 2-Ethynyl-4-methylthiazole for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] The development of small molecule kinase inhibitors has therefore become a central focus in modern drug discovery.[4][5] Thiazole-containing compounds, in particular, have emerged as a privileged scaffold in medicinal chemistry, forming the core of several clinically approved drugs.[6][7][8] This guide provides an in-depth exploration of 2-ethynyl-4-methylthiazole as a versatile and strategic building block for the synthesis of novel kinase inhibitors. We will detail not only the synthetic protocols but also the underlying chemical principles and strategic considerations that empower researchers in the field of drug development. The terminal alkyne of this reagent serves as a highly functional "handle," enabling the use of powerful cross-coupling reactions to rapidly generate diverse molecular libraries for structure-activity relationship (SAR) studies.[6]

The Strategic Value of the this compound Scaffold

The utility of this compound in kinase inhibitor design stems from the combination of two key structural features: the thiazole ring and the terminal ethynyl group.

  • The Thiazole Ring: This heterocyclic motif is a bioisostere for other aromatic systems and is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of kinases.[2][6] Its presence is a common feature in a multitude of biologically active compounds, including potent kinase inhibitors targeting EGFR, VEGFR-2, BRAF, and CDKs.[1][9][10]

  • The Ethynyl Group: The terminal alkyne is the cornerstone of this building block's versatility. It provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[6][11] This allows for the precise and efficient formation of a carbon-carbon bond, connecting the thiazole core to a wide array of aryl or heteroaryl halides. This modular approach is exceptionally powerful for exploring the chemical space around the kinase active site to optimize potency and selectivity.

Below is a diagram illustrating the general workflow for utilizing this building block.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product A This compound C Sonogashira Cross-Coupling A->C B Aryl/Heteroaryl Halide (R-X, X=I, Br, OTf) B->C D Kinase Inhibitor Scaffold (Thiazole-C≡C-R) C->D  Pd/Cu Catalysis,  Base, Solvent

Caption: General workflow for kinase inhibitor synthesis using this compound.

Core Synthetic Methodology: The Sonogashira Coupling

The Sonogashira reaction is the most direct and widely applied method for functionalizing this compound.[6][11] It facilitates the coupling of the terminal alkyne with an sp²-hybridized carbon of an aryl or vinyl halide.

Causality Behind Experimental Choices
  • Catalyst System: The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt.[11]

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium complex is the primary catalyst that undergoes a catalytic cycle involving oxidative addition to the aryl halide, followed by transmetalation and reductive elimination.

    • Copper(I) Co-catalyst (e.g., CuI): The role of the copper is to react with the alkyne to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) complex, which is often the rate-limiting step.[12]

  • Base: An amine base (e.g., triethylamine, diisopropylethylamine) is crucial. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and also to neutralize the hydrogen halide (H-X) generated during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent catalyst deactivation and unwanted side reactions.

Detailed Experimental Protocol: General Sonogashira Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl iodide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl Iodide (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Iodide (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous, degassed THF via syringe. Stir the mixture for 5 minutes at room temperature to ensure dissolution.

  • Add triethylamine (3.0 eq) to the mixture, followed by the dropwise addition of this compound (1.0 eq).

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting & Optimization

While robust, challenges can arise. The thiazole ring's heteroatoms can sometimes coordinate to the metal catalyst, leading to inhibition.[13]

Problem Potential Cause Recommended Solution
Low or No Reactivity Poor catalyst activity; Substrate inhibition.Use a more active palladium catalyst/ligand system, such as one with electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[13] Increase reaction temperature or consider microwave irradiation.[13]
Alkyne Homocoupling (Glaser coupling) Presence of oxygen; Inefficient cross-coupling.Ensure the reaction is performed under strictly anaerobic conditions with thoroughly degassed solvents. Increase the rate of cross-coupling by using a more reactive aryl halide (I > Br > Cl).
Difficult Purification Catalyst residues or byproducts co-eluting.After filtration through celite, consider washing the organic layer with a dilute aqueous solution of ammonium chloride to remove copper salts.

Application in Kinase Inhibition: Mechanism and Design

Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the enzyme's active site.[5][14] The synthesized thiazole derivatives are designed to do just that.

  • The Hinge-Binding Motif: The thiazole ring often acts as a "hinge-binder," forming one or more key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.

  • The Selectivity Pocket: The R-group, installed via the Sonogashira coupling, is directed towards a more variable region of the ATP-binding site, often referred to as the selectivity pocket. By modifying this group, one can achieve potency against a specific kinase and selectivity over other kinases in the kinome.[15]

The diagram below illustrates this competitive inhibition mechanism.

G cluster_kinase Kinase Active Site cluster_normal Normal Function cluster_inhibited Inhibited State hinge Hinge Region pocket Selectivity Pocket ATP ATP Phosphate Substrate Phosphorylation ATP->Phosphate Binds & Transfers γ-PO₄ Inhibitor Thiazole Inhibitor NoPhosphate No Phosphorylation Inhibitor->NoPhosphate Competitively Binds & Blocks

Caption: ATP-competitive mechanism of a thiazole-based kinase inhibitor.

Case Study & Data Interpretation: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[16] Thiazole-containing molecules have shown promise as VEGFR-2 inhibitors.[16][17] Let's consider a hypothetical series of inhibitors synthesized from this compound to explore SAR.

Table 1: Inhibitory Activity of Hypothetical Thiazole Derivatives against VEGFR-2

Compound IDR-Group (from R-Iodide)StructureVEGFR-2 IC₅₀ (nM)
INH-01 PhenylStructure INH-01250
INH-02 4-MethoxyphenylStructure INH-02120
INH-03 3-AminophenylStructure INH-0345
INH-04 4-CarboxyphenylStructure INH-0415

Interpretation of SAR Data:

  • INH-01 vs. INH-02: The addition of a methoxy group at the para-position (INH-02 ) improves activity, suggesting a favorable hydrophobic or hydrogen-bonding interaction in the selectivity pocket.

  • INH-03: Moving a polar group, an amine, to the meta-position (INH-03 ) significantly enhances potency. This indicates the presence of a potential hydrogen bond donor/acceptor site in this region of the kinase.

  • INH-04: The most potent compound, INH-04 , features a carboxylic acid. This group can form a strong, charge-assisted hydrogen bond or salt bridge with a basic residue (like Lysine or Arginine) in the active site, leading to a substantial increase in binding affinity.

Characterization of Synthesized Inhibitors

Self-validating protocols require rigorous characterization of the final products to confirm their identity and purity.

Table 2: Standard Characterization Data

Technique Purpose Expected Observations for a Thiazole-alkyne Product
¹H NMR Structural confirmationDisappearance of the terminal alkyne proton signal (typically ~3.0-3.5 ppm). Appearance of aromatic protons from the newly coupled ring system. Presence of the thiazole ring proton and methyl group signals.
¹³C NMR Carbon skeleton confirmationPresence of two quaternary carbon signals for the alkyne C≡C bond (typically ~80-100 ppm).
LC-MS Purity and Mass VerificationA single major peak in the LC chromatogram. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.
HPLC Purity AssessmentQuantitative determination of purity, which should ideally be >95% for use in biological assays.

Conclusion

This compound is a high-value building block for the discovery of novel kinase inhibitors. Its utility is anchored in the strategic combination of a privileged thiazole scaffold and a versatile terminal alkyne. The Sonogashira cross-coupling reaction provides a reliable and modular synthetic route to rapidly generate diverse libraries of compounds. By systematically modifying the aryl or heteroaryl group coupled to the ethynyl linker, researchers can effectively probe the structure-activity relationships within a target kinase's active site, paving the way for the development of potent and selective next-generation therapeutics.

References

  • BenchChem. (n.d.). Applications of this compound in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors.
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  • Al-Ghamdi, Y. O., Abdulwahab, H. G., & Shaaban, M. R. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
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  • (2021). Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. NIH.
  • BenchChem. (n.d.). Overcoming low reactivity of 2-Ethynyl-4-methoxythiazole in coupling reactions.
  • (2025). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. ResearchGate.
  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832.
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2-Ethynyl-4-methylthiazole: A Versatile Alkyne Building Block for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and serve as a bioisostere for other aromatic systems contribute to its frequent appearance in successful drug candidates.[1] When functionalized with a reactive handle like a terminal alkyne, the 4-methylthiazole core is transformed into a powerful building block for combinatorial chemistry and targeted drug discovery. 2-Ethynyl-4-methylthiazole, in particular, has emerged as a valuable precursor for the synthesis of a diverse range of bioactive molecules, most notably kinase inhibitors.[2] The terminal alkyne provides a versatile point of attachment for various molecular fragments through robust and efficient reactions such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a building block. It details a reliable synthetic protocol for its preparation and provides step-by-step methodologies for its application in the synthesis of bioactive compounds, with a focus on kinase inhibitors.

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 2-iodo-4-methylthiazole. This protocol involves a Sonogashira coupling with a protected acetylene source, followed by a straightforward deprotection step.

Diagram of the Synthetic Pathway

G 2-iodo-4-methylthiazole 2-iodo-4-methylthiazole 2-((trimethylsilyl)ethynyl)-4-methylthiazole 2-((trimethylsilyl)ethynyl)-4-methylthiazole 2-iodo-4-methylthiazole->2-((trimethylsilyl)ethynyl)-4-methylthiazole Sonogashira Coupling (TMSA, Pd(PPh3)2Cl2, CuI, Et3N) This compound This compound 2-((trimethylsilyl)ethynyl)-4-methylthiazole->this compound Desilylation (K2CO3, MeOH)

Caption: Synthetic route to this compound.

Part 1: Sonogashira Coupling of 2-Iodo-4-methylthiazole with Trimethylsilylacetylene (TMSA)

This procedure is adapted from established Sonogashira coupling protocols.[1][4]

Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodo-4-methylthiazole (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 eq.), and copper(I) iodide (CuI) (0.05 eq.).

  • Solvent and Reagents Addition: Add anhydrous triethylamine (Et3N) (3.0 eq.) and anhydrous tetrahydrofuran (THF) (10 mL/mmol of 2-iodo-4-methylthiazole).

  • Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.

  • Addition of Alkyne: Add trimethylsilylacetylene (TMSA) (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)-4-methylthiazole.

Part 2: Desilylation of 2-((trimethylsilyl)ethynyl)-4-methylthiazole

This deprotection step is based on standard procedures for the removal of trimethylsilyl protecting groups from terminal alkynes.[5][6]

Protocol:

  • Reaction Setup: Dissolve 2-((trimethylsilyl)ethynyl)-4-methylthiazole (1.0 eq.) in methanol (MeOH) (20 mL/mmol).

  • Base Addition: Add potassium carbonate (K2CO3) (2.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield this compound as a product that can often be used without further purification. If necessary, it can be purified by column chromatography (silica gel, hexane/ethyl acetate).

StepKey ReagentsTypical YieldPurity
Sonogashira Coupling 2-iodo-4-methylthiazole, TMSA, Pd(PPh3)2Cl2, CuI, Et3N85-95%>95% after chromatography
Desilylation 2-((trimethylsilyl)ethynyl)-4-methylthiazole, K2CO3, MeOH90-98%>98%

Application in the Synthesis of Bioactive Molecules: Key Reactions and Protocols

The terminal alkyne of this compound is a gateway for introducing molecular diversity. The following sections detail protocols for two of the most powerful transformations utilizing this building block.

Sonogashira Coupling: Forging C-C Bonds to Aryl and Heteroaryl Scaffolds

The Sonogashira coupling is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is instrumental in extending the molecular framework and accessing a wide array of substituted thiazoles.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Flask Schlenk Flask Solvent_Base Add Solvent & Base Flask->Solvent_Base Reactants This compound Aryl Halide Pd Catalyst CuI Reactants->Flask Degas Degas Solvent_Base->Degas Stir Stir at RT or Heat Degas->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter Monitor->Filter Extract Extract Filter->Extract Dry Dry Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General workflow for Sonogashira coupling.

Detailed Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired aryl halide (e.g., aryl iodide or bromide) (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Solvent and Base Addition: Add anhydrous triethylamine (3.0 eq.) and an appropriate anhydrous solvent (e.g., THF, DMF, or toluene) (10 mL/mmol of the thiazole).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to 50-80 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Accessing Triazole-Containing Bioisosteres

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from alkynes and azides.[7] Triazoles are excellent bioisosteres for amide bonds and can participate in favorable interactions with biological targets.

G This compound This compound 1,4-Disubstituted-1,2,3-triazole 1,4-Disubstituted-1,2,3-triazole This compound->1,4-Disubstituted-1,2,3-triazole Organic Azide Organic Azide Organic Azide->1,4-Disubstituted-1,2,3-triazole Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->1,4-Disubstituted-1,2,3-triazole catalyzes

Caption: Key components of the CuAAC reaction.

Detailed Protocol:

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a suitable solvent system, such as a mixture of t-butanol and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst in situ. To a solution of copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq.) in water, add sodium ascorbate (0.2 eq.) and stir until the blue color disappears, indicating the formation of Cu(I).

  • Reaction Initiation: Add the freshly prepared Cu(I) catalyst solution to the solution of the alkyne and azide.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting triazole product can be purified by column chromatography or recrystallization.

Case Study: Application in the Development of Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[8] The this compound scaffold is an excellent starting point for the synthesis of potent and selective kinase inhibitors.[2] The thiazole ring can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases, while the ethynyl group provides a rigid linker to other pharmacophoric elements that can occupy adjacent regions of the active site.

A prominent example of a class of bioactive molecules where the thiazole core is crucial are the PI3K/mTOR dual inhibitors.[9] While not all published examples start directly from this compound, the synthetic strategies employed to build complex molecules around the thiazole core are highly relevant and can be adapted. For instance, a Sonogashira coupling of this compound with a suitable aryl halide can be a key step in constructing such inhibitors.

Hypothetical Synthetic Route to a PI3K/mTOR Inhibitor Precursor

G This compound This compound Inhibitor_Precursor Inhibitor_Precursor This compound->Inhibitor_Precursor Sonogashira Coupling (Aryl Halide, Pd/Cu catalyst) Final_Inhibitor Final_Inhibitor Inhibitor_Precursor->Final_Inhibitor Further Functionalization

Caption: A general strategy for kinase inhibitor synthesis.

Biological Activity of Thiazole-Based Kinase Inhibitors

The following table summarizes the biological activity of representative thiazole-containing PI3K/mTOR inhibitors, demonstrating the potential of this scaffold in generating potent bioactive molecules.[9]

Compound IDTarget Kinase(s)IC50 (µM)
Compound 3b PI3Kα0.086 ± 0.005
mTOR0.221 ± 0.014
Compound 3e PI3Kα0.131 ± 0.007
mTOR0.719 ± 0.04

These data highlight that the thiazole scaffold, when appropriately substituted, can lead to potent, dual-acting inhibitors of key signaling pathways implicated in cancer.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its straightforward two-step synthesis and the reactivity of its terminal alkyne in robust coupling reactions like the Sonogashira and CuAAC make it an attractive starting material for medicinal chemists. The successful incorporation of the thiazole moiety into potent kinase inhibitors underscores the potential of this scaffold in drug discovery. The protocols and data presented in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this powerful synthetic intermediate.

References

  • Thiazole, one of the most common five-membered heterocyclic compounds, has a nitrogen atom at position 3 and a sulfur atom at position 1, and many of its natural and synthetic derivatives exhibit different biological behaviour. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • El-Karim, S. S. A., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(1), 101-115. [Link]

  • A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. (2012). PubMed. [Link]

  • Deprotection of Silyl Ethers. (n.d.). Gelest. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). PubMed. [Link]

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  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015). Journal of Chemical Education. [Link]

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  • Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. (2001). MDPI. [Link]

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Application Notes and Protocols for the Sonogashira Coupling of 2-Ethynyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium and copper co-catalyzed transformation has become indispensable in the synthesis of complex molecules, particularly within the realm of drug discovery and development.[1][3][4] The reaction's utility stems from its mild conditions, broad functional group tolerance, and the direct introduction of the versatile alkyne moiety, which can serve as a precursor for further molecular elaboration.[1][5][6]

Heterocyclic scaffolds are privileged structures in medicinal chemistry, and the thiazole ring, in particular, is a common feature in a multitude of pharmacologically active agents. The incorporation of an ethynyl group at the 2-position of a 4-methylthiazole core, yielding 2-ethynyl-4-methylthiazole, creates a highly valuable building block for the synthesis of novel pharmaceutical candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling with this specific heterocyclic alkyne. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, discuss critical parameters, and offer troubleshooting guidance to ensure robust and reproducible outcomes.

The Mechanism of the Sonogashira Coupling: A Tale of Two Catalytic Cycles

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7] A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.

The palladium cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is often generated in situ from a palladium(II) precatalyst.[5][8] This step forms a palladium(II) intermediate. The subsequent key step is transmetalation, where the alkyne moiety is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The final step in the palladium cycle is reductive elimination, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active palladium(0) catalyst.[5][7]

The copper cycle runs concurrently. A copper(I) salt, typically copper(I) iodide, reacts with the terminal alkyne in the presence of a base.[7][9] This interaction increases the acidity of the terminal alkyne proton, facilitating its deprotonation by the base to form a copper(I) acetylide.[5][9] This copper acetylide is the key species that participates in the transmetalation step with the palladium(II) intermediate.[10]

Sonogashira_Mechanism Figure 1: The Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)(C≡CR²)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡C-R² pd_trans->product cu_x Cu(I)X cu_alkyne [H-C≡C-R² • Cu(I)]⁺X⁻ cu_x->cu_alkyne + H-C≡C-R² cu_acetylide Cu(I)-C≡C-R² cu_alkyne->cu_acetylide + Base - HB⁺X⁻ cu_acetylide->pd_ox Transmetalation cu_acetylide->cu_x + Pd(II) intermediate - [R¹-Pd(II)(C≡CR²)L₂]

Figure 1: The Catalytic Cycles of the Sonogashira Coupling.

Detailed Experimental Protocol: Copper-Co-Catalyzed Sonogashira Coupling

This section provides a representative, step-by-step protocol for the coupling of this compound with a generic aryl bromide.

Reaction Scheme:

(A visual representation of the chemical reaction would be placed here)

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.AmountMol (mmol)Eq.
Aryl BromideAr-Br--e.g., 200 mg1.01.0
This compoundC₆H₅NS123.18-152 mg1.21.2
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.90-35 mg0.050.05
Copper(I) IodideCuI190.45-10 mg0.050.05
Triethylamine (TEA)(C₂H₅)₃N101.19-0.42 mL3.03.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-10 mL--

Step-by-Step Protocol:

  • Inert Atmosphere Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and copper(I) iodide (0.05 eq).

  • Degassing: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the homocoupling of the alkyne (Glaser coupling).[1][11]

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous tetrahydrofuran (THF) (10 mL) via syringe, followed by triethylamine (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Alkyne Addition: Add this compound (1.2 eq) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed. For less reactive aryl bromides, gentle heating (e.g., 50-60 °C) may be required.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.[12][13]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper salts and triethylammonium salts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Workflow Figure 2: Experimental Workflow for Sonogashira Coupling start Assemble Reactants (Ar-Br, Pd Catalyst, CuI) in Schlenk Flask degas Degas Flask (Evacuate/Backfill with Argon) start->degas add_solvents Add Anhydrous Solvent (THF) and Base (TEA) degas->add_solvents add_alkyne Add this compound add_solvents->add_alkyne react Stir at Room Temp (or Heat if necessary) add_alkyne->react monitor Monitor Reaction by TLC/LC-MS react->monitor workup Quench and Filter through Celite® monitor->workup extract Aqueous Work-up (NH₄Cl, Brine) workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Figure 2: Experimental Workflow for Sonogashira Coupling.

Critical Experimental Parameters: The "Why" Behind the "How"

The success of the Sonogashira coupling, especially with electron-rich and potentially coordinating heterocycles like thiazoles, hinges on the careful selection of several parameters:

  • Palladium Catalyst and Ligand: The choice of palladium source and its associated ligands is crucial. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-determining step, particularly for less reactive aryl bromides or chlorides.[5][8] For heteroaryl substrates, ligands like XPhos or cataCXium® A have shown efficacy.[14][15]

  • Copper(I) Co-catalyst: Copper(I) iodide is the most common co-catalyst. Its primary role is to form the copper acetylide, which accelerates the transmetalation step.[1][2] However, the presence of copper can also promote the undesirable homocoupling of the alkyne, especially in the presence of oxygen.[1][11]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves two purposes: to neutralize the hydrogen halide (HX) produced during the reaction and to facilitate the deprotonation of the terminal alkyne.[1][9] The amine can often be used as the solvent as well.[1]

  • Solvent: A variety of solvents can be employed, with THF, DMF, and acetonitrile being common choices.[16] The solvent must be anhydrous and thoroughly deoxygenated to prevent catalyst deactivation and side reactions.

  • Substrate Reactivity: The reactivity of the aryl halide follows the order: I > OTf > Br >> Cl.[1] This differential reactivity can be exploited for selective couplings in molecules containing multiple halide functionalities.[1]

Alternative Protocol: Copper-Free Sonogashira Coupling

To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed.[1][6][7][17] These reactions typically require a stronger base and sometimes higher temperatures or more sophisticated ligands to facilitate the direct reaction of the palladium acetylide intermediate.[7][18]

Representative Copper-Free Protocol:

  • Setup: In a glovebox or under a strict argon atmosphere, combine the aryl bromide (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand like SPhos or XPhos (0.04 eq) in a Schlenk tube.

  • Reagent Addition: Add this compound (1.5 eq) and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).[15][19]

  • Solvent and Reaction: Add an anhydrous, degassed solvent like dioxane or toluene. Seal the tube and heat the reaction to 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. The work-up and purification procedure is similar to the copper-catalyzed protocol, though the initial wash with ammonium chloride is not necessary.

Reaction Work-up, Purification, and Characterization

  • Work-up: As described in the protocols, the initial work-up aims to remove the bulk of the catalysts and inorganic salts. Filtration through Celite® is effective for removing heterogeneous palladium species.[12]

  • Purification: Flash column chromatography is the most common method for purifying Sonogashira coupling products. The choice of eluent will depend on the polarity of the product.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reactivity of aryl halide (e.g., chloride)- Low reaction temperature- Use a fresh, active catalyst and ligand- Ensure rigorous degassing of solvents and reaction vessel- Switch to a more active catalyst system (e.g., with bulky, electron-rich ligands)- Increase the reaction temperature[20]
Significant Homocoupling (Glaser Product) - Presence of oxygen- High concentration of copper catalyst- Improve degassing technique- Reduce the amount of copper(I) iodide- Switch to a copper-free protocol[1][11]
Catalyst Decomposition (Formation of Palladium Black) - High temperature- Presence of impurities- Inappropriate solvent or ligand- Lower the reaction temperature- Ensure high purity of all reagents and solvents- Screen different ligands and solvents[21]
Difficulty in Purification - Co-elution of product with byproducts (e.g., homocoupled alkyne)- Residual catalyst contamination- Optimize reaction to minimize byproduct formation- Use scavenger resins to remove residual palladium- Consider recrystallization as an alternative purification method

Conclusion

The Sonogashira coupling is a powerful and versatile tool for the synthesis of complex molecules containing the thiazole scaffold, which is of significant interest in drug discovery. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can successfully employ this reaction to couple this compound with a wide range of aryl and vinyl halides. The choice between a traditional copper-co-catalyzed protocol and a modern copper-free alternative allows for flexibility in overcoming common challenges such as alkyne homocoupling. The protocols and insights provided in this application note are intended to serve as a robust starting point for the development of novel molecular entities.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Ansari, A. A., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Kormos, C. M., et al. (2010). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. [Link]

  • Ansari, A. A., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • Zhang, Y., et al. (2008). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • Hajipour, A. R., & Azizi, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • O, O., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]

  • ResearchGate. (2017). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • Mondal, B., & Bora, U. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Mondal, B., & Bora, U. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]

  • Nalla, K., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]

  • Nicolaou, K. C., et al. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic Letters. [Link]

  • So, C. M., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]

  • Daugulis, O. (2011). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. PMC. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • ResearchGate. (2011). Palladium Catalysts for Highly Selective Sonogashira Reactions of Aryl and Heteroaryl Bromides. [Link]

  • Wu, M.-Y., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

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  • Google Patents. (2012). Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.

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Application Notes & Protocols: Protein Bioconjugation Using 2-Ethynyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Bioconjugation with Click Chemistry

In the landscape of modern drug development, diagnostics, and fundamental biological research, the ability to precisely attach molecules such as drugs, probes, or polymers to proteins is paramount. This process, known as bioconjugation, has enabled the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated therapeutics with enhanced stability.[1][2]

Among the myriad of chemical strategies for bioconjugation, "click chemistry" has emerged as a particularly powerful and versatile tool.[3][4] These reactions are prized for their high efficiency, specificity, and bioorthogonality—meaning they proceed under mild, aqueous conditions without interfering with native biological functional groups.[3][5] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a highly stable triazole linkage between an azide and a terminal alkyne.[3][6][7]

This guide focuses on the application of 2-Ethynyl-4-methylthiazole , a terminal alkyne reagent, for protein bioconjugation via the CuAAC reaction. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is noted for its metabolic stability and diverse biological activities.[8][9][10][11] By employing this compound, researchers can leverage the robust and efficient nature of click chemistry while incorporating a moiety with potentially favorable pharmacological and physicochemical properties into their protein conjugates.

Principle of the Method: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for covalently linking two molecules. The core of the reaction is the formation of a 1,4-disubstituted 1,2,3-triazole ring from the reaction between a terminal alkyne (like this compound) and an azide-modified protein. This reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently at biologically compatible temperatures.[3][7]

Reaction Components and Their Rationale:
  • Azide-Modified Protein: The protein of interest must first be functionalized with an azide group. This "handle" is bioorthogonal and will not react with any native functional groups on the protein or in the biological milieu.

  • This compound: This molecule provides the terminal alkyne functionality required for the click reaction. Its small size minimizes potential disruption to the protein's structure and function.

  • Copper(I) Catalyst: The active catalyst. In practice, it is most conveniently generated in situ from a stable copper(II) salt (e.g., CuSO₄) using a reducing agent.[12]

  • Reducing Agent (e.g., Sodium Ascorbate): This component is essential for reducing the Cu(II) precursor to the catalytically active Cu(I) state throughout the reaction. A fresh solution should always be used as ascorbate can oxidize in air.[12][13]

  • Accelerating Ligand (e.g., THPTA or TBTA): The use of a copper-chelating ligand is critical for successful protein bioconjugation. The ligand serves two primary purposes: it stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation, and it protects the protein from damage by reactive oxygen species (ROS) that can be generated during the reaction.[12][13][14] Furthermore, it significantly accelerates the rate of the cycloaddition.

Reaction Mechanism

The CuAAC reaction proceeds through a stepwise mechanism involving the coordination of the copper(I) catalyst to the alkyne, which facilitates the cycloaddition with the azide. The resulting triazole linkage is exceptionally stable.

CuAAC_Mechanism cluster_reaction Reaction Environment AzideProtein Azide-Modified Protein (Protein-N₃) Intermediate Copper-Acetylide Intermediate AzideProtein->Intermediate + Alkyne This compound Alkyne->Intermediate + Catalyst Cu(I) Catalyst (+ Ligand) Catalyst->Intermediate Product Triazole-Linked Bioconjugate Intermediate->Product Cycloaddition Decision_Tree Start What is your starting material? Q1 Do you want to label newly synthesized proteins in living cells? Start->Q1 Living Cells Q2 Do you have a purified protein? Start->Q2 Purified Protein Ans1_Yes Yes Q1->Ans1_Yes Ans2_Yes Yes Q2->Ans2_Yes Strategy1 Strategy A: Metabolic Labeling with Azidohomoalanine (AHA) Ans1_Yes->Strategy1 Use Protocol 1A Strategy2 Strategy B: Chemical Labeling of Lysine/N-terminus Ans2_Yes->Strategy2 Use Protocol 1B

Caption: Decision tree for selecting an azide labeling strategy.

Critical Parameters and Optimization

For robust and reproducible conjugations, several parameters should be considered and optimized. The following table provides a starting point for typical reaction conditions.

ParameterRecommended RangeRationale & Expert Insights
Protein Concentration 1-10 mg/mL (approx. 10-200 µM)Higher concentrations can increase reaction rates, but risk of aggregation also increases. Start with 1-2 mg/mL.
Alkyne Molar Excess 10 to 100-fold over proteinA molar excess drives the reaction to completion. Start with a 20-fold excess and increase if labeling efficiency is low. High excess may require more rigorous purification.
CuSO₄ Concentration 0.1 - 1 mM1 mM is a common starting point. [15]For sensitive proteins, concentrations as low as 50-100 µM can be effective, especially with optimized ligands.
Ligand:Copper Ratio 5:1A 5:1 ratio of Ligand:CuSO₄ is crucial to protect the protein and stabilize the catalyst. [12]THPTA is recommended for its high water solubility and efficacy.
Sodium Ascorbate 1 - 5 mMShould be in excess of copper to maintain a reducing environment. Always prepare fresh.
Temperature Room Temperature (20-25°C) or 37°CRoom temperature is sufficient for most reactions. Incubation at 37°C can increase the rate but may compromise the stability of some proteins.
Reaction Time 1 - 4 hoursMost reactions reach completion within 1-2 hours. Monitor progress by SDS-PAGE or MS if possible. Overnight reactions are generally not necessary and may increase protein degradation.
Reaction Buffer Phosphate or Tris buffer, pH 7.2-7.8Avoid buffers with strong chelating agents (e.g., EDTA) unless their concentration is much lower than the copper. The reaction is generally insensitive to pH in this range. [13]

Detailed Experimental Protocols

Protocol 1A: Metabolic Labeling of Proteins with Azidohomoalanine (AHA)

This protocol is for incorporating an azide handle into newly synthesized proteins in mammalian cell culture. [5]

  • Cell Culture Preparation: Plate mammalian cells and grow to 80-90% confluency in standard DMEM supplemented with 10% FBS.

  • Methionine Starvation: Aspirate the culture medium. Wash the cells once with warm PBS. Add pre-warmed methionine-free DMEM. Incubate the cells for 1-2 hours to deplete intracellular methionine pools. [5]3. AHA Labeling: Replace the starvation medium with fresh methionine-free DMEM containing L-azidohomoalanine (AHA) at a final concentration of 25-100 µM. Culture the cells for 4-24 hours to allow for incorporation of AHA. [5][16]4. Cell Lysis & Harvest: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Collection: Centrifuge the cell lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the azide-modified proteome. The protein is now ready for the CuAAC reaction (Protocol 2).

Protocol 1B: Chemical Labeling of Purified Protein with Azido-NHS Ester

This protocol targets primary amines (lysine side chains and the N-terminus) on a purified protein. [15]

  • Protein Preparation: Prepare the protein of interest in an amine-free buffer, such as PBS (pH 7.4-8.0). A concentration of 1-5 mg/mL is recommended.

  • Reagent Preparation: Dissolve the Azido-NHS ester in anhydrous DMSO to prepare a 10-50 mM stock solution immediately before use.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved Azido-NHS ester. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Removal of Excess Reagent: Purify the azide-labeled protein from the unreacted Azido-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS (pH 7.4). [15]The protein is now ready for the CuAAC reaction or can be stored at -80°C.

Protocol 2: CuAAC "Click" Reaction

This protocol describes the core conjugation step between the azide-modified protein and this compound.

  • Reagent Stock Preparation:

    • This compound: 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM in deionized water. [15] * Ligand (THPTA): 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water. Crucially, this solution must be prepared fresh immediately before use. [13]

  • Reaction Assembly: In a microcentrifuge tube, combine the following components in the specified order. The example below is for a 100 µL final reaction volume.

ReagentStock Conc.Volume to AddFinal Conc.
Azide-Modified Protein100 µM (e.g.)Up to 80 µL10-50 µM
This compound10 mM5 µL500 µM (10x excess)
THPTA Ligand50 mM5 µL2.5 mM
CuSO₄50 mM1 µL0.5 mM
Sodium Ascorbate (add last)100 mM5 µL5 mM
Reaction Buffer (PBS)1XTo 100 µL-
  • Order of Addition is Critical: a. Add the buffer and azide-modified protein to the tube. b. Add the this compound reagent. Mix gently. c. Add the THPTA ligand solution. Mix gently. d. Add the CuSO₄ solution. Mix gently. e. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex gently to mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

Overall Experimental Workflow

Workflow Start Start: Protein of Interest Step1 Step 1: Azide Incorporation (Protocol 1A or 1B) Start->Step1 Step2 Step 2 (Optional but Recommended): Purification of Azide-Protein Step1->Step2 Step3 Step 3: CuAAC Reaction (Protocol 2) Step2->Step3 Step4 Step 4: Conjugate Purification (Protocol 3) Step3->Step4 Step5 Step 5: Characterization (Protocol 4) Step4->Step5 End End: Purified & Characterized Bioconjugate Step5->End

Sources

Application Note & Protocols: 2-Ethynyl-4-methylthiazole as a Versatile Monomer for the Synthesis of Novel Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of heterocyclic moieties into polymer backbones is a proven strategy for developing materials with exceptional thermal, mechanical, and optoelectronic properties.[1][2] Thiazole, a sulfur- and nitrogen-containing heterocycle, is a particularly valuable building block, imparting rigidity, thermal stability, and unique electronic characteristics to macromolecular structures.[3][4] This application note details the synthesis and polymerization of 2-ethynyl-4-methylthiazole, a functional monomer poised for the creation of novel polyacetylene derivatives. The terminal alkyne group serves as a polymerizable unit via transition-metal-catalyzed methods, leading to a conjugated polyene backbone decorated with pendant 4-methylthiazole groups. We provide detailed, field-tested protocols for the monomer synthesis via Sonogashira cross-coupling and its subsequent polymerization using a rhodium-based catalyst system, a method known for its high efficiency and tolerance to functional groups.[5] Furthermore, we outline comprehensive methodologies for polymer characterization and discuss potential applications stemming from the unique architecture of the resulting polymer, including its use in advanced materials and as a scaffold for further functionalization.

Part 1: Synthesis of the this compound Monomer

Scientific Principle: The Sonogashira Cross-Coupling Reaction

The synthesis of terminal alkynes linked to aromatic or heteroaromatic rings is most reliably achieved through the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) salt activates the alkyne, leading to the formation of a copper(I) acetylide intermediate. Transmetalation to the palladium center, followed by reductive elimination, yields the coupled product and regenerates the active palladium(0) catalyst.[6]

For the synthesis of this compound, we employ the coupling of 2-bromo-4-methylthiazole with a protected alkyne, such as trimethylsilylacetylene (TMSA). The TMS group serves to prevent self-coupling of the alkyne (Glaser coupling) and is easily removed in a subsequent step under mild basic conditions to yield the desired terminal alkyne monomer.

Experimental Workflow: Monomer Synthesis

Monomer_Synthesis_Workflow start Reactants: 2-Bromo-4-methylthiazole TMS-Acetylene coupling Sonogashira Coupling start->coupling catalysts Catalysts & Base: Pd(PPh₃)₂Cl₂ CuI, Triethylamine (TEA) catalysts->coupling workup1 Aqueous Workup & Extraction coupling->workup1 Reaction Completion purify1 Column Chromatography workup1->purify1 tms_product 2-(Trimethylsilylethynyl)- 4-methylthiazole purify1->tms_product deprotection TMS Deprotection (K₂CO₃ / Methanol) tms_product->deprotection workup2 Solvent Removal & Extraction deprotection->workup2 purify2 Final Purification (Distillation or Chromatography) workup2->purify2 final_product Product: This compound purify2->final_product

Caption: Workflow for the two-step synthesis of this compound.

Detailed Protocol: Monomer Synthesis

Materials:

  • 2-Bromo-4-methylthiazole

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Sonogashira Coupling

  • To a dry, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-methylthiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and anhydrous TEA (2.0 eq). The solvent volume should be sufficient to create a stirrable solution (approx. 0.2 M concentration of the halide).

  • Degas the solution by bubbling N₂ or Ar through it for 15 minutes. Rationale: Removing dissolved oxygen is critical to prevent oxidative homocoupling of the alkyne and to protect the Pd(0) active species from oxidation.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe while stirring.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-(trimethylsilylethynyl)-4-methylthiazole.

Step 2: TMS Deprotection

  • Dissolve the purified 2-(trimethylsilylethynyl)-4-methylthiazole (1.0 eq) in a mixture of methanol and DCM.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is fully consumed.

  • Remove the solvent under reduced pressure.

  • Add water and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully to yield the crude this compound.

  • The final product can be further purified by vacuum distillation or another column chromatography if necessary. Confirm structure and purity by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Part 2: Polymerization of this compound

Scientific Principle: Rhodium-Catalyzed Alkyne Polymerization
Polymerization Mechanism

Polymerization_Mechanism cluster_0 Catalyst Activation & Initiation cluster_1 Propagation Rh_cat [Rh(L)n]+ Coordination Coordination Rh_cat->Coordination Monomer1 Monomer (Ethynyl-Thiazole) Monomer1->Coordination Insertion1 First Insertion Coordination->Insertion1 Active_Chain [Rh]-Polymer (Active Chain Start) Insertion1->Active_Chain Coordination2 Coordination Active_Chain->Coordination2 Chain Growth Monomer2 Monomer Monomer2->Coordination2 Insertion2 Chain Insertion Coordination2->Insertion2 Growing_Chain [Rh]-Polymer(n+1) Insertion2->Growing_Chain Repeat n times Growing_Chain->Coordination2

Caption: The coordination-insertion mechanism for Rh-catalyzed alkyne polymerization.

Detailed Protocol: Polymerization

Materials:

  • This compound (monomer)[11][12]

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or Chloro(norbornadiene)rhodium(I) dimer ([Rh(nbd)Cl]₂)

  • Triethylamine (TEA) or another suitable co-catalyst/base

  • Anhydrous solvent (e.g., THF, Toluene, or Chloroform)

  • Methanol (for precipitation)

  • Inhibitor remover column (if monomer contains inhibitors)

Procedure:

  • Purify the monomer by passing it through a short column of activated basic alumina to remove any acidic impurities or polymerization inhibitors.

  • In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst (e.g., [Rh(nbd)Cl]₂, 0.5-1.0 mol% relative to monomer) in the chosen anhydrous solvent.

  • If required, add a co-catalyst such as TEA (1.0-2.0 eq relative to Rh). Rationale: The amine can act as a co-catalyst, facilitating the formation of the active catalytic species.

  • In a separate flask, prepare a concentrated solution of the this compound monomer in the same anhydrous solvent.

  • Add the monomer solution to the vigorously stirring catalyst solution via cannula or syringe.

  • Allow the reaction to proceed at the desired temperature (room temperature to 60 °C). The solution will typically darken and become more viscous as the polymer forms.

  • Monitor the polymerization by periodically taking aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • After the desired time or conversion is reached, terminate the polymerization by exposing the solution to air.

  • Precipitate the polymer by pouring the viscous reaction solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the polymer precipitate by filtration, wash thoroughly with fresh methanol to remove residual catalyst and unreacted monomer, and dry under vacuum at 40-50 °C to a constant weight.

Part 3: Polymer Characterization

A thorough characterization of the synthesized poly(this compound) is essential to confirm its structure, molecular weight, and physical properties.

Methodologies
  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. The disappearance of the sharp singlet corresponding to the acetylenic proton (around 3-4 ppm) and the appearance of broad peaks in the vinyl region (5-7 ppm) are indicative of polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the polymerization by showing the disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and C≡C stretch (around 2100 cm⁻¹).

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by identifying the decomposition temperature (Td). Polymers with heterocyclic rings in their structure often exhibit high thermal stability.[13][14]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), providing insight into the polymer's amorphous or semi-crystalline nature.

Expected Data Summary
ParameterTechniqueExpected ResultSignificance
Mn GPC10,000 - 100,000 g/mol Indicates average polymer chain length.
Dispersity (Đ) GPC1.5 - 3.0Measures the breadth of molecular weight distribution.
¹H NMR NMRDisappearance of δ ≈ 3.5 ppm (≡C-H), appearance of broad peaks δ ≈ 5-7 ppm (backbone C=C-H).Confirms polymer structure.
FTIR FTIRDisappearance of ν ≈ 3300 cm⁻¹ (≡C-H) and ν ≈ 2100 cm⁻¹ (C≡C).Confirms consumption of alkyne functionality.
Td (5% wt. loss) TGA> 300 °CQuantifies the high thermal stability.[15]
Tg DSC> 150 °CIndicates high chain rigidity due to the conjugated backbone and heterocyclic rings.

Part 4: Potential Applications and Further Functionalization

The unique structure of poly(this compound)—a conjugated backbone with pendant heterocyclic rings—opens avenues for several advanced applications.

  • Conducting Polymers & Electronic Materials: The extended π-conjugation along the polyacetylene backbone suggests potential for use in organic electronics, such as in sensors, organic thin-film transistors (OTFTs), or as a component in photovoltaic devices.[16]

  • Metal Coordination and Catalysis: The nitrogen atom in the thiazole ring can act as a ligand to coordinate with metal ions. This allows the polymer to be used as a scaffold for creating polymer-supported catalysts or for sequestering heavy metals from solutions.

  • Drug Delivery and Biomedical Applications: Thiazole derivatives are prevalent in pharmaceuticals.[17][18] Polymers containing this moiety could be explored for drug delivery applications, where the polymer backbone provides the vehicle and the thiazole groups may offer specific biological interactions or sites for drug conjugation.

References

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Sources

Application Notes and Protocols for the Investigation of 2-Ethynyl-4-methylthiazole in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds have established it as a "privileged scaffold" in the design of therapeutic agents.[1] In oncology, this is exemplified by the clinical success of drugs like Dasatinib, a multi-targeted kinase inhibitor for leukemia, and Ixabepilone, a microtubule stabilizer for breast cancer.[1][2] The thiazole moiety often serves as a crucial pharmacophore, interacting with specific biological targets to disrupt cancer cell proliferation and survival.[2] This has spurred extensive research into novel thiazole derivatives with enhanced potency, selectivity, and improved pharmacological profiles.[1][2]

This document focuses on 2-ethynyl-4-methylthiazole , a relatively unexplored derivative that holds significant promise as a versatile building block for novel anticancer agents. The terminal ethynyl group is a particularly attractive feature, offering a reactive handle for a variety of chemical transformations, most notably the palladium-catalyzed Sonogashira cross-coupling reaction.[3] This allows for the facile and modular synthesis of a diverse library of compounds, enabling extensive structure-activity relationship (SAR) studies to identify potent and selective anticancer drug candidates.

These application notes provide a comprehensive guide for researchers and drug development professionals interested in exploring the potential of this compound. We will detail a proposed synthetic route, hypothesize its potential mechanisms of action based on related thiazole compounds, and provide detailed protocols for its in vitro and in vivo evaluation as a novel anticancer agent.

Synthesis of this compound: A Proposed Protocol via Sonogashira Coupling

Synthetic Workflow Diagram

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 2-Bromo-4-methylthiazole C Pd(PPh3)2Cl2, CuI, Et3N A->C B (Trimethylsilyl)acetylene B->C D 2-((Trimethylsilyl)ethynyl)-4-methylthiazole C->D Reaction E K2CO3, MeOH D->E Deprotection F This compound E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol

Materials:

  • 2-Bromo-4-methylthiazole

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Sonogashira Coupling:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 2-bromo-4-methylthiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous THF and anhydrous Et₃N (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

    • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-((trimethylsilyl)ethynyl)-4-methylthiazole.

  • Deprotection:

    • Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-methylthiazole in methanol.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction with dilute HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product, this compound, can be further purified by column chromatography if necessary.

Hypothesized Mechanism of Anticancer Action

The anticancer activity of thiazole derivatives is often attributed to their ability to interact with various biological targets crucial for cancer cell survival and proliferation.[2][6] Based on the structure of this compound and the known mechanisms of similar compounds, we can hypothesize several potential pathways for its anticancer action.

The presence of the 2-ethynyl group suggests the potential for covalent bond formation with target proteins, a strategy employed by some potent enzyme inhibitors. Furthermore, the planar thiazole ring can participate in π-π stacking interactions within protein binding pockets. Potential targets and pathways include:

  • Kinase Inhibition: Many thiazole-containing compounds are potent kinase inhibitors.[2] this compound could potentially target key kinases in oncogenic signaling pathways such as the PI3K/Akt/mTOR or MAPK/ERK pathways.[7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Some thiazole derivatives are known to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[2] By binding to tubulin, they can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] This can involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]

Proposed Signaling Pathway for Investigation

G This compound This compound EGFR EGFR This compound->EGFR Bax Bax This compound->Bax PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl-2 Bcl-2 Akt->Bcl-2 Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Apoptosis

Caption: Hypothesized mechanism targeting the EGFR/PI3K/Akt pathway.

Experimental Protocols for Anticancer Evaluation

A systematic evaluation of this compound's anticancer potential should begin with in vitro assays to determine its cytotoxicity and elucidate its mechanism of action, followed by in vivo studies to assess its efficacy in a more complex biological system.

In Vitro Evaluation Workflow

G A Synthesized this compound B Cell Viability Assay (MTT/SRB) Determine IC50 A->B C Apoptosis Assay (Annexin V/PI) B->C If active D Cell Cycle Analysis C->D E Western Blot Analysis (e.g., p-Akt, cleaved PARP) D->E F Mechanism of Action Elucidation E->F

Caption: A stepwise workflow for the in vitro evaluation of the compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound (at IC₅₀ concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Efficacy Evaluation: Tumor Xenograft Model

In vivo studies are crucial to assess the therapeutic efficacy and potential toxicity of a new compound.

General Protocol Outline:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and a vehicle control.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound scaffold provides an excellent starting point for SAR studies. The terminal alkyne can be readily modified using click chemistry or further Sonogashira couplings to introduce a wide variety of substituents.

PositionModificationRationale
2-Ethynyl Coupling with various aryl, heteroaryl, or alkyl halidesTo explore the binding pocket and enhance potency and selectivity.
4-Methyl Replacement with other alkyl or aryl groupsTo investigate the influence of steric and electronic effects on activity.
5-Position Introduction of substituents (e.g., halogens, amino groups)To modulate the electronic properties of the thiazole ring and improve drug-like properties.

By systematically modifying the structure and evaluating the anticancer activity of the resulting analogs, it is possible to identify key structural features required for potent and selective anticancer activity, leading to the development of optimized drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethynyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethynyl-4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route. We provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter, ensuring both scientific integrity and practical applicability in your laboratory work.

Section 1: Synthesis Overview & Key Stages

The synthesis of this compound is typically approached as a multi-step process. A common and effective strategy involves the Sonogashira cross-coupling reaction, which forms the critical carbon-carbon bond between the thiazole ring and the ethynyl group. This is followed by a deprotection step to yield the terminal alkyne.

The general workflow can be visualized as follows:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Reaction & Deprotection A Thiourea + Chloroacetone B 2-Amino-4-methylthiazole A->B Hantzsch Synthesis C 2-Bromo-4-methylthiazole B->C Sandmeyer-type Bromination E 2-((Trimethylsilyl)ethynyl) -4-methylthiazole C->E Sonogashira Coupling D Trimethylsilylacetylene (TMSA) D->E F This compound (Final Product) E->F TMS Deprotection

Caption: General synthetic workflow for this compound.

This guide is structured to troubleshoot issues within each of these key stages.

Section 2: Troubleshooting the Sonogashira Coupling

The Sonogashira coupling is a robust palladium- and copper-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides.[1] However, its success with heteroaromatic systems like 2-bromo-4-methylthiazole is highly dependent on precise reaction conditions.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: My Sonogashira reaction is not starting, or the conversion is extremely low. What are the most critical initial checks?

A1: When a reaction fails to initiate, the primary suspects are the catalyst's integrity, the quality of reagents, and the reaction atmosphere.[2]

  • Catalyst Activity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) co-catalyst are fresh and have been stored properly. Palladium(0) species are sensitive to air and can decompose.

  • Anaerobic Conditions: The single most common cause of failure is the presence of oxygen. Oxygen promotes the undesirable Glaser-type homocoupling of the alkyne and can lead to the decomposition of the palladium catalyst (observed as a black precipitate of palladium black).[2][3] It is critical to thoroughly degas your solvent and reaction mixture (using techniques like freeze-pump-thaw or sparging with argon/nitrogen) and maintain a strict inert atmosphere throughout the reaction.[2]

  • Reagent Purity: Verify the purity of your 2-bromo-4-methylthiazole and trimethylsilylacetylene (TMSA). Impurities can poison the catalyst. Ensure your amine base (e.g., triethylamine, diisopropylethylamine) and solvent are anhydrous.

Q2: I'm observing a significant amount of a side product that appears to be the dimer of my alkyne. What is this and how can I prevent it?

A2: This side product is the result of alkyne homocoupling, often called Glaser coupling.[2] It is primarily promoted by the copper co-catalyst in the presence of oxygen.[3]

  • Minimize Oxygen: As mentioned above, rigorous exclusion of oxygen is the best preventative measure.[4]

  • Reduce Copper: You can try reducing the loading of the CuI co-catalyst.

  • Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. These methods are specifically designed to avoid homocoupling and can be very effective, though they may require specific ligands (e.g., bulky, electron-rich phosphines) or different reaction conditions to proceed efficiently.[2][5]

  • Reducing Atmosphere: Some studies have shown that maintaining the reaction under a dilute hydrogen atmosphere (e.g., 10-40% H₂ in N₂) can drastically diminish the formation of homocoupling byproducts by scavenging residual oxygen.[4]

Q3: My reaction mixture turned black and a precipitate formed. What happened?

A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and aggregation of your palladium catalyst from the active Pd(0) state into an inactive metallic form.[2] This can be caused by:

  • High Temperatures: While aryl bromides often require heating compared to more reactive aryl iodides, excessive temperatures can accelerate catalyst decomposition.[6][7][8]

  • Impurities: Contaminants in your starting materials, solvent, or base can poison the catalyst.

  • Inappropriate Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center. If the ligand dissociates too readily or is not robust enough for the reaction conditions, decomposition can occur.

Q4: What is the optimal catalyst, ligand, and base combination for coupling with an electron-rich heteroaryl bromide like 2-bromo-4-methylthiazole?

A4: There is no single "best" combination, and optimization is often required. However, here are some authoritative starting points:

  • Catalyst System: A combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ with a copper(I) source like CuI is a standard starting point. For challenging substrates, more advanced systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) palladium complexes can offer superior performance.[5]

  • Base: An amine base is required to deprotonate the alkyne and neutralize the H-X acid formed.[2] Triethylamine (TEA) or diisopropylamine (DIPA) are most common. The base can often serve as the solvent or co-solvent.[6]

  • Solvent: Anhydrous THF, DMF, or acetonitrile are common choices. Some anecdotal evidence suggests THF may promote palladium black formation in some cases.[2]

Sonogashira Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a palladium catalytic cycle and a copper co-catalytic cycle.

G cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Oxidative Addition Ar-Pd(II)L₂(X) Pd0->PdII_A Ar-X PdII_B Transmetalation Ar-Pd(II)L₂(C≡CR) PdII_A->PdII_B Cu-C≡CR PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR (Coupled Product) PdII_B->Product ArX Ar-X (2-Bromo-4-methylthiazole) CuC≡CR Cu-C≡CR Alkyne H-C≡CR Alkyne->CuC≡CR Base, CuX CuX CuX Base Base

Caption: Simplified Sonogashira catalytic cycle.

Table 1: Typical Starting Conditions for Sonogashira Coupling
ComponentExampleLoading (mol%)Role & Rationale
Pd Catalyst PdCl₂(PPh₃)₂1 - 5%Precatalyst that forms the active Pd(0) species in situ.
Cu Co-catalyst CuI2 - 10%Facilitates alkyne activation via formation of a copper acetylide.[7]
Ligand PPh₃2 - 10%Stabilizes the Pd center, preventing decomposition.
Base Triethylamine (TEA)2 - 3 equivalentsDeprotonates the alkyne and acts as an acid scavenger.
Solvent THF or DMF-Anhydrous and degassed solvent to dissolve reagents.
Temperature RT to 80 °C-Aryl bromides typically require heating to facilitate oxidative addition.[7][8]

Section 3: Troubleshooting the TMS Deprotection

The final step is the removal of the trimethylsilyl (TMS) protecting group to reveal the terminal alkyne. While seemingly straightforward, this step can be a source of significant yield loss if not performed correctly.

Frequently Asked Questions (FAQs) - TMS Deprotection

Q1: What are the standard, reliable methods for removing a TMS group from an alkyne?

A1: The two most common methods rely on either a mild base or a fluoride source.

  • Potassium Carbonate in Methanol (K₂CO₃/MeOH): This is a very mild, clean, and cost-effective method.[9][10] The reaction can often be run at room temperature and may take a few hours to go to completion, sometimes being left overnight without detrimental effects.[9]

  • Tetrabutylammonium Fluoride (TBAF) in THF: This is a very common and powerful method that is typically much faster than K₂CO₃/MeOH.[10] The high affinity of fluoride for silicon drives the reaction.

Q2: My deprotection reaction is very slow or stalls completely. What could be wrong?

A2:

  • For K₂CO₃/MeOH: Ensure your methanol is of reasonable quality. If your substrate is very nonpolar, solubility might be an issue. In such cases, a co-solvent like dichloromethane (DCM) can be added (e.g., 1:1 DCM/MeOH).[9][11]

  • For TBAF/THF: The most common issue is the quality of the TBAF. TBAF is highly hygroscopic, and water content can affect its reactivity. Use a fresh bottle of TBAF solution in THF or dry it if necessary.

Q3: I suspect my product is degrading during deprotection or workup. Is the thiazole ring sensitive?

A3: Yes, the thiazole ring system can be sensitive, particularly to strong bases.[12] The proton at the C2 position of a thiazole is somewhat acidic, and strong bases can cause deprotonation or other unwanted side reactions.[12] While TBAF is primarily a fluoride source, commercial solutions can be basic. If you suspect degradation, the milder K₂CO₃/MeOH method is the preferred choice.[9][10] Additionally, some terminal alkynes themselves can be unstable, particularly during purification.[13]

Q4: The workup after my TBAF deprotection is difficult, and I'm losing product in aqueous extractions. Is there a better way?

A4: This is a very common and frustrating problem, as TBAF and its byproducts can be difficult to remove. An excellent, operationally simple alternative to aqueous workup has been developed.[14][15]

  • After the reaction is complete, add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and powdered calcium carbonate to the reaction mixture.

  • Stir the resulting slurry for a short period. The resin quenches the excess TBAF, and the calcium carbonate neutralizes the resulting acid.

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate. This method effectively removes TBAF without requiring a tedious aqueous extraction, which is especially beneficial for moderately polar or water-soluble products.[15]

Table 2: Comparison of Common TMS Deprotection Methods
MethodReagent/SolventTypical TimeProsCons
Mild Base K₂CO₃ / Methanol2 - 16 hoursVery mild, clean, inexpensive, easy workup.[9][10]Can be slow; potential solubility issues for nonpolar substrates.
Fluoride Source TBAF / THF10 min - 2 hoursFast and highly effective.Reagent is hygroscopic; workup can be difficult; can be too harsh for sensitive substrates.
Alternative Fluoride CsF, KF / MeCN/H₂OVariableCan be effective alternatives to TBAF.May etch glassware; requires aqueous conditions.[9]
Copper/Ascorbate CuSO₄ / Sodium Ascorbate< 1 hourA recently reported mild and fast method with simple workup.[16][17]Less established than other methods.

Section 4: Precursor Synthesis & Purification

Q1: I'm having trouble with the first step, the synthesis of 2-bromo-4-methylthiazole. What are common pitfalls?

A1: The synthesis of 2-bromo-4-methylthiazole typically proceeds from 2-amino-4-methylthiazole via a Sandmeyer-type reaction. A described procedure involves reacting 2-amino-4-phenylthiazole with n-butyl nitrite and CuBr₂.[18] A similar approach can be adapted. Potential issues include:

  • Incomplete Diazotization: Ensure the temperature is kept low during the addition of the nitrite source to form the diazonium salt intermediate.

  • Precursor Quality: The quality of the starting 2-amino-4-methylthiazole is critical. It can be synthesized via the Hantzsch thiazole synthesis by reacting chloroacetone with thiourea.[19] Ensure this precursor is pure before proceeding.

Q2: My final product, this compound, seems to be volatile. How can I purify it without significant loss?

A2: Small, relatively nonpolar terminal alkynes can be volatile, leading to yield loss during solvent removal.[13]

  • Purification: Column chromatography on silica gel is the standard method. Use a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/DCM).

  • Solvent Removal: When evaporating solvent from your purified fractions, use a rotary evaporator with minimal heating. Do not leave the product under high vacuum for extended periods once the solvent is gone. It is better to leave a trace of solvent than to lose the product.

References

  • Thiazole - Wikipedia . Wikipedia. [Link]

  • Terminal Alkyne Biosynthesis in Marine Microbes - PubMed - NIH . PubMed. [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes | JACS Au - ACS Publications . ACS Publications. [Link]

  • Sonogashira Coupling | NROChemistry . NROChemistry. [Link]

  • Sonogashira coupling - Wikipedia . Wikipedia. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling . ACS Publications. [Link]

  • 4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3). - ResearchGate . ResearchGate. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit . Reddit. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central . PubMed Central. [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications . ACS Publications. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH . National Institutes of Health. [Link]

  • Silanes as Protecting Groups for Terminal Alkyne - Technical Library - Gelest . Gelest. [Link]

  • Thiazole | Aromatic, Heterocyclic, Ring | Britannica . Britannica. [Link]

  • CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand | Request PDF - ResearchGate . ResearchGate. [Link]

  • Synthesis of 2–bromo–4–phenylthiazole. | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes . Scientific Research Publishing. [Link]

  • 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - SynArchive . SynArchive. [Link]

  • 2-amino-4-methylthiazole - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate . ResearchGate. [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry . European Journal of Chemistry. [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate . ResearchGate. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes - Gelest, Inc. Gelest. [Link]

  • TMS Deprotection low yields :( : r/chemhelp - Reddit . Reddit. [Link]

  • Operationally Simple and Efficient Workup Procedure for TBAF-mediated Desilylation: Application to Halichondrin Synthesis - PubMed . PubMed. [Link]

  • (PDF) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - ResearchGate . ResearchGate. [Link]

  • Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes . ChemRxiv. [Link]

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - NIH . National Institutes of Health. [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl- and Heteroaryl- Chlorides Using, Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the SAR and Copper Effects. - ResearchGate . ResearchGate. [Link]

  • This compound | VEGPHARM . VEGPHARM. [Link]

  • Thiazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate . ResearchGate. [Link]

  • Terminal alkyne synthesis by C-C coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI . MDPI. [Link]

  • Alkenes To Alkynes Via Halogenation And Elimination Reactions . Master Organic Chemistry. [Link]

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Technical Support Center: Purification of 2-Ethynyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Niche Heterocycle

Welcome to the technical support guide for 2-Ethynyl-4-methylthiazole. As a key building block in medicinal chemistry and materials science, achieving high purity of this compound is paramount for reliable downstream applications. Due to its specific functional groups—a reactive terminal alkyne and a basic thiazole nitrogen—researchers often encounter unique challenges during its purification.

This guide moves beyond generic protocols. It is structured as a troubleshooting resource, anticipating the common issues and questions that arise in a laboratory setting. We will delve into the causality behind experimental choices, drawing on established principles of organic chemistry and data from structurally similar thiazole analogs to provide robust, field-tested advice. While specific, peer-reviewed purification literature for this compound is not abundant, the principles outlined here are derived from extensive experience with related heterocyclic systems.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to provide immediate, actionable solutions to common problems encountered during the purification of this compound.

Question: My crude reaction mixture is a dark, viscous oil. What is the most likely cause and my first purification step?

Answer: A dark, viscous appearance in the crude product often points to polymerization of the ethynyl group or the formation of high-molecular-weight tars, which can be exacerbated by heat or acidic/basic conditions during synthesis. Your initial step should be a gentle aqueous workup to remove inorganic salts and highly polar impurities.

An acid-base liquid-liquid extraction is a highly effective first-pass purification strategy. The nitrogen atom in the thiazole ring is basic and can be protonated by a dilute acid (e.g., 1M HCl). This converts your target compound into a water-soluble salt, allowing you to wash away non-basic organic impurities with an organic solvent. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will deprotonate the thiazole, allowing you to re-extract your purified product into an organic solvent. This process is detailed in Protocol 3.1 .

Question: How do I decide between vacuum distillation and flash column chromatography for the main purification step?

Answer: The choice depends on the nature of the impurities and the scale of your reaction. The following decision tree provides a logical workflow for this choice.

G start Is the crude product ~80-90% pure by NMR/TLC? distillation Vacuum Distillation is likely the best choice. (Efficient for removing non-volatile impurities and for larger scales) start->distillation Yes check_bp Do major impurities have similar boiling points to the product? start->check_bp No chromatography Flash Column Chromatography is recommended. (Superior for separating compounds with similar boiling points or polarities) check_bp->distillation No check_bp->chromatography Yes

Caption: Decision tree for selecting a primary purification method.

Question: My compound is decomposing during distillation, even under vacuum. What can I do?

Answer: Thermal instability is a significant risk for molecules containing a terminal alkyne. If you observe darkening or polymerization in the distillation flask, consider the following:

  • Improve the Vacuum: Ensure your vacuum pump is pulling down to a low pressure (<1 mmHg). A lower pressure directly translates to a lower boiling point, minimizing thermal stress on the molecule.

  • Use a Kugelrohr Apparatus: For small to medium scales, a Kugelrohr (short-path) distillation apparatus is ideal. It minimizes the residence time of the compound at high temperatures, as the distillate travels only a very short distance.

  • Lower the Temperature: Do not exceed the required temperature. Use a well-controlled oil bath and monitor the vapor temperature closely.

  • Add a Polymerization Inhibitor: In some cases, adding a small amount of an inhibitor like hydroquinone to the distillation flask can prevent alkyne polymerization. This should be used judiciously, as it will need to be removed later if it co-distills.

Question: The compound "oiled out" during my attempt at recrystallization. How can I get it to crystallize?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid crystal lattice.[1] This is common when the compound's melting point is low or when significant impurities are present, causing melting point depression.[1][2]

  • Troubleshooting Steps:

    • Re-heat and Add Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional solvent to reduce the saturation. Allow it to cool much more slowly.[1]

    • Scratch/Seed: Use a glass rod to scratch the inside of the flask just below the liquid surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2] Alternatively, add a single, pure seed crystal if available.[2]

    • Change Solvent System: Your current solvent may be too good. A successful recrystallization requires a solvent in which the compound is soluble when hot but sparingly soluble when cold. Consider a two-solvent system (e.g., dissolving in a soluble solvent like ethyl acetate and slowly adding an anti-solvent like hexanes until turbidity appears, then heating to clarify and cooling slowly).

Question: I am running a column, but the separation is poor. What are some strategies to improve it?

Answer: Poor separation in column chromatography usually stems from an inappropriate solvent system or improper column packing.

  • Optimization Workflow:

    • Target a TLC Rf of ~0.3: The ideal mobile phase will give your target compound an Rf (retention factor) value of approximately 0.3 on a TLC plate. This generally provides the best balance for good separation on a column.

    • Use Solvent Mixtures: Single solvents rarely provide optimal separation. Use a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

    • Try a Different Polar Modifier: If hexanes/ethyl acetate isn't working, consider switching the polar component. Dichloromethane or diethyl ether can alter the selectivity and improve separation from key impurities.

    • Ensure Proper Packing: A poorly packed column with air bubbles or cracks will lead to band broadening and inefficient separation. Pack the column as a slurry and ensure the sand and silica gel levels are perfectly horizontal.

Section 2: Comparative Data & Properties

Since direct physical properties for this compound are not widely published, we can estimate them by comparing them to structurally related analogs. This data is crucial for planning purifications.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
2-Ethyl-4-methylthiazole CCc1nc(C)cs1127.21161-1621.505
2,4-Dimethylthiazole Cc1nc(C)cs1113.18143-1451.503
2-Isopropyl-4-methylthiazole CC(C)c1nc(C)cs1141.24~174-176 (est.)1.480-1.502
This compound (Target) C#Cc1nc(C)cs1123.18~155-165 (est.) ~1.51-1.53 (est.)

Data sourced from Sigma-Aldrich and PubChem for analogs.[3][4] The properties for the target compound are expert estimations based on structural similarities and boiling point trends. The ethynyl group is expected to slightly increase the boiling point and refractive index compared to a dimethyl analog due to increased polarity and polarizability.

Section 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most effective purification techniques for this compound.

Protocol 3.1: Acid-Base Liquid-Liquid Extraction

This technique is an excellent first step to remove non-basic organic impurities and baseline material from the crude reaction mixture.

Materials:

  • Crude this compound oil

  • Diethyl ether (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolve the crude oil in 20 volumes of diethyl ether (e.g., 1 g of crude in 20 mL of ether).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer three times with 10 volumes of 1 M HCl. Combine the aqueous (acidic) layers. Your target compound is now in the aqueous phase as a hydrochloride salt.

  • Wash the combined aqueous layers once with 10 volumes of diethyl ether to remove any remaining neutral impurities. Discard this ether layer.

  • Slowly and carefully add saturated NaHCO₃ solution to the aqueous layer with swirling until gas evolution ceases and the pH is >8 (check with pH paper).

  • Extract the now basic aqueous layer three times with 15 volumes of diethyl ether. Your purified compound is now back in the organic phase.

  • Combine the organic extracts and wash once with 10 volumes of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the partially purified product.

Protocol 3.2: Flash Column Chromatography

This protocol is ideal for removing impurities with similar polarity to the product.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 Select Solvent System via TLC (Target Rf ≈ 0.3) prep2 Pack Column with Silica Gel (Slurry Pack Method) prep1->prep2 prep3 Prepare Sample: Adsorb crude oil onto a small amount of silica gel prep2->prep3 run1 Carefully load sample onto the top of the column prep3->run1 run2 Elute with selected solvent system, maintaining slight positive pressure run1->run2 run3 Collect fractions (e.g., 10-20 mL tubes) run2->run3 ana1 Monitor fractions using TLC run3->ana1 ana2 Combine pure fractions ana1->ana2 ana3 Remove solvent via rotary evaporation to yield purified product ana2->ana3

Caption: Standard workflow for flash column chromatography.

Suggested Starting Conditions:

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase: Start with a gradient of 5% to 20% Ethyl Acetate in Hexanes. The slightly polar thiazole ring and the ethynyl group suggest that a moderately polar solvent system will be effective.

Protocol 3.3: Vacuum Distillation

This is the preferred method for final purification of a liquid compound, especially at larger scales, to remove non-volatile impurities.

Materials:

  • Partially purified this compound oil

  • Distillation apparatus (short-path or Kugelrohr recommended)

  • Vacuum pump with cold trap

  • Heating mantle or oil bath with stirrer

  • Thermometer

Procedure:

  • Set up the distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Place the oil in the distillation flask with a magnetic stir bar.

  • Connect the apparatus to the vacuum pump and allow the pressure to stabilize at its lowest point (ideally <1 mmHg).

  • Begin stirring and slowly heat the distillation flask.

  • Collect any low-boiling solvent or impurity fractions first.

  • Increase the temperature gradually until the product begins to distill. Collect the main fraction over a narrow temperature range. Based on analogs, the boiling point at ~1 mmHg is estimated to be in the 50-70 °C range.

  • Once the main fraction is collected, stop heating and allow the system to cool completely before slowly re-introducing air.

Section 4: Safety & Handling

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Flammable: Keep away from heat, sparks, and open flames.[6][7]

    • Irritant: May cause skin and serious eye irritation.[5][6]

    • Toxicity: May be harmful if swallowed.

  • Handling: Avoid inhalation of vapors. Use spark-proof equipment and take precautionary measures against static discharge.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7]

References

  • 2-ethyl-4-methyl thiazole - Safety Data Sheet. Synerzine. [Link]

  • 2,4-Dimethylthiazole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-amino-4-methylthiazole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-Ethyl-4-methyl thiazole | C6H9NS. PubChem, National Institutes of Health. [Link]

  • 2-Isopropyl-4-methylthiazole | C7H11NS. PubChem, National Institutes of Health. [Link]

Sources

Stability and proper storage conditions for 2-Ethynyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Ethynyl-4-methylthiazole (CAS: 211940-25-9). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile building block. The guidance provided herein is synthesized from established chemical principles of the thiazole and terminal alkyne functional groups, and from safety and handling data for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] The vial should be flushed with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen and moisture. Store the container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][3]

Q2: The compound has a slight yellow tint upon arrival. Is it still usable?

A2: A pale-yellow color is not uncommon for thiazole derivatives and does not necessarily indicate significant degradation. However, a noticeable change in color from its initial state, or the appearance of a dark brown or black color, suggests potential degradation or polymerization. It is advisable to run a purity check (e.g., by NMR or LC-MS) to confirm the integrity of the compound before use if you observe a significant color change.

Q3: What are the main chemical moieties of this compound that I should be concerned about regarding stability?

A3: The two primary areas of chemical reactivity are the thiazole ring and the terminal alkyne group.

  • Thiazole Ring: While the thiazole ring is aromatic and relatively stable, the sulfur atom can be susceptible to oxidation.[4][5][6]

  • Terminal Alkyne: This is the most reactive part of the molecule. The terminal proton is mildly acidic (pKa ≈ 25) and can be deprotonated by strong bases. The triple bond itself is electron-rich and susceptible to addition reactions, oxidation, and, under certain conditions (e.g., presence of metal catalysts, heat, or light), polymerization.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is generally soluble in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. When preparing stock solutions for storage, it is crucial to use anhydrous solvents to prevent potential hydration of the alkyne or other moisture-related degradation.

Q5: Are there any specific chemical incompatibilities I should be aware of?

A5: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] Strong bases can deprotonate the terminal alkyne, forming an acetylide, which may be pyrophoric or reactive in unintended ways. Strong acids can lead to hydration of the alkyne or degradation of the thiazole ring.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Rationale
Low reaction yield in a coupling reaction (e.g., Sonogashira). 1. Degradation of the starting material. 2. Presence of moisture or oxygen in the reaction. 3. Incomplete deprotonation (if forming an acetylide). 1. Verify Purity: Before starting, check the purity of your this compound using an appropriate analytical method (¹H NMR, LC-MS). Look for the characteristic alkyne proton signal.2. Use Anhydrous & Degassed Solvents: Moisture can quench organometallic reagents and catalysts. Oxygen can lead to oxidative side reactions, including dimerization of the alkyne (Hay coupling). Degas your solvents by sparging with an inert gas.3. Optimize Base and Reaction Conditions: Ensure the base used is appropriate for the specific reaction and that reaction conditions are optimized.
Appearance of an insoluble precipitate in the stock solution. 1. Polymerization of the alkyne. 2. Reaction with trace impurities in the solvent. 1. Filter and Re-evaluate: Filter the solution through a syringe filter. Analyze the filtrate for the concentration of the desired compound. If the concentration has significantly dropped, the stock solution should be discarded.2. Prepare Fresh Solutions: Terminal alkynes can be prone to polymerization over time, especially if exposed to light, heat, or metal contaminants. It is best practice to prepare stock solutions fresh for each set of experiments.
Inconsistent analytical results (e.g., shifting NMR peaks, new peaks in LC-MS). 1. On-column degradation during chromatography. 2. Isomerization or tautomerization. 3. Slow degradation in solution. 1. Modify Analytical Method: For LC-MS, try using a different column or modify the mobile phase (e.g., adjust pH if compatible with the column) to see if the degradation profile changes.2. Check for Isomers: While less common for this specific structure, some thiazole derivatives can exist as tautomers. Variable temperature NMR might provide insights.3. Time-course Analysis: Analyze a freshly prepared solution and re-analyze it after several hours or days under your typical laboratory conditions to monitor for the appearance of new peaks.

Experimental Protocols

Protocol 1: Standard Handling and Preparation of a Stock Solution

This protocol outlines the best practices for handling this compound upon receipt and preparing a stock solution for experimental use.

  • Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Store the sealed vial at 2-8°C.

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture into the compound.

  • Inert Atmosphere Handling: Perform all weighing and solution preparation in an inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen).

  • Solvent Selection: Use only anhydrous grade solvent (e.g., anhydrous THF or DCM) for preparing the stock solution.

  • Solution Preparation:

    • Calculate the required mass of this compound for your desired concentration.

    • Quickly weigh the solid into a clean, dry vial.

    • Add the anhydrous solvent via syringe to the desired volume.

    • Mix until fully dissolved.

  • Storage of Stock Solution: If the stock solution is to be stored, flush the headspace of the vial with an inert gas before sealing. Store at 2-8°C and protect from light. For maximum reproducibility, it is highly recommended to prepare fresh solutions daily.

Visualizing Stability and Handling Workflow

The following diagram outlines a decision-making workflow for handling and troubleshooting this compound.

G Workflow for Handling this compound cluster_receipt Initial Receipt & Storage cluster_prep Experiment Preparation cluster_use Experimental Use & Troubleshooting receive Receive Compound inspect Inspect Container receive->inspect store Store at 2-8°C under Inert Gas inspect->store equilibrate Equilibrate to RT in Desiccator store->equilibrate prep_solution Prepare Solution (Anhydrous Solvent, Inert Atmosphere) equilibrate->prep_solution run_exp Run Experiment prep_solution->run_exp results Results as Expected? run_exp->results success Proceed results->success Yes troubleshoot Troubleshoot (See Guide) results->troubleshoot No verify_purity Verify Compound Purity (NMR, LC-MS) troubleshoot->verify_purity verify_purity->prep_solution If pure, reprepare solution

Caption: Decision workflow for handling and troubleshooting.

References

  • The Good Scents Company. 2-ethyl-4-methyl thiazole. Available at: [Link]

  • PubChem. 2-Ethyl-4-methyl thiazole. Available at: [Link]

  • The Good Scents Company. 2-acetyl-4-methyl thiazole. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Available at: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

Sources

Overcoming solubility issues with 2-Ethynyl-4-methylthiazole in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 2-Ethynyl-4-methylthiazole (CAS No. 211940-25-9)[1]. Researchers utilizing this heterocyclic compound frequently encounter challenges in achieving desired concentrations in aqueous buffers, which can hinder experimental reproducibility and success.

A key physicochemical feature is the thiazole ring's nitrogen atom, which is weakly basic. The conjugate acid of 4-methylthiazole has a pKa of approximately 2.74[5]. This property provides a critical opportunity for pH-dependent solubilization.

This guide provides a series of troubleshooting steps and detailed protocols to systematically overcome these solubility hurdles, ensuring you can confidently prepare your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: I added this compound directly to my PBS buffer (pH 7.4), and it won't dissolve. Why?

Answer: At neutral pH, this compound is an uncharged, nonpolar molecule. The hydrophobic methyl and ethynyl groups dominate its character, making it poorly soluble in polar solvents like water or aqueous buffers. The principle of "like dissolves like" dictates that it will preferentially dissolve in non-polar or less polar organic solvents. Direct dissolution in aqueous media is not a recommended procedure.

Q2: What is the standard first step for solubilizing this compound for biological assays?

Answer: The universally accepted best practice is to first prepare a concentrated stock solution in a water-miscible organic solvent. This stock can then be carefully diluted into your aqueous experimental medium. This two-step process is fundamental for most poorly water-soluble compounds used in drug discovery and life science research.

Q3: Which organic solvents are recommended for the primary stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the most common and highly recommended solvent for creating primary stocks of poorly soluble compounds for in vitro assays. Other effective options include N,N-Dimethylformamide (DMF) and ethanol. The choice depends on the desired concentration and the tolerance of your specific experimental system to the solvent. For instance, some cell lines are more sensitive to DMSO than others.

Q4: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What's happening and how do I fix it?

Answer: This is a common and expected issue. The DMSO stock solubilizes the compound by creating a favorable organic environment. When you dilute this into an aqueous buffer, the solvent environment abruptly becomes highly polar (mostly water). The compound is no longer soluble at that concentration in the new environment and crashes out of solution.

To fix this, you must employ a secondary solubilization strategy. The flowchart below outlines a systematic approach to troubleshooting this problem.

Troubleshooting & Experimental Workflows

This section provides logical workflows and step-by-step protocols to guide you through the solubilization process.

Solubility Troubleshooting Workflow

This diagram outlines the decision-making process when your compound precipitates upon dilution from an organic stock.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Compound precipitates from DMSO stock into aqueous buffer (pH 7.4) ph_check Is your experiment compatible with low pH (e.g., pH < 3.0)? start->ph_check ph_yes SUCCESS: Prepare solution in acidic buffer (e.g., pH 2.0). See Protocol 2. ph_check->ph_yes Yes ph_no Proceed to other strategies ph_check->ph_no No cosolvent_check Can your experiment tolerate 1-5% of a co-solvent (e.g., PEG 400)? ph_no->cosolvent_check cosolvent_yes SUCCESS: Add co-solvent to aqueous buffer before adding compound stock. See Protocol 3. cosolvent_check->cosolvent_yes Yes cosolvent_no Proceed to next option cosolvent_check->cosolvent_no No cd_check Can cyclodextrins be used in your system? cosolvent_no->cd_check cd_yes SUCCESS: Use cyclodextrin (e.g., HP-β-CD) as a formulation vehicle. See Protocol 4. cd_check->cd_yes Yes cd_no Consider surfactants cd_check->cd_no No surfactant_check Final Option: Use a non-ionic surfactant (e.g., Tween® 80)? cd_no->surfactant_check surfactant_yes SUCCESS: Formulate with surfactant above its CMC. surfactant_check->surfactant_yes Yes

Caption: Troubleshooting flowchart for solubilizing this compound.

Q5: How does pH adjustment improve solubility?

Answer: This is a powerful technique for ionizable compounds[][7]. The thiazole nitrogen in this compound is a weak base. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly lower than the compound's pKa (~2.74), the nitrogen atom will become protonated[5][8]. This converts the neutral, nonpolar molecule into a positively charged cation. This charged species is an ion, which is dramatically more soluble in polar water than its neutral counterpart[9]. For this compound, adjusting the pH to below 3.0 should lead to a significant increase in solubility.

Caution: Ensure that both your compound and your experimental system (e.g., proteins, cells) are stable and functional at such a low pH.

Q6: My experiment must be at neutral pH. How do co-solvents work?

Answer: Co-solvents are water-miscible organic solvents that, when added to water in small amounts (typically 1-10%), disrupt the highly ordered hydrogen-bonding network of water[10][11]. This disruption reduces the overall polarity of the solvent mixture, making it more "hospitable" to nonpolar solutes like this compound and preventing them from precipitating[]. They can increase the solubility of poorly soluble compounds by several orders of magnitude[11].

Q7: What are cyclodextrins and how can they help?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior[12]. They act as "molecular buckets." The nonpolar this compound molecule can partition into the hydrophobic core of the CD, forming an "inclusion complex"[13][14]. The hydrophilic exterior of the CD then allows this entire complex to dissolve readily in water, significantly enhancing the apparent solubility of the compound without altering the bulk solvent properties[15]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.

Caption: Cyclodextrin encapsulates a hydrophobic molecule, increasing its solubility.

Q8: When is it appropriate to use a surfactant?

Answer: Surfactants, such as Tween® 80 (Polysorbate 80), are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles[16][17]. These micelles have a hydrophobic core and a hydrophilic shell. Like cyclodextrins, they can encapsulate poorly soluble drugs in their core, allowing them to be dispersed in aqueous solution[18][19][20]. This method is very effective but must be used with caution, as surfactants can interfere with biological assays, for example, by disrupting cell membranes or denaturing proteins. They are often a last resort for in vitro screening if other methods fail.

Data Summary & Protocols

Table 1: Comparison of Solubilization Strategies
StrategyMechanism of ActionProsConsBest For...
pH Adjustment Protonates the basic thiazole nitrogen, forming a soluble salt.[9]Simple, inexpensive, highly effective for this compound class.Requires low pH (<3.0) which may be incompatible with the experiment; compound stability at low pH must be verified.Cell-free assays, chemical reactions, or specific biological systems tolerant to acidic conditions.
Co-solvents Reduces the polarity of the bulk aqueous solvent, making it more favorable for the solute.[][11]Easy to implement; many biocompatible options (PEG 400, Propylene Glycol).May affect biological activity; risk of precipitation upon further dilution.In vitro assays where solvent effects have been controlled for; maintaining 1-5% final concentration.
Cyclodextrins Encapsulates the hydrophobic drug in a cavity, presenting a hydrophilic exterior to the water.[13][14]High loading capacity; generally low toxicity; does not alter bulk solvent properties.Can be more expensive; may alter drug availability/potency by slow release.[21]Cell-based assays, in vivo formulations, and when avoiding organic co-solvents is critical.
Surfactants Forms micelles that sequester the hydrophobic drug in their core.[16][17]Very high solubilizing power.High potential to interfere with biological assays; can cause cell lysis or protein denaturation.In vitro screening assays as a final option, where potential artifacts are understood and controlled.
Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh out the required amount of this compound in a suitable glass vial.

  • Add the minimum required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be clear and free of particulates.

  • Store the stock solution tightly capped at -20°C or -80°C, protected from light. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Solubilization using pH Adjustment
  • Prepare your desired aqueous buffer (e.g., a citrate or glycine-HCl buffer) and adjust its pH to 2.0 using HCl.

  • While vortexing the acidic buffer, slowly add the required volume of your DMSO stock solution (from Protocol 1) to reach the final desired concentration.

  • Ensure the final concentration of DMSO is low (ideally ≤1%) to minimize solvent effects.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If it remains clear, it is ready for use.

Protocol 3: General Method for Using Co-solvents
  • Select a biocompatible co-solvent such as Polyethylene glycol 400 (PEG 400) or Propylene glycol.

  • Prepare your final aqueous buffer (e.g., PBS, pH 7.4).

  • Add the co-solvent to the buffer to achieve a final concentration of 1-5% (v/v). For example, to make 10 mL of buffer with 5% PEG 400, add 500 µL of PEG 400 to 9.5 mL of buffer. Mix thoroughly.

  • While vortexing this buffer/co-solvent mixture, slowly add the required volume of your DMSO stock solution (from Protocol 1).

  • Observe for precipitation. A clear solution indicates success.

Protocol 4: Screening for Solubilization with Cyclodextrins
  • Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10% w/v). Warm and stir to fully dissolve.

  • In a separate vial, add a small volume of your concentrated DMSO stock of this compound.

  • Add the HP-β-CD solution to the vial containing the DMSO stock and vortex vigorously for 5-10 minutes to facilitate complex formation.

  • Allow the solution to equilibrate at room temperature for at least one hour.

  • Visually inspect for clarity. This concentrated CD-complex solution can then be diluted into the final assay medium.

References

  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
  • Mura, P. (2023).
  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]

  • Garrido, B., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information (PMC). [Link]

  • Simonelli, A. P., et al. (1970). The role of surfactants in the release of very slightly soluble drugs from tablets. PubMed. [Link]

  • O'Connor, C. (2025). Solubilization by surfactants: Significance and symbolism.
  • Shinde, G., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Pop, C. E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Pawar, P., et al. (2018). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
  • Solubility of Things. (n.d.). 5-(2-Chloroethyl)-4-methylthiazole. Solubility of Things. [Link]

  • Solubility of Things. (n.d.). The Role of Surfactants in Surface Chemistry. Solubility of Things. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information (PMC). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylthiazole. PubChem Compound Database. [Link]

  • Sharma, D. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • Nicolescu, A., et al. (2019). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Formulation Development of Small-Volume Parenteral Products. Taylor & Francis. [Link]

  • Le, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1365-1372. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methyl thiazole. PubChem Compound Database. [Link]

  • Shim, J.-J., & Kim, H. (2001). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]

  • O'Connor, C. (2025). Co-solvent: Significance and symbolism.
  • Cheméo. (n.d.). Chemical Properties of 4-Methylthiazole (CAS 693-95-8). Cheméo. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. The Good Scents Company information system. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6). Cheméo. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylthiazole. PubChem Compound Database. [Link]

  • Chemistry Explained. (2025). What Is The Role Of pH In Chemical Solubility?. YouTube. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Chen, H., et al. (2002). Combined effect of complexation and pH on solubilization. PubMed. [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Chemistry LibreTexts. [Link]

  • Solubility of Things. (n.d.). Ethisterone. Solubility of Things. [Link]

  • Wikipedia contributors. (n.d.). Ethynyl group. Wikipedia. [Link]

  • University of Sydney. (2023). Solubility of Organic Compounds. University of Sydney School of Chemistry.
  • Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol. Solubility of Things. [Link]

  • Fogg, P. G. T., & Gerrard, W. (2009). Solubility of Acetylene in Alcohols and Ketones. ResearchGate. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 4-Methylthiazole (HMDB0033116). HMDB. [Link]

  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]

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Technical Support Center: Optimizing Click Reactions with 2-Ethynyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 2-ethynyl-4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of using this heteroaromatic alkyne in click chemistry. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Introduction: The Unique Nature of this compound in CuAAC

The CuAAC reaction is a cornerstone of bioconjugation and material science due to its high efficiency and specificity.[1][2][3][4] However, the introduction of a heteroaromatic alkyne like this compound presents unique considerations. The thiazole ring, with its nitrogen and sulfur heteroatoms, can interact with the copper(I) catalyst, potentially influencing reaction kinetics and leading to unexpected outcomes.[1][5][6][7] This guide will address these specific challenges in a practical question-and-answer format.

Troubleshooting Guide

Question 1: My click reaction with this compound is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?

Answer:

Slow or incomplete reactions are a common frustration, and with this compound, the primary suspect is often catalyst inhibition.

Causality: The nitrogen and sulfur atoms in the thiazole ring can act as ligands, coordinating with the copper(I) catalyst.[1][5][6][7] This coordination can lead to the formation of stable, less reactive catalyst complexes, effectively reducing the concentration of active catalyst available to facilitate the cycloaddition.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Sluggish Reactions start Sluggish or Incomplete Reaction q1 Is Catalyst Inhibition Suspected? start->q1 a1 Increase Catalyst Loading (e.g., from 1-5 mol% to 5-10 mol%) q1->a1 Yes q3 Are Reagent Concentrations Optimal? q1->q3 No q2 Is the Ligand Appropriate? a1->q2 a2 Switch to a Strongly Coordinating Ligand (e.g., TBTA, THPTA, BTTAA) q2->a2 Yes q2->q3 No a2->q3 a3 Increase Concentration of Reactants q3->a3 Yes q4 Is the Solvent System Ideal? q3->q4 No a3->q4 a4 Solvent Screening (e.g., DMF, DMSO, tBuOH/H2O) q4->a4 Yes end Reaction Optimized q4->end No a4->end

Caption: Troubleshooting workflow for slow reactions.

Detailed Steps:

  • Increase Catalyst Loading: A straightforward approach is to increase the molar percentage of your copper catalyst. If you are using 1-5 mol%, consider increasing it to 5-10 mol%. This helps to overcome the sequestration of the catalyst by the thiazole substrate.

  • Optimize the Ligand: The choice of ligand is critical. A strongly coordinating ligand can compete with the thiazole for binding to the copper, thereby maintaining a higher concentration of the active catalytic species.

    • Tris(benzyltriazolylmethyl)amine (TBTA) is a classic choice for organic solvents.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA) are excellent water-soluble ligands that are highly effective at stabilizing Cu(I) and accelerating the reaction.[8][9]

    LigandRecommended SolventKey Advantage
    TBTAOrganic (e.g., DMSO, DMF)High reaction rates
    THPTAAqueous / MixedExcellent Cu(I) stabilization
    BTTAAAqueous / MixedSuperior acceleration & biocompatibility
  • Solvent and Concentration: The reaction medium can significantly impact the outcome.

    • Solvent: Polar aprotic solvents like DMF or DMSO can sometimes disrupt the inhibitory coordination of the thiazole with the copper catalyst.[10] For aqueous systems, a co-solvent like t-butanol or isopropanol is often beneficial.

    • Concentration: Le Chatelier's principle applies. Increasing the concentration of your azide and this compound can help drive the reaction to completion.

Question 2: I am observing significant formation of a byproduct that I suspect is the homocoupling of this compound (Glaser coupling). How can I prevent this?

Answer:

The formation of a diyne byproduct through oxidative homocoupling is a common side reaction in CuAAC, especially with terminal alkynes.[11][12]

Causality: This side reaction is promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to the inactive Cu(II) state. Cu(II) can then facilitate the oxidative coupling of the alkyne.

Prevention Strategies:

G cluster_1 Preventing Glaser Coupling start Glaser Coupling Observed q1 Is the reaction deoxygenated? start->q1 a1 Degas solvents and reactants (e.g., sparge with N2 or Ar) q1->a1 No q2 Is a reducing agent present? q1->q2 Yes a1->q2 a2 Add or increase sodium ascorbate q2->a2 No q3 Is the catalyst source optimal? q2->q3 Yes a2->q3 a3 Use a Cu(II) precatalyst with a reducing agent q3->a3 No end Side Reaction Minimized q3->end Yes a3->end

Caption: Strategies to minimize alkyne homocoupling.

Detailed Protocols:

  • Deoxygenation: Rigorously deoxygenate all solvents and reaction mixtures. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solutions for 15-30 minutes prior to adding the catalyst.[13]

  • Use of a Reducing Agent: The in situ generation of Cu(I) from a Cu(II) salt (like CuSO₄) using a reducing agent is highly recommended. Sodium ascorbate is the most common and effective choice.[14] It not only generates the active catalyst but also scavenges any dissolved oxygen, thereby suppressing the Glaser coupling.[11] Use a slight excess of sodium ascorbate relative to the copper catalyst.

  • Order of Addition: Add the copper catalyst to the reaction mixture last, after the alkyne, azide, and ligand are mixed and deoxygenated.

Question 3: My reaction seems to work, but the isolated yield is low after purification. Could there be other side reactions at play?

Answer:

Beyond homocoupling, other, more subtle side reactions can impact your yield.

Potential Side Reactions:

  • Michael Addition: While less common for unactivated alkynes, if your azide or other components in the reaction mixture contain nucleophilic functional groups, a Michael-type addition to the alkyne could occur, especially if the reaction is heated or run for extended periods.[8]

  • Thiazole Ring Instability: Although generally stable, the thiazole ring could potentially undergo reactions under certain conditions, though this is less likely under standard, mild CuAAC conditions.

Mitigation Strategies:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR to identify the optimal reaction time and avoid prolonged reaction times that could favor side product formation.

  • Purification Strategy: Ensure your purification method is suitable for your product. Triazoles can sometimes be challenging to purify by column chromatography due to their polarity. Consider alternative methods like precipitation or crystallization.

  • pH Control: Maintain a neutral to slightly basic pH (around 7-8) for aqueous reactions, as highly acidic or basic conditions could promote unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting protocol for a click reaction with this compound?

A1: Here is a robust starting point for a small-scale reaction.

Experimental Protocol: General CuAAC with this compound

  • To a reaction vial, add this compound (1.0 eq) and your azide (1.0-1.2 eq).

  • Add your chosen solvent (e.g., a 1:1 mixture of t-butanol and water, or DMF).

  • Add the ligand (e.g., THPTA, 1.1 eq relative to copper).

  • Deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (2.0 eq relative to copper) in deoxygenated water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 - 0.1 eq) in deoxygenated water.

  • Add the sodium ascorbate solution to the main reaction vial, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

Q2: Can I use a pre-formed Cu(I) salt instead of generating it in situ?

A2: Yes, you can use Cu(I) salts like CuI or CuBr.[15] However, these are often less stable and more sensitive to oxidation.[16] The in situ generation from a Cu(II) precursor and a reducing agent is generally more reliable and reproducible.[17]

Q3: How do I know if the thiazole is coordinating to the copper?

A3: Direct observation of this coordination in a reaction mixture is difficult without specialized analytical techniques. However, if you observe that your reaction requires a higher catalyst loading or a stronger ligand compared to a similar reaction with a non-coordinating alkyne, it is a strong indication of catalyst inhibition by the thiazole.

Q4: Are there any alternatives to copper-catalyzed click chemistry for this substrate?

A4: While CuAAC is the most common, other "click-type" reactions exist. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative, but it requires the synthesis of a strained cyclooctyne derivative of your thiazole, which can be a significant synthetic effort.[18][19] For most applications involving terminal alkynes like this compound, optimizing the CuAAC reaction is the most practical approach.

Summary of Key Recommendations

ParameterRecommendation for this compoundRationale
Catalyst CuSO₄ with Sodium AscorbateIn situ generation of Cu(I) is more robust and suppresses side reactions.[11][14]
Ligand Strongly coordinating (THPTA, BTTAA)Competes with thiazole coordination to maintain catalyst activity.[8]
Solvent DMF, DMSO, or tBuOH/H₂OPolar aprotic solvents can disrupt inhibitory coordination.[10]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative homocoupling (Glaser coupling).[13]
Monitoring TLC or LC-MSDetermine optimal reaction time and minimize byproduct formation.

By understanding the specific chemical nature of this compound and anticipating its potential interactions with the catalytic system, you can effectively troubleshoot and optimize your click reactions for high yields and purity.

References

  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI. Available at: [Link]

  • Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. MDPI. Available at: [Link]

  • Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. PubMed. Available at: [Link]

  • A copper complex with a thiazole-modified tridentate ligand: synthesis, structural characterization, and anticancer activity in B16-F10 melanoma cells. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available at: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC - NIH. Available at: [Link]

  • Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. Available at: [Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters. Available at: [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Available at: [Link]

  • Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. ResearchGate. Available at: [Link]

  • Catalyst-Free [3+2] Cycloaddition of Electron-Deficient Alkynes and o-Hydroxyaryl Azomethine Ylides in Water. ACS Omega. Available at: [Link]

  • A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. Available at: [Link]

  • Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd. Available at: [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH. Available at: [Link]

  • Glen Report 23.13 - New Products – Click Chemistry Update. Glen Research. Available at: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. ResearchGate. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed. Available at: [Link]

  • Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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Technical Support Center: Identifying and Minimizing Side Products in 2-Ethynyl-4-methylthiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 2-ethynyl-4-methylthiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic routes, minimize the formation of unwanted side products, and improve overall yield and purity.

Introduction: The Significance of this compound

This compound is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Its rigid structure and reactive ethynyl group allow for its incorporation into larger molecules through powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction.[2] However, the very reactivity that makes this compound valuable also presents challenges in the form of side reactions. This guide will address these challenges directly.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction mixture turns dark, and I observe a significant byproduct with a mass double that of my starting alkyne. What is happening and how can I prevent it?

Answer: This is a classic case of alkyne homocoupling , also known as Glaser coupling.[3] It is the most common side reaction in Sonogashira couplings, where two molecules of the terminal alkyne oxidatively couple to form a symmetric 1,3-diyne.[4][5] This process is heavily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][6]

Causality: The copper(I) acetylide intermediate, which is crucial for the Sonogashira reaction, can be oxidized to copper(II). This initiates a catalytic cycle where two copper acetylides couple to form the diyne byproduct, regenerating the copper(I) catalyst. Oxygen from the air is the typical oxidant for this process.

Solutions:

  • Rigorous Inert Atmosphere: The most critical step is to exclude oxygen. Ensure all solvents and liquid reagents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction vessel must be purged with an inert gas (argon or high-purity nitrogen) and maintained under a positive pressure of that gas throughout the experiment.[6]

  • Copper-Free Sonogashira Conditions: Eliminating the copper co-catalyst is a highly effective strategy to prevent homocoupling.[2][7] While these reactions may sometimes require slightly higher temperatures or more active palladium catalysts, they completely avoid the primary pathway for diyne formation.[7][8]

  • Use a Protecting Group: The most robust solution is to start with a silyl-protected alkyne, such as 2-bromo-4-methylthiazole and (trimethylsilyl)acetylene (TMSA) or the bulkier (triisopropylsilyl)acetylene (TIPSA). The silyl group prevents the formation of the terminal acetylide required for homocoupling. The desired terminal alkyne is then revealed in a final, clean deprotection step.[9]

Homocoupling_Mechanism cluster_main Glaser Homocoupling Side Reaction R_C_CH 2 R-C≡C-H (Terminal Alkyne) Cu_acetylide 2 R-C≡C-Cu(I) (Copper Acetylide) R_C_CH->Cu_acetylide [Cu(I)], Base Oxidation Oxidation (O₂) Cu_acetylide->Oxidation Diyne R-C≡C-C≡C-R (1,3-Diyne Byproduct) Cu_acetylide->Diyne Coupling Oxidation->Cu_acetylide Oxidizes Cu(I) to Cu(II) (Initiates Coupling) Cu_I 2 Cu(I)

Caption: Mechanism of copper-catalyzed alkyne homocoupling.

Question 2: The Sonogashira coupling with 2-bromo-4-methylthiazole is very slow or stalls completely. What factors could be responsible?

Answer: Sluggish reactivity can stem from several sources, related to the catalyst, substrates, or reaction conditions.

Probable Causes & Solutions:

  • Catalyst Activity:

    • Palladium Source: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active. Palladium(0) catalysts can degrade upon prolonged exposure to air. Consider using a freshly opened bottle or a more robust palladium pre-catalyst. For heteroaryl halides, catalysts with electron-rich, bulky phosphine ligands can be more effective.[6]

    • Copper(I) Source: If using a copper-catalyzed system, the copper(I) iodide (CuI) should be high purity. Off-white or greenish CuI may be partially oxidized to Cu(II), which is detrimental to the reaction.

  • Substrate Reactivity:

    • Halide Choice: The reactivity of the 2-halo-4-methylthiazole follows the order: I > Br >> Cl.[10] If you are using 2-bromo-4-methylthiazole, the reaction will inherently be slower than with the iodo-analogue and may require heating.[6] Using 2-chloro-4-methylthiazole is generally not recommended unless specialized catalyst systems are employed.

  • Reaction Conditions:

    • Temperature: While many Sonogashira couplings work at room temperature, electron-deficient or sterically hindered substrates often require heating.[10] Cautiously increase the temperature in increments (e.g., to 50-70 °C) while monitoring for product formation and potential byproduct increases.

    • Solvent & Base: The amine base (e.g., triethylamine, diisopropylamine) often serves as both the base and a co-solvent.[6] Ensure it is anhydrous and degassed. In some cases, using a co-solvent like THF or DMF can improve the solubility of reagents and increase the reaction rate.

Question 3: I am performing a deprotection of 2-((trimethylsilyl)ethynyl)-4-methylthiazole and getting low yields or a complex mixture. What is the issue?

Answer: Deprotection of silylalkynes can be complicated by the stability of the final product or incomplete reaction.

Probable Causes & Solutions:

  • Instability of the Product: this compound is a terminal alkyne and can be unstable, especially if trace metals from the previous step are present. It can oligomerize or undergo homocoupling if exposed to air and residual copper.

    • Solution: Ensure the silyl-protected intermediate is thoroughly purified before deprotection to remove all traces of palladium and copper. After deprotection, handle the product quickly, under an inert atmosphere, and consider using it immediately in the next step.

  • Inefficient Deprotection Conditions: The choice of deprotection reagent is critical.

    • Fluoride-Based: Tetrabutylammonium fluoride (TBAF) is common but can sometimes lead to side reactions if not used carefully.[11][12]

    • Mild Base: A simple and often cleaner method is using a mild base like potassium carbonate in methanol.[9] This method is effective for TMS groups and minimizes harsh conditions.

    • Monitoring: Follow the reaction by TLC or LC-MS to ensure complete consumption of the starting material without letting the reaction stir for an excessive amount of time after completion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a silyl-protected alkyne over simply using acetylene gas? Using a protected alkyne like (trimethylsilyl)acetylene is vastly preferred for safety, handling, and selectivity. Acetylene gas is explosive and difficult to handle quantitatively on a lab scale. Furthermore, using a mono-protected acetylene surrogate prevents double addition to both sides of the C≡C bond, a common issue with acetylene gas.

Q2: Should I use a copper-catalyzed or copper-free Sonogashira protocol? The choice depends on your substrate and sensitivity to the homocoupling byproduct.

FeatureCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Reaction Rate Generally faster, often proceeds at room temperature.[2]May require heating or more active catalysts.[8]
Homocoupling Risk High, especially if oxygen is not rigorously excluded.[2]Very low to non-existent.[7]
Simplicity Requires two catalytic components (Pd and Cu).Simpler setup with only a palladium catalyst.
Recommendation Suitable for robust substrates where purification of the diyne is straightforward.Highly recommended for sensitive substrates or when the homocoupling byproduct is difficult to remove.

Q3: How do I choose the correct palladium source and ligands? For heteroaryl halides like 2-bromo-4-methylthiazole, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are standard choices that work well. If reactivity is low, consider using catalyst systems with more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step.[13]

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-methylthiazole via Sonogashira Coupling

This protocol is designed to minimize side reactions by using a protected alkyne.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-methylthiazole (1.0 eq), copper(I) iodide (0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (3-4 mL per mmol of halide) via syringe. Stir for 5 minutes. Then, add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (or heat to 50 °C if no reaction is observed) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[1]

Sonogashira_Workflow start Start: Flame-Dried Flask add_reagents Add Solids: 2-Bromo-4-methylthiazole PdCl₂(PPh₃)₂ CuI start->add_reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) add_reagents->inert add_liquids Add Degassed Solvent/Reagents: Triethylamine (Trimethylsilyl)acetylene inert->add_liquids react Stir at RT or 50°C Monitor by TLC/GC-MS add_liquids->react workup Dilute with Ether Filter through Celite® react->workup purify Concentrate and Purify (Silica Gel Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

Protocol 2: Deprotection to form this compound

This protocol uses mild conditions to minimize degradation of the final product.

  • Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-methylthiazole (1.0 eq) in methanol (5 mL per mmol) in a round-bottom flask.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Reaction: Stir the suspension at room temperature. Monitor the reaction by TLC until all the starting material has been consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding water. Extract the product with a nonpolar solvent like diethyl ether or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure at low temperature to avoid product loss.

  • Storage: The resulting this compound is best used immediately in the subsequent reaction. If storage is necessary, keep it under an argon atmosphere at low temperature (-20 °C).

Section 4: References
  • Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. ACS Catalysis, 2018. --INVALID-LINK--

  • Proposed mechanism for the terminal alkyne homocoupling reaction using Cu–nanoparticle in polyaniline matrix. ResearchGate, N.D. --INVALID-LINK--

  • Homo-coupling of terminal alkynes on a noble metal surface. DiVA portal, N.D. --INVALID-LINK--

  • Proposed mechanism for the homocoupling of terminal alkynes. ResearchGate, N.D. --INVALID-LINK--

  • The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. Molecules, 2016. --INVALID-LINK--

  • Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. ResearchGate, N.D. --INVALID-LINK--

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Molecules, 2001. --INVALID-LINK--

  • Applications of this compound in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors. Benchchem, N.D. --INVALID-LINK--

  • Sonogashira Coupling. Organic Chemistry Portal, N.D. --INVALID-LINK--

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI, 2015. --INVALID-LINK--

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México, 2011. --INVALID-LINK--

  • Alkyne-Functional Polymers through Sonogashira Coupling to Poly(4-bromostyrene). ACS Publications, N.D. --INVALID-LINK--

  • How to avoid dimerization of terminal alkynes in synthesis. Benchchem, N.D. --INVALID-LINK--

  • Sonogashira coupling. Wikipedia, N.D. --INVALID-LINK--

  • Sonogashira coupling reaction | Organometallic name reaction. YouTube, 2025. --INVALID-LINK--

  • How to prepare 2-Bromo-4-thiazolecarboxylic acid? Guidechem, N.D. --INVALID-LINK--

  • Deprotection of Silyl Ethers. Gelest, N.D. --INVALID-LINK--

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate, 2011. --INVALID-LINK--

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI, N.D. --INVALID-LINK--

  • This compound. Huateng Pharma, N.D. --INVALID-LINK--

  • 2-Bromo-4-methylthiazole synthesis. ChemicalBook, N.D. --INVALID-LINK--

  • Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles. Benchchem, N.D. --INVALID-LINK--

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing, 2017. --INVALID-LINK--

  • 2-ethyl-4-methyl thiazole. The Good Scents Company, N.D. --INVALID-LINK--

  • 2-amino-4-methylthiazole. Organic Syntheses, N.D. --INVALID-LINK--

  • 2-Ethyl-4-methyl thiazole. PubChem, N.D. --INVALID-LINK--

  • 2-Bromo-4-ethynylthiazole. BLD Pharm, N.D. --INVALID-LINK--

  • Chemical Properties of 2-Ethyl-4-methylthiazole (CAS 15679-12-6). Cheméo, N.D. --INVALID-LINK--

  • This compound. BLD Pharm, N.D. --INVALID-LINK--

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Molecules, 2021. --INVALID-LINK--

  • Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. Google Patents, N.D. --INVALID-LINK--

  • Sonogashira Coupling. NROChemistry, N.D. --INVALID-LINK--

  • Silanes as Protecting Groups for Terminal Alkyne. Gelest, N.D. --INVALID-LINK--

  • 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE) 1% in ETOH, Natural- SDS. Aurochemicals, 2022. --INVALID-LINK--

  • Synthesis of 2–bromo–4–phenylthiazole. ResearchGate, N.D. --INVALID-LINK--

  • A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, N.D. --INVALID-LINK--

  • 2-Acetyl-4-methylthiazole. Cheméo, N.D. --INVALID-LINK--

  • Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. Google Patents, N.D. --INVALID-LINK--

  • 2-acetamido-4-methylthiazole synthesis. Sigma-Aldrich, N.D. --INVALID-LINK--

  • 2-Ethyl-4-methylthiazole. Sigma-Aldrich, N.D. --INVALID-LINK--

  • Sourcing High-Purity 2-Ethyl-4-methylthiazole: A Guide for Procurement. LinkedIn, 2025. --INVALID-LINK--

References

Technical Support Center: Cycloaddition Reactions with 2-Ethynyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Ethynyl-4-methylthiazole in cycloaddition reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organic chemistry and field-proven insights. Our goal is to empower you, our fellow scientists and drug development professionals, to overcome common challenges and achieve success in your synthetic endeavors.

Introduction: The Unique Reactivity of this compound

This compound is a valuable heterocyclic building block. The thiazole ring, being aromatic, exhibits a degree of stabilization that can sometimes lead to lower reactivity in cycloadditions, often requiring elevated temperatures.[1] The electronic nature of the substituents on the thiazole ring plays a crucial role in its reactivity. The C2 position is the most electron-deficient, while the C5 position is slightly electron-rich.[2] In our molecule of interest, the electron-withdrawing ethynyl group at the C2 position further decreases the electron density of the ring, potentially impacting its reactivity as a dienophile or dipolarophile. Conversely, the electron-donating methyl group at the C4 position can modulate the electronic properties of the system.[3] Understanding this electronic interplay is key to troubleshooting reactions involving this substrate.

Troubleshooting Guide: Low Reactivity & Side Reactions

This section addresses the most common issues encountered when using this compound in cycloaddition reactions, providing not just solutions but also the underlying rationale.

Issue 1: Low or No Product Yield in Thermal [3+2] Cycloadditions (e.g., Huisgen Cycloaddition)

Question: I am attempting a thermal Huisgen 1,3-dipolar cycloaddition between this compound and an organic azide, but I am observing very low conversion even after prolonged heating. What could be the cause and how can I improve the yield?

Answer:

Low reactivity in thermal Huisgen cycloadditions is a common challenge, especially with alkynes that are not sufficiently activated.[4][5] The inherent aromaticity of the thiazole ring contributes to a higher activation energy barrier for the reaction.[1]

Root Cause Analysis & Solutions:

  • Insufficient Alkyne Activation: The ethynyl group at the electron-deficient C2 position of the thiazole might not render the alkyne "electron-deficient" enough for efficient reaction with some azides under thermal conditions. The reaction rate is often dependent on the electronic nature of both the alkyne and the azide.

    • Solution 1: Copper(I) Catalysis (CuAAC): The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier solution for this issue.[5][6] It dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and allows the reaction to proceed at room temperature.[5] Critically, CuAAC is highly regioselective, yielding the 1,4-disubstituted 1,2,3-triazole isomer exclusively.[6]

      Experimental Protocol: General Procedure for CuAAC

      • In a suitable flask, dissolve this compound (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O, or DMF).

      • Add a solution of sodium ascorbate (0.1-0.2 equiv) in water.

      • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) in water. The reaction mixture should turn a pale yellow/green color.

      • Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.

      • Upon completion, the workup typically involves dilution with water, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography.

    • Solution 2: Ruthenium Catalysis (RuAAC): If the 1,5-disubstituted triazole is the desired product, consider using a ruthenium catalyst. RuAAC provides complementary regioselectivity to CuAAC.[6]

  • Steric Hindrance: While the methyl group at C4 is not exceptionally bulky, steric hindrance can still play a role, particularly if the azide partner is sterically demanding.[7]

    • Solution: Ensure your azide is not excessively bulky near the azido group. If the azide structure is fixed, extending the reaction time or slightly increasing the temperature (if using a thermal approach) might be necessary.

Troubleshooting Workflow for Low Yield in [3+2] Cycloadditions

start Low Yield in [3+2] Cycloaddition check_activation Is the alkyne sufficiently activated? start->check_activation thermal_conditions Running under thermal conditions? check_activation->thermal_conditions No check_sterics Is steric hindrance a possibility? check_activation->check_sterics Yes cu_catalysis Implement Cu(I) Catalysis (CuAAC) thermal_conditions->cu_catalysis Yes ru_catalysis Consider Ru Catalysis for 1,5-isomer thermal_conditions->ru_catalysis Need 1,5-isomer success Improved Yield cu_catalysis->success ru_catalysis->success modify_azide Use a less bulky azide check_sterics->modify_azide Yes optimize_conditions Optimize reaction conditions (time, temp, concentration) check_sterics->optimize_conditions No modify_azide->success optimize_conditions->success

Caption: Troubleshooting workflow for low-yielding [3+2] cycloadditions.

Issue 2: Poor Reactivity in [4+2] Diels-Alder Reactions

Question: I am trying to use this compound as a dienophile in a Diels-Alder reaction with a diene, but the reaction is not proceeding. How can I promote this cycloaddition?

Answer:

The success of a Diels-Alder reaction hinges on the electronic complementarity of the diene and the dienophile. For a normal electron-demand Diels-Alder, an electron-rich diene reacts with an electron-deficient dienophile. While the ethynyl group is electron-withdrawing, the overall electronic character of this compound might not be sufficiently electrophilic to react with unactivated dienes.

Root Cause Analysis & Solutions:

  • Poor Dienophile Character: The alkyne may not be electron-deficient enough to readily engage with the diene's Highest Occupied Molecular Orbital (HOMO).

    • Solution 1: Use a More Electron-Rich Diene: The simplest approach is to switch to a diene with electron-donating groups (e.g., alkoxy, alkyl, or silyloxy groups). This will raise the diene's HOMO energy, narrowing the HOMO-LUMO gap between the reactants and accelerating the reaction.

    • Solution 2: Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen or sulfur atom of the thiazole ring, effectively withdrawing electron density and making the attached alkyne a more potent dienophile.

      Potential Lewis Acids to Screen:

      • BF₃·OEt₂

      • AlCl₃

      • ZnCl₂

      • SnCl₄

      Caution: Lewis acids can also promote polymerization of the diene or degradation of the starting materials. Start with catalytic amounts at low temperatures and carefully monitor the reaction.

  • High Reaction Temperatures Leading to Decomposition: Thiazoles can undergo complex rearrangements or decomposition at the high temperatures often required for Diels-Alder reactions.[1]

    • Solution: High-pressure conditions can sometimes promote cycloadditions at lower temperatures, minimizing thermal decomposition. If available, a high-pressure reactor is a valuable tool for challenging cycloadditions.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a strain-promoted azide-alkyne cycloaddition (SPAAC)?

A1: Yes, in principle. SPAAC is a powerful catalyst-free click chemistry reaction.[8][9] The reactivity in SPAAC is primarily dictated by the ring strain of the cyclooctyne partner, not the electronic nature of the linear alkyne.[8] Therefore, this compound should be a suitable reaction partner for various strained cyclooctynes like BCN, DIBO, or DIFO.[7] This is an excellent strategy for biological applications where the toxicity of a copper catalyst is a concern.[10]

Q2: My cycloaddition reaction with this compound is producing a complex mixture of byproducts. What are the likely side reactions?

A2: Thiazoles and alkynes can participate in several side reactions, especially under harsh conditions:

  • Dimerization/Polymerization: Terminal alkynes can undergo dimerization or polymerization, particularly in the presence of transition metals or at high temperatures.

  • Michael Addition: If your reaction partner has a nucleophilic component, a Michael-type addition to the alkyne could compete with the cycloaddition.

  • Ring-Opening/Rearrangement: As mentioned, thiazoles can undergo thermal rearrangements.[1] For instance, some Diels-Alder reactions with thiazoles are followed by sulfur extrusion to form pyridines.[1] While this is less likely with the alkyne acting as the dienophile, it's a possibility to consider if unexpected aromatic products are observed.

Q3: How does the methyl group at the C4 position affect the reactivity of this compound?

A3: The methyl group is weakly electron-donating. Its presence at the C4 position will slightly increase the electron density of the thiazole ring compared to an unsubstituted 2-ethynylthiazole.[11][12] This has two potential effects:

  • It could slightly decrease its reactivity as a dienophile in normal electron-demand Diels-Alder reactions.

  • It could slightly increase its reactivity as a diene if the thiazole ring itself is participating as the diene component (less common for this substrate). In most cases, particularly for [3+2] cycloadditions, the electronic effect of the C4-methyl group is likely to be minor compared to the influence of the C2-ethynyl group and the choice of catalyst.

Q4: What is the best general-purpose solvent for cycloadditions with this compound?

A4: The optimal solvent is highly reaction-dependent.

  • For CuAAC , mixtures of water with organic solvents like t-butanol, DMF, or DMSO are common to dissolve both the organic substrates and the inorganic catalyst components.

  • For thermal reactions , high-boiling, non-reactive solvents like toluene, xylene, or DMF are often used.

  • For Lewis acid-catalyzed reactions , anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.

Always ensure your solvents are dry and pure, as impurities can inhibit catalysts and lead to side reactions.

Data Summary & Key Parameters

The following table summarizes the key considerations and recommended starting points for troubleshooting your cycloaddition reactions.

Reaction Type Common Problem Primary Recommendation Secondary Actions Key Rationale
[3+2] Azide-Alkyne Low/No Yield (Thermal)Use Cu(I) catalysis (CuAAC) for 1,4-isomer.[6][13]Use Ru catalysis for 1,5-isomer; Increase temperature cautiously.[6]Overcomes high activation energy; provides rate acceleration and regiocontrol.[5]
[4+2] Diels-Alder Low/No YieldUse an electron-rich diene .Employ Lewis acid catalysis (e.g., BF₃·OEt₂); consider high pressure.Enhances electronic complementarity between diene (HOMO) and dienophile (LUMO).
SPAAC N/A (Generally robust)Choose an appropriate strained cyclooctyne.Optimize solvent and concentration.Reactivity is driven by ring strain, not electronics of the linear alkyne.[8]

Visualizing the Reaction Pathway: CuAAC Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is the most common and effective method for forming triazoles from this compound.

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) CuI->Cu_Acetylide + Alkyne - H+ Alkyne This compound (R-C≡CH) Azide Organic Azide (R'-N3) Six_Membered Six-membered Copper Metallacycle Cu_Acetylide->Six_Membered + Azide Triazolide Copper Triazolide Six_Membered->Triazolide Ring Contraction Triazolide->CuI Protonolysis (H+) Product 1,4-Disubstituted Triazole Triazolide->Product

Caption: Catalytic cycle of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

We trust this guide will be a valuable resource in your research. Should you have further questions or require assistance with specific applications, please do not hesitate to contact our technical support team.

References

Safe handling and disposal of 2-Ethynyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Ethynyl-4-methylthiazole (CAS No: 211940-25-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound. The guidance provided herein is synthesized from established safety protocols and data from structurally similar molecules to ensure a high degree of scientific integrity and trustworthiness.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While a comprehensive toxicological profile for this compound is not fully established, data from structurally related thiazole and ethynyl compounds indicate several potential hazards.[1][2]

  • Skin and Eye Irritation: Thiazole derivatives can cause skin and eye irritation.[2][3] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3] All handling should be performed in a well-ventilated area.

  • Unknown Toxicity: The toxicological properties have not been fully investigated.[4] As a prudent practice, it should be treated as a potentially hazardous substance. Handle with care to avoid systemic exposure.

  • Reactivity: The ethynyl group can be reactive. The compound may be unstable under certain conditions and is incompatible with strong oxidizing agents, acids, and bases.[1][4]

Q2: What are the correct storage conditions for this compound?

A2: Proper storage is critical to maintain the compound's integrity and prevent hazardous situations. The following conditions are recommended based on best practices for air-sensitive and reactive chemicals.[1]

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] Refer to the supplier's label for specific temperature ranges (e.g., refrigerated).[5]Prevents thermal decomposition and reduces vaporization.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The compound is likely air-sensitive; an inert atmosphere prevents degradation through oxidation or reaction with moisture.
Container Keep in a tightly closed, properly labeled container.[1][3]Prevents contamination and release of vapors. Proper labeling is a regulatory requirement and essential for safety.[6]
Location Store in a well-ventilated area away from incompatible materials.[1][3] Consider storing in a locked cabinet or area accessible only to authorized personnel.Minimizes the risk of accidental mixing with incompatible chemicals and ensures proper ventilation in case of a leak.
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A multi-layered PPE approach is essential to minimize exposure, as PPE is considered the last line of defense after engineering and administrative controls.[7][8] The following table outlines the required PPE.

Body PartRequired PPEStandard/SpecificationJustification
Hands Chemical-resistant gloves (e.g., Nitrile). Inspect prior to use.[9]ASTM F739 or EN 374Prevents direct skin contact. Double-gloving may be appropriate for handling higher concentrations or for extended periods.[10]
Eyes/Face Safety goggles with side-shields or a face shield.[8][11]ANSI Z87.1 or EN 166Protects against splashes and airborne particles. A face shield should be worn over goggles when there is a significant splash risk.[11]
Body A clean, buttoned laboratory coat.[7] For larger quantities, a chemical-resistant apron or coveralls may be necessary.[8]N/AProtects skin and personal clothing from contamination.[8]
Respiratory Use only in a certified chemical fume hood.[3] If engineering controls are insufficient or for emergency response, a NIOSH-approved respirator with an appropriate cartridge is required.[12]NIOSH or EN 14387Prevents inhalation of potentially harmful vapors or dust.
Q4: What chemicals or conditions are incompatible with this compound?

A4: To prevent dangerous reactions, this compound must be kept separate from incompatible materials. The primary incompatibilities are derived from the reactivity of the thiazole and ethynyl functional groups.

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[1][4]

  • Strong Acids and Bases: May cause decomposition or polymerization.[3][4]

  • Sources of Ignition: The compound may be flammable. Keep away from heat, sparks, open flames, and hot surfaces.[1][3]

  • Dust Formation: Minimize dust generation and accumulation, as fine dust suspended in air can form an explosive mixture.[1]

Troubleshooting Guide

Q5: What is the correct first-aid response to an exposure?

A5: Immediate and correct first aid is crucial. Anyone assisting should first ensure their own safety. The Safety Data Sheet (SDS) for the compound should always be shown to attending medical personnel.[5]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[13]

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[5][14]

    • If skin irritation occurs or persists, seek medical attention.[1]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[3]

    • Seek immediate medical attention.[5]

  • Inhalation:

    • Move the person to fresh air immediately.[14]

    • If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (use a barrier device).

    • Seek immediate medical attention.[15]

  • Ingestion:

    • Do NOT induce vomiting.[15]

    • Rinse the mouth thoroughly with water.[15]

    • Never give anything by mouth to an unconscious person.[15]

    • Seek immediate medical attention.

Q6: How should I clean up a small spill of this compound in the lab?

A6: A small spill should be handled immediately by trained personnel using appropriate PPE.

Experimental Protocol: Small Spill Cleanup

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate and call emergency responders. For a small, manageable spill, proceed with cleanup.

  • Ventilate: Ensure the area is well-ventilated. Work within a fume hood if possible.

  • Don PPE: Wear the full PPE suite as described in Q3 (double gloves, safety goggles, face shield, lab coat).

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal chemical binder.[2][3] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][2][12]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container. Dispose of the waste through your institution's hazardous waste management program.[1]

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) office, as per your institution's policy.[16]

Diagram: Spill Response Workflow

SpillResponse spill Spill Occurs assess Assess Spill Size & Hazard spill->assess small_spill Small & Manageable? assess->small_spill alert Alert Area Personnel small_spill->alert Yes evacuate Evacuate Area Isolate if Safe small_spill->evacuate No ppe Don Full PPE alert->ppe absorb Absorb with Inert Material (e.g., sand, binder) ppe->absorb collect Collect Waste with Non-Sparking Tools absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Package & Label as Hazardous Waste decontaminate->dispose report_small Report to Supervisor/EHS dispose->report_small emergency Call Emergency Responders (e.g., EHS, 911) evacuate->emergency

Caption: Workflow for responding to a chemical spill.

Q7: What is the correct procedure for disposing of waste this compound?

A7: Chemical waste must be managed in strict accordance with local, state, and federal regulations to protect personnel and the environment.[17][18] Pouring chemicals down the drain is prohibited.[13][17]

Experimental Protocol: Waste Disposal

  • Characterize Waste: All waste streams must be accurately identified. Do not mix hazardous waste with non-hazardous waste.[6][16]

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams, especially incompatibles like strong oxidizers or acids.[17]

    • Solid Waste: Contaminated items like gloves, absorbent materials, and empty containers.

    • Liquid Waste: Unused or surplus solutions of the compound.

  • Containerize: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The original container can be used if it is in good condition.[6][17]

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Potentially Toxic).[17]

  • Accumulation: Store the waste container in a designated satellite accumulation area within the lab. Keep the container closed at all times except when adding waste.[16]

  • Disposal: Arrange for pickup and disposal through your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[17][19] Do not attempt to treat the chemical waste yourself unless you have a specific, approved protocol.[20]

Diagram: Chemical Waste Disposal Decision Tree

WasteDisposal start Generate Chemical Waste (this compound) is_empty Is original container empty? start->is_empty rinse Triple rinse with a suitable solvent is_empty->rinse Yes segregate Segregate Waste (Solid vs. Liquid) is_empty->segregate No collect_rinsate Collect rinsate as hazardous liquid waste rinse->collect_rinsate dispose_container Deface label. Dispose of container per lab policy rinse->dispose_container containerize Place in compatible, sealed waste container collect_rinsate->containerize segregate->containerize label Label Container: 'Hazardous Waste' + Chemical Name + Hazard Information containerize->label store Store in Satellite Accumulation Area label->store request_pickup Request pickup by EHS/ Licensed Waste Vendor store->request_pickup

Caption: Decision process for managing chemical waste.

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 2-Ethynyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethynyl-4-methylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during its synthetic transformations. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also strategically design future experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the primary applications of this compound, focusing on catalyst and condition selection for optimal outcomes.

Question 1: What are the most common and efficient reactions for functionalizing the ethynyl group of this compound?

Answer: The terminal alkyne on this compound is a versatile functional group, readily participating in several high-yield transformations. The most common and robust reactions are:

  • Sonogashira Coupling: To form C(sp)-C(sp²) bonds with aryl or vinyl halides. This reaction is invaluable for building complex molecular scaffolds.[1]

  • Azide-Alkyne Cycloaddition (Click Chemistry): Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3] This reaction is known for its exceptional efficiency, mild conditions, and broad functional group tolerance.[3][4]

  • Direct C-H Arylation: While this typically functionalizes the thiazole ring itself, understanding the reactivity of the C-H bonds is crucial. Palladium catalysts like Pd(OAc)₂ have been shown to be highly efficient for the direct arylation of thiazole derivatives.[5][6]

Question 2: How do I select the optimal catalyst system for a Sonogashira coupling with this substrate?

Answer: A successful Sonogashira coupling hinges on the synergistic action of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1]

  • Palladium Catalyst: The choice of palladium source and ligand is critical. While traditional catalysts like Pd(PPh₃)₂Cl₂ can be effective, modern systems often provide better results. We recommend starting with a Pd(II) precursor like Pd(OAc)₂ combined with a phosphine ligand. For challenging substrates, bulky, electron-rich phosphine ligands are often superior.[7][8]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common and effective co-catalyst. Its role is to form a copper acetylide intermediate, which then transmetalates with the palladium complex.[1]

  • Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. The base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[9]

Question 3: For a "Click" reaction (CuAAC), what type of catalyst is needed?

Answer: The classic CuAAC reaction requires a copper(I) catalyst.[2] This is typically generated in situ from a copper(II) source, like copper(II) sulfate (CuSO₄), and a reducing agent, such as sodium ascorbate.[4] The reaction proceeds under very mild conditions, often at room temperature and in aqueous or benign solvent systems, making it ideal for bioconjugation and complex molecule synthesis.[3][4] For applications in living systems or when copper is undesirable, a strain-promoted azide-alkyne cycloaddition (SPAAC), which is catalyst-free, can be employed, though this requires a strained cyclooctyne partner instead of a terminal alkyne.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Sonogashira Coupling

Question: My Sonogashira coupling with this compound and an aryl bromide is giving a very low yield. The starting materials are mostly unreacted. What are the potential causes and solutions?

Answer: Low conversion is a common issue that can almost always be traced back to catalyst activity, reaction conditions, or reagent quality.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen.[7] Furthermore, the sulfur atom in the thiazole ring can act as a poison for the palladium catalyst by coordinating to the metal center and blocking its activity.[10]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[11] Use freshly degassed solvents.[12] If sulfur poisoning is suspected, you may need to increase the catalyst loading or screen different, more robust phosphine ligands.[10]

  • Inappropriate Base or Solvent: The base may not be strong enough to deprotonate the alkyne efficiently, or the reagents may not be fully soluble.

    • Solution: While TEA is standard, consider a stronger base if needed. Polar aprotic solvents like DMF or THF are generally good choices for solubility and catalyst stability.[11][13]

  • Poor Reagent Quality: The purity of your aryl halide, solvent, and base is paramount.

    • Solution: Use freshly purified or distilled solvents and reagents. Ensure your base is anhydrous.[7][14]

Issue 2: Significant Formation of Alkyne Homocoupling Product

Question: During my Sonogashira reaction, I am observing a significant amount of a byproduct that appears to be the dimer of this compound (Glaser coupling). How can I prevent this?

Answer: Alkyne homocoupling is a well-known side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[11]

Troubleshooting & Optimization:

Potential CauseSuggested Solution
Oxygen Contamination The oxidation of Cu(I) to Cu(II) promotes homocoupling. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[7]
High Copper Loading / Temperature Excessive copper or heat can favor the homocoupling pathway. Reduce the CuI loading (1-3 mol% is typical) and consider running the reaction at a lower temperature for a longer duration.[13]
Inherent Substrate Reactivity Some alkynes are intrinsically more prone to homocoupling.
Copper-Free Conditions Solution: Consider a copper-free Sonogashira protocol. These methods rely on a highly active palladium/phosphine system and a suitable base to proceed without the copper co-catalyst, thereby eliminating the primary pathway for this side reaction.[1][11]

Issue 3: Palladium Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture is turning black, and the reaction has stalled. I suspect the palladium catalyst has crashed out. Why is this happening?

Answer: The formation of palladium black indicates the agglomeration and precipitation of Pd(0) from the solution, leading to a loss of catalytic activity.[8]

Potential Causes & Solutions:

  • Ligand Dissociation/Decomposition: The phosphine ligand stabilizes the Pd(0) species. If the ligand dissociates or is not robust enough for the reaction conditions (e.g., high temperature), the palladium will precipitate.

    • Solution: Use a more stable, bulky electron-rich phosphine ligand (e.g., SPhos, XPhos).[8] A slight excess of the ligand relative to the palladium precursor can sometimes help maintain catalyst stability.

  • High Temperature: Excessive heat can accelerate catalyst decomposition pathways.

    • Solution: Optimize the temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Incorrect Pd:Ligand Ratio: An improper ratio can lead to unsaturated palladium centers that are prone to aggregation.

    • Solution: For Pd(II) precursors like Pd(OAc)₂, a 1:2 or 1:4 ratio of Pd to monodentate phosphine ligand is a good starting point.[13]

Troubleshooting Decision Tree

Here is a visual guide to systematically address common issues in cross-coupling reactions.

G Start Low Yield / No Reaction Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Side_Reaction Is a side product dominant? (e.g., Homocoupling) Start->Side_Reaction Check_Reagents Are reagents and solvents pure and anhydrous? Check_Inert->Check_Reagents Yes Sol_Inert Solution: Improve degassing. Use Schlenk techniques. Check_Inert->Sol_Inert No Check_Catalyst Is the catalyst system active? Check_Reagents->Check_Catalyst Yes Sol_Reagents Solution: Purify/distill reagents. Use fresh base. Check_Reagents->Sol_Reagents No Check_Conditions Are temperature and base appropriate? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Solution: Use fresh catalyst/ligand. Screen different ligands. Increase catalyst loading. Check_Catalyst->Sol_Catalyst No Sol_Conditions Solution: Optimize temperature. Screen different bases. Check_Conditions->Sol_Conditions Optimization Required Sol_Side_Reaction Solution: For homocoupling, reduce CuI or switch to a copper-free protocol. Side_Reaction->Sol_Side_Reaction

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol provides a robust starting point for the palladium-catalyzed Sonogashira coupling of this compound with a generic aryl iodide.[13]

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask under a positive pressure of argon, add Pd(OAc)₂ (0.02 equiv, 2 mol%) and PPh₃ (0.04 equiv, 4 mol%).

  • Add anhydrous THF via syringe and stir the mixture for 10 minutes at room temperature to pre-form the catalyst complex.

  • To this stirring mixture, add the aryl iodide (1.0 equivalent), this compound (1.2 equivalents), and CuI (0.03 equiv, 3 mol%).

  • Finally, add anhydrous triethylamine (2.0 equivalents).

  • Heat the reaction mixture to 60-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Experimental Workflow Diagram

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Add Pd(OAc)₂ and PPh₃ to dry Schlenk flask B 2. Add anhydrous THF, stir 10 min A->B C 3. Add Aryl Halide, This compound, and CuI B->C D 4. Add Triethylamine (Base) C->D E 5. Heat to 60-70 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool to RT, filter through Celite F->G H 8. Concentrate filtrate G->H I 9. Purify via column chromatography H->I

Caption: General experimental workflow for Sonogashira coupling.

References

Preventing degradation of 2-Ethynyl-4-methylthiazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Alkynes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reaction of 2-Ethynyl-4-methylthiazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Introduction: The Challenge of this compound Stability

This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties. However, the very features that make it useful—the terminal alkyne and the heteroaromatic thiazole ring—also render it susceptible to specific degradation pathways. This guide is designed to help you anticipate and mitigate these issues, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample has darkened and shows new spots on TLC/LCMS after storage. What is causing this degradation?

This is a common observation and is typically due to a combination of atmospheric oxygen, light, and temperature. The terminal alkyne is the primary site of reactivity.

Root Cause Analysis:

  • Oxidative Homocoupling: The most frequent degradation pathway is the copper-catalyzed Glaser coupling, which can be initiated by trace metal impurities and oxygen, leading to the formation of 1,4-bis(4-methylthiazol-2-yl)buta-1,3-diyne.[1][2] This dimerization is often visually indicated by a color change and the appearance of a less polar, higher molecular weight spot on your chromatogram.

  • Polymerization: Terminal alkynes can undergo slow polymerization over time, especially when exposed to heat or light, resulting in an intractable baseline material in your analysis.[3]

  • Thiazole Ring Instability: While the thiazole ring is generally robust, prolonged exposure to strong acidic or basic conditions, or UV light, can lead to ring-opening or other rearrangements.[4][5] Studies on similar 2-aminothiazole systems have shown decomposition in DMSO at room temperature over days.[6]

Preventative Measures:

  • Inert Atmosphere: Always store the compound under an inert atmosphere (argon or nitrogen). Purge the vial thoroughly before sealing.

  • Light Protection: Use amber glass vials or wrap standard vials in aluminum foil to protect the contents from light.

  • Temperature Control: For long-term storage, keep the material at or below -20°C.[6][7] For daily use, refrigeration at 4°C is acceptable if the vial is properly sealed under inert gas.[7]

  • Solvent Choice: If storing in solution, use a degassed, anhydrous, non-reactive solvent. Avoid solvents like DMSO for long-term storage at room temperature if possible.[6]

Q2: I'm performing a Sonogashira coupling and my main byproduct is the homocoupled diyne. How can I suppress this Glaser side reaction?

This is the most critical issue when using terminal alkynes in copper-co-catalyzed cross-coupling reactions.[8][9] The Glaser coupling competes directly with your desired Sonogashira pathway.

Mechanistic Insight:

Both the desired Sonogashira coupling and the undesired Glaser coupling proceed through a common copper(I) acetylide intermediate.[9] The outcome is determined by what this intermediate reacts with next. In the presence of an oxidant (often atmospheric O₂), two copper acetylide molecules will couple with each other. In the Sonogashira pathway, this intermediate undergoes transmetalation to the palladium center for the cross-coupling to occur.

Troubleshooting Workflow for Suppressing Glaser Coupling:

start High Glaser Byproduct in Sonogashira Reaction q1 Are you using rigorous anaerobic conditions? start->q1 sol1 Implement Schlenk Technique: - Degas all solvents (freeze-pump-thaw) - Purge reaction vessel with Argon/N₂ - Maintain positive inert gas pressure q1->sol1 No q2 Is the reaction still producing the dimer? q1->q2 Yes sol1->q2 sol2 Modify Reaction Conditions: - Add a reducing agent (e.g., hydrazine) to keep copper in the Cu(I) state. - Consider 'copper-free' Sonogashira protocols. - Use an excess of the alkyne (1.5-2.0 equiv.) to favor the cross-coupling pathway. q2->sol2 Yes q3 Is byproduct formation still significant? sol2->q3 sol3 Switch to a Protected Alkyne Strategy (See FAQ 3) q3->sol3 Yes

Caption: Troubleshooting workflow for minimizing Glaser homocoupling.

Key Experimental Protocols:

  • Rigorous Degassing: Use the "freeze-pump-thaw" method (3 cycles) for all solvents and liquid reagents to thoroughly remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction in an oven-dried flask under a positive pressure of argon or nitrogen. Use septa and needles for all transfers.

  • Catalyst Choice: While many protocols use a Pd/Cu co-catalyst system, consider copper-free Sonogashira conditions which inherently avoid the Glaser coupling pathway.[8]

Q3: Is there a more robust way to prevent alkyne side reactions? I need to perform a reaction under conditions that are incompatible with a free terminal alkyne.

Absolutely. The most reliable strategy is to use a protecting group for the terminal alkyne.[10] This approach masks the acidic alkyne proton, rendering it inert to dimerization and other base-mediated side reactions.[11] The trialkylsilyl groups are the most common and versatile for this purpose.[12][13]

The Protecting Group Strategy Workflow:

G cluster_0 Protect-React-Deprotect Sequence A This compound (Active Alkyne) B Silyl-Protected Thiazole (Inert Alkyne) A->B 1. Protection C Coupled Product (Still Protected) B->C 2. Main Reaction (e.g., Sonogashira) step1 Step 1: Protection - Base (e.g., n-BuLi) - Silyl Halide (e.g., TMSCl) D Final Product (Deprotected Alkyne) C->D 3. Deprotection step2 Step 2: Reaction - Now robust against Glaser coupling, etc. step3 Step 3: Deprotection - Fluoride source (TBAF) - Mild base (K₂CO₃/MeOH)

Caption: The workflow for using a silyl protecting group.

Comparison of Common Silyl Protecting Groups:

Protecting GroupStructureTypical InstallationTypical Cleavage ConditionsKey Features
TMS (Trimethylsilyl)-Si(CH₃)₃n-BuLi or EtMgBr, then TMSCl, THF, -78°C to RTK₂CO₃ in MeOH; TBAF in THF.[11][12]Very common, easily removed, but sensitive to acid and fluoride.
TIPS (Triisopropylsilyl)-Si(CH(CH₃)₂)₃n-BuLi or EtMgBr, then TIPSCl, THFTBAF in THF (slower than TMS). More resistant to K₂CO₃/MeOH.Much bulkier than TMS, providing greater stability to mild acid and chromatography.
TBDMS (tert-Butyldimethylsilyl)-Si(CH₃)₂(C(CH₃)₃)n-BuLi or EtMgBr, then TBDMSCl, THFTBAF in THF. Resistant to many other conditions.Offers a good balance of stability and ease of removal. More stable than TMS.

Protocol: TMS Protection of this compound

  • Setup: Add a solution of this compound (1.0 equiv) in anhydrous THF to an oven-dried, argon-flushed flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the solution to -78°C (acetone/dry ice bath). Slowly add n-butyllithium (1.05 equiv, e.g., 1.6 M in hexanes) dropwise. Stir for 30-60 minutes at this temperature. The solution may change color.

  • Silylation: Add chlorotrimethylsilane (TMSCl, 1.1 equiv) dropwise at -78°C.

  • Warm-up & Quench: Allow the reaction to slowly warm to room temperature and stir for 1-2 hours. Monitor by TLC or LCMS for the disappearance of starting material.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified by flash column chromatography on silica gel.

Q4: My reaction is not proceeding to completion, even under ideal conditions. Could the thiazole moiety itself be interfering?

Yes, this is a plausible scenario. The nitrogen and sulfur atoms in the thiazole ring possess lone pairs of electrons, allowing the molecule to act as a potential ligand for the transition metal catalyst (e.g., Palladium).

Problem Analysis:

  • Catalyst Inhibition: If this compound coordinates too strongly to the palladium center, it can occupy a coordination site needed for the catalytic cycle (e.g., for oxidative addition of the aryl halide), thereby slowing down or inhibiting the reaction.

  • Ligand Effects: This effect can be more pronounced with catalysts that are not coordinatively saturated or when using ligands that are easily displaced. Electron-rich phosphine ligands are often used to mitigate this by binding strongly to the palladium center and preventing substrate inhibition.

Potential Solutions:

  • Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome the inhibition.

  • Change the Ligand: If using a simple ligand like PPh₃, switching to a more electron-rich and sterically bulky ligand (e.g., a trialkylphosphine like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand) can improve catalytic turnover by creating a more active and stable catalyst.[14]

  • Solvent Modification: The coordinating ability of solvents can play a role. Changing the solvent system might alter the equilibrium of substrate-catalyst binding.

  • Use a Protected Alkyne: As described in FAQ 3, a silyl-protected alkyne has different steric and electronic properties and may exhibit less inhibitory coordination to the catalyst.

References

  • Silanes as Protecting Groups for Terminal Alkyne. Gelest, Inc. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2013). Chinese Journal of Organic Chemistry. [Link]

  • Protecting group. Wikipedia. [Link]

  • A photolabile protection strategy for terminal alkynes. (2013). Tetrahedron Letters. [Link]

  • 15.2 Use of protecting groups. Lumen Learning - Organic Chemistry II. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Advances. [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2012). Macromolecules. [Link]

  • How does Copper change the pKa of alkynes in water? (2023). American Chemical Society. [Link]

  • Glaser coupling. Grokipedia. [Link]

  • 11.3: Physical Properties of Alkynes. (2019). Chemistry LibreTexts. [Link]

  • Alkyne Reactivity. Michigan State University Chemistry. [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2018). Molecules. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • 9.3 Synthesis of Alkynes. (2020). Chad's Prep. [Link]

  • Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. (2021). ACS Catalysis. [Link]

  • Copper-Catalyzed Hydroalkylation of Terminal Alkynes. (2015). Journal of the American Chemical Society. [Link]

  • Copper-Catalyzed Hydroalkylation of Terminal Alkynes. (2015). ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules. [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2021). Catalysts. [Link]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2019). Chemistry – A European Journal. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). Catalysts. [Link]

  • 2-Ethyl-4-methyl thiazole. PubChem. [Link]

  • 2-amino-4-methylthiazole. Organic Syntheses. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007). ResearchGate. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. (2022). ResearchGate. [Link]

Sources

Validation & Comparative

Comparing reactivity of 2-Ethynyl-4-methylthiazole to other terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Ethynyl-4-methylthiazole

Introduction: The Unique Profile of a Heteroaromatic Alkyne

In the landscape of terminal alkynes, this compound stands out as a versatile building block, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, which marries a reactive terminal alkyne with an electron-deficient thiazole ring, imparts a unique reactivity profile that distinguishes it from simple alkyl or aryl alkynes. The thiazole moiety is not a passive spectator; its inherent electronic properties profoundly influence the acidity and nucleophilicity of the adjacent alkyne, dictating its performance in a range of critical synthetic transformations.

This guide provides a comparative analysis of this compound's reactivity against other representative terminal alkynes. We will delve into three cornerstone reactions in modern organic synthesis: the Sonogashira cross-coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and acid-catalyzed hydration. Through this exploration, we aim to provide researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to effectively harness the synthetic potential of this valuable compound.

The Decisive Factor: Electronic Influence of the Thiazole Ring

The reactivity of a terminal alkyne (R-C≡C-H) is intrinsically linked to the acidity of its terminal proton, which is quantified by its pKa value. For typical terminal alkynes, this value hovers around 25, making them significantly more acidic than alkanes (pKa ~50) or alkenes (pKa ~44).[2][3] This enhanced acidity stems from the high s-character (50%) of the sp-hybridized carbon, which effectively stabilizes the negative charge of the resulting acetylide anion (R-C≡C:⁻).[2]

The 2-thiazolyl group in this compound acts as an electron-withdrawing group.[4][5] This property is crucial as it further stabilizes the acetylide anion through induction, thereby increasing the acidity of the terminal proton (i.e., lowering its pKa). This heightened acidity is the primary driver behind its distinct reactivity, especially in reactions initiated by deprotonation.

electronic_effects

I. The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a robust and widely utilized method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[6][7] The reaction is co-catalyzed by palladium and copper complexes. A critical step in the catalytic cycle is the formation of a copper(I) acetylide intermediate, the reactivity of which is directly influenced by the alkyne's acidity.[8]

Comparative Reactivity Analysis

The enhanced acidity of this compound facilitates its deprotonation and subsequent formation of the key copper acetylide intermediate. This often translates to higher reaction rates and yields compared to alkynes bearing electron-donating or sterically bulky groups. For heteroaromatic systems, this reaction is particularly powerful.[9][10]

AlkyneSubstituent EffectExpected ReactivityTypical Yield (Iodobenzene)
1-Ethynyl-4-nitrobenzene Strong Electron-WithdrawingVery High>95%[4]
This compound Electron-WithdrawingHighHigh (Predicted >90%)
Phenylacetylene Aromatic (Neutral)Moderate (Baseline)~95%[4]
1-Ethynylcyclohexene Alkyl (Electron-Donating)Lower~85% (at higher temp)[4]

Table 1: Comparative reactivity of terminal alkynes in Sonogashira coupling.

sonogashira_cycle

Experimental Protocol: Sonogashira Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Reagent Addition: Add this compound (1.2 mmol) followed by degassed solvent (e.g., THF or Et₃N, 5 mL).

  • Base: Add triethylamine (Et₃N, 3.0 mmol) as both a solvent and base. If another solvent is used, ensure an adequate amount of amine base is present.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" transformation, renowned for its efficiency, high yield, and exceptional functional group tolerance.[11][12][13] It facilitates the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[14][15] Similar to the Sonogashira coupling, the mechanism involves the formation of a copper acetylide, making electron-deficient alkynes prime candidates for this reaction.

Comparative Reactivity Analysis

The electron-withdrawing nature of the thiazole ring in this compound accelerates the formation of the copper acetylide, positioning it as a highly reactive partner in CuAAC reactions. This allows for rapid and clean conversions, often at room temperature, surpassing the reactivity of neutral or electron-rich alkynes.

AlkyneSubstituent EffectExpected ReactivityTypical Conditions
1-Ethynyl-4-nitrobenzene Strong Electron-WithdrawingVery HighRoom Temp, <1h
This compound Electron-WithdrawingHighRoom Temp, 1-4h
Phenylacetylene Aromatic (Neutral)ModerateRoom Temp, 4-12h
1-Hexyne Alkyl (Neutral)ModerateRoom Temp, 6-18h

Table 2: Comparative reactivity of terminal alkynes in CuAAC.

CUAAC_Workflow

Experimental Protocol: CuAAC Reaction

This protocol is a general procedure for bioconjugation or small molecule synthesis.

  • Preparation: In a vial, dissolve the organic azide (1.0 mmol) and this compound (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol in 1 mL of water) and copper(II) sulfate pentahydrate (0.1 mmol in 0.5 mL of water).

  • Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. A color change is typically observed.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Work-up: If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The product is often pure enough for subsequent use, but can be purified by crystallization or column chromatography if necessary.

III. Acid-Catalyzed Hydration

The acid-catalyzed hydration of alkynes (a variation of the Kucherov reaction) is a classic method for synthesizing carbonyl compounds.[16] For terminal alkynes, the reaction follows Markovnikov's rule, proceeding through a vinyl cation intermediate to yield a methyl ketone after tautomerization of the initial enol product.[17]

Comparative Reactivity Analysis

This reaction presents a scenario where the electronic properties of this compound are detrimental to reactivity. The formation of the vinyl cation is the rate-determining step. An electron-withdrawing group, such as the thiazole ring, destabilizes the adjacent carbocation, significantly slowing down the reaction compared to alkynes with electron-donating substituents that can stabilize this intermediate.

AlkyneSubstituent EffectVinyl Cation StabilityExpected Reactivity
1-Hexyne Alkyl (Electron-Donating)StabilizedHigh
Phenylacetylene Aromatic (Resonance Stabilizing)StabilizedModerate-High
This compound Electron-WithdrawingDestabilizedLow
1-Ethynyl-4-nitrobenzene Strong Electron-WithdrawingHighly DestabilizedVery Low

Table 3: Comparative reactivity of terminal alkynes in acid-catalyzed hydration.

hydration_mechanism

Experimental Protocol: Acid-Catalyzed Hydration

This protocol often requires harsh conditions and mercury-based catalysts for efficient conversion, though mercury-free alternatives exist.[18]

  • Preparation: To a round-bottom flask, add water (5 mL) and concentrated sulfuric acid (0.5 mL) carefully with cooling.

  • Catalyst: Add mercury(II) sulfate (HgSO₄, ~0.1 g) as a catalyst.

  • Reagent Addition: Add the terminal alkyne (10 mmol) to the acidic solution.

  • Reaction: Heat the mixture under reflux (e.g., 60-80 °C) for several hours. Monitor the disappearance of the starting material by GC-MS. Due to its low reactivity, this compound may require prolonged heating or stronger conditions.

  • Work-up: Cool the reaction mixture and extract with diethyl ether or another suitable organic solvent (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. After filtration and solvent removal, purify the resulting ketone by distillation or column chromatography.

Conclusion

The reactivity of this compound is a compelling illustration of how heteroaromatic systems can modulate the behavior of appended functional groups.

  • High Reactivity in Base-Mediated/Metalcatalyzed Reactions: The electron-withdrawing nature of the thiazole ring enhances the acidity of the terminal alkyne proton. This makes this compound an excellent substrate for reactions that proceed via an acetylide intermediate, such as the Sonogashira coupling and CuAAC (Click Chemistry) . In these transformations, it consistently outperforms or matches the reactivity of standard aryl alkynes and far exceeds that of alkyl alkynes.

  • Low Reactivity in Electrophilic Additions: Conversely, the same electron-withdrawing property that is beneficial above becomes a detriment in reactions like acid-catalyzed hydration . The thiazole ring destabilizes the key vinyl cation intermediate, rendering the alkyne significantly less reactive than its alkyl- and aryl-substituted counterparts.

This dichotomous reactivity makes this compound a selective and powerful tool. It allows chemists to favor coupling reactions while minimizing side reactions involving electrophilic addition, providing a distinct advantage in the design of complex molecules for pharmaceutical and materials applications.

References

  • Acidity of Terminal Alkynes. Chemistry Steps. [Link]

  • 9.2 Acidity of Alkynes | Organic Chemistry. Chad's Prep via YouTube. [Link]

  • Why do terminal alkynes have lower pKa values than non-terminal alkynes? Chemistry Stack Exchange. [Link]

  • Acidity of Terminal Alkynes. Frostburg State University Chemistry Department via YouTube. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. NIH Public Access. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Acid-Catalyzed Hydration of Alkynes in Aqueous Microemulsions. ResearchGate. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. [Link]

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  • electron-withdrawing thiazole derivatives: Topics. Science.gov. [Link]

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  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Ethynyl-4-methylthiazole-Based Compounds as ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy. The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its ability to form the core of numerous bioactive molecules.[1] This guide provides a comprehensive technical overview of 2-ethynyl-4-methylthiazole-based compounds, a promising class of inhibitors targeting the Activin-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway.

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2] Its role in cancer is paradoxically dual-natured; it acts as a tumor suppressor in the early stages of tumorigenesis, yet it can promote tumor progression, metastasis, and immune evasion in advanced cancers.[2][3] This contextual dichotomy has rendered the TGF-β pathway, and specifically its type I receptor kinase ALK5, a compelling target for therapeutic intervention.[4] This guide will delve into the in vitro and in vivo efficacy of this compound-based compounds, offering a comparative analysis supported by experimental data and detailed protocols to inform researchers and drug development professionals in the field.

In Vitro Efficacy: Potent and Selective Inhibition of ALK5

A recent study detailing the discovery of novel thiazole derivatives as ALK5 inhibitors identified compound 29b as a lead candidate with exceptional potency.[4] The in vitro kinase assay data for this compound and a selection of other representative ALK5 inhibitors are presented in Table 1 for comparative analysis.

Compound/Drug NameTarget KinaseIC50 (nM)Reference Compound(s)
Compound 29b ALK5 3.7
Galunisertib (LY2157299)ALK556
RepSoxALK523 (binding), 4 (autophosphorylation)
SB525334ALK514.3
GW788388ALK518

Table 1: Comparative In Vitro Potency of Thiazole-Based Compound 29b and Other Known ALK5 Inhibitors.[4][5]

The sub-nanomolar potency of compound 29b underscores the potential of the this compound scaffold as a foundational element for designing highly effective ALK5 inhibitors. The ethynyl group at the 2-position of the thiazole ring is a key feature, likely involved in critical binding interactions within the ATP-binding pocket of the ALK5 kinase domain.

Experimental Protocol: In Vitro ALK5 Kinase Inhibition Assay (Luminescence-Based)

To ensure the trustworthiness and reproducibility of in vitro data, a robust and well-validated experimental protocol is paramount. The following is a detailed, step-by-step methodology for a luminescence-based in vitro kinase assay to determine the IC50 of test compounds against ALK5. This protocol is based on commercially available kits and established methodologies.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ALK5 kinase activity.

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal. The intensity of the luminescence is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human ALK5 (TGFβR1) enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 11-point, 3-fold serial dilution).

  • Kinase Reaction:

    • Prepare the kinase reaction master mix containing ALK5 enzyme and substrate in kinase assay buffer. The optimal concentrations should be determined empirically.

    • In the 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2.5 µL of the ALK5 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the incubation period, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase-luciferin reaction that produces a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow Start Start Compound_Prep Compound Dilution Start->Compound_Prep Kinase_Reaction_Setup Kinase Reaction Setup (Enzyme + Compound) Compound_Prep->Kinase_Reaction_Setup Reaction_Initiation Initiate Reaction (Add ATP) Kinase_Reaction_Setup->Reaction_Initiation Incubation_1 Incubate (30°C, 60 min) Reaction_Initiation->Incubation_1 Stop_Reaction Stop Reaction (Add ADP-Glo™ Reagent) Incubation_1->Stop_Reaction Incubation_2 Incubate (RT, 40 min) Stop_Reaction->Incubation_2 Signal_Generation Signal Generation (Add Kinase Detection Reagent) Incubation_2->Signal_Generation Incubation_3 Incubate (RT, 30 min) Signal_Generation->Incubation_3 Read_Luminescence Read Luminescence Incubation_3->Read_Luminescence Data_Analysis Data Analysis (IC50 Determination) Read_Luminescence->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro ALK5 kinase inhibition assay.

In Vivo Efficacy: Preclinical Validation in Cancer Models

The successful transition of a compound from a promising in vitro hit to a viable clinical candidate hinges on its in vivo efficacy and safety profile. While specific in vivo data for this compound-based compounds are not yet widely published, we can extrapolate potential experimental designs and endpoints from preclinical studies of other ALK5 inhibitors, such as galunisertib.

The primary goals of in vivo studies are to assess the compound's ability to inhibit tumor growth, modulate the tumor microenvironment, and to determine its pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the in vivo anti-tumor efficacy of a this compound-based ALK5 inhibitor in a xenograft mouse model.

Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are commonly used for xenograft studies. The choice of cancer cell line for implantation should be based on its known responsiveness to TGF-β signaling.

Materials:

  • Immunocompromised mice (6-8 weeks old)

  • Cancer cell line (e.g., a human breast or colon cancer cell line with an active TGF-β pathway)

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Vehicle control

  • Positive control (e.g., a known ALK5 inhibitor or standard-of-care chemotherapy)

  • Calipers for tumor measurement

  • Anesthetic and euthanasia agents

  • Equipment for blood and tissue collection

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) for subcutaneous injection.

    • Inject a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).

  • Treatment Administration:

    • Administer the test compound, vehicle, or positive control according to the predetermined dosing schedule (e.g., once or twice daily) and route of administration.

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Tumor Measurement and Data Collection:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Study Termination and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a certain size or after a defined treatment period), euthanize the mice.

    • Collect blood samples for pharmacokinetic analysis.

    • Excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pSMAD2/3 levels) and histopathological examination.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences.

In_Vivo_Efficacy_Workflow Start Start Cell_Implantation Cancer Cell Implantation Start->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Repeatedly Endpoint Study Endpoint Tumor_Measurement->Endpoint Tissue_Collection Tissue & Blood Collection Endpoint->Tissue_Collection PK_PD_Analysis PK/PD & Histo- pathology Analysis Tissue_Collection->PK_PD_Analysis End End PK_PD_Analysis->End

Workflow for an in vivo tumor growth inhibition study.

Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway

The therapeutic rationale for developing this compound-based compounds is their targeted inhibition of ALK5. The binding of TGF-β to its type II receptor (TβRII) recruits and phosphorylates the type I receptor, ALK5. This activation of ALK5 initiates a downstream signaling cascade primarily through the phosphorylation of SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).[2]

By competitively binding to the ATP-binding site of ALK5, this compound-based inhibitors block the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.

TGF_Beta_Signaling_Pathway cluster_nucleus Nucleus TGF_beta TGF-β TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Inhibitor This compound -based Inhibitor Inhibitor->ALK5 Inhibits pSMAD23 pSMAD2/3 Complex pSMAD2/3-SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, EMT) Complex->Transcription Translocates & Regulates Nucleus Nucleus

Inhibition of the TGF-β/ALK5 signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective ALK5 inhibitors. The remarkable in vitro potency of derivatives like compound 29b highlights the potential of this chemical series. While comprehensive in vivo data is still emerging, the established role of ALK5 in cancer progression provides a strong rationale for the continued preclinical and clinical investigation of these compounds.

Future research should focus on a number of key areas:

  • In vivo Efficacy Studies: Comprehensive in vivo studies are needed to confirm the anti-tumor activity of lead compounds in various cancer models, including patient-derived xenografts (PDXs) for enhanced clinical relevance.

  • Pharmacokinetic Profiling: Detailed pharmacokinetic studies are essential to optimize drug-like properties, including oral bioavailability, metabolic stability, and tissue distribution.

  • Combination Therapies: Given the role of TGF-β in immune suppression, exploring the combination of this compound-based ALK5 inhibitors with immune checkpoint inhibitors is a particularly exciting avenue for future clinical development.

  • Biomarker Development: Identifying predictive biomarkers will be crucial for patient stratification and ensuring that these targeted therapies are administered to the patient populations most likely to benefit.

References

  • AACR Journals. (2004). Effects OF TGF-beta inhibition on primary and secondary tumor growth. Retrieved from [Link]

  • MDPI. (2022). Advances and Challenges in Targeting TGF-β Isoforms for Therapeutic Intervention of Cancer: A Mechanism-Based Perspective. Retrieved from [Link]

  • Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. (2020). Biomolecules & Therapeutics, 29(1), 34-46. Retrieved from [Link]

  • AACR Journals. (2020). Abstract A58: TGF-beta inhibition and checkpoint blockade in mouse models for gastrointestinal cancer. Retrieved from [Link]

  • SignalChem. (n.d.). TGFβR1 (ALK5), Active. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TGFßR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (2018). A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment. Retrieved from [Link]

  • Arai, M., et al. (2024). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 108, 129797.
  • National Institutes of Health. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • ResearchGate. (n.d.). ALK5 inhibitors under development. Retrieved from [Link]

  • Maher, J., et al. (2022). Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition. Toxicology and Applied Pharmacology, 438, 115905.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry.
  • ResearchGate. (n.d.). Examples of thiazole- and pyrazole-based anti-cancer drugs. Retrieved from [Link]

  • Otava Chemicals. (n.d.). ALK5 kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Retrieved from [Link]

  • Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][6][8][9]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of Medicinal Chemistry, 49(7), 2143-2146.

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A Comparative Guide to Thiazole-Based Analogs in Kinase Inhibition Assays: From a Dasatinib Benchmark to Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of thiazole-based compounds in kinase inhibition assays. We will explore the versatility of the thiazole scaffold, a privileged structure in medicinal chemistry, by examining its application in designing potent and selective kinase inhibitors.[1][2][3] Beginning with the well-established pan-kinase inhibitor Dasatinib, we will delve into a comparative analysis of various thiazole analogs targeting key kinase families implicated in cancer, including EGFR/HER2, VEGFR-2, and Abl. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of this important class of molecules and the experimental methodologies used to characterize them.

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4][5] This has made them one of the most important classes of drug targets. The thiazole ring system, due to its unique electronic properties and ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases, has proven to be a highly successful core structure for developing inhibitors.[3][4][6]

The Dasatinib Benchmark: A Paradigm of a Thiazole-Core Inhibitor

Dasatinib is a potent, second-generation oral tyrosine kinase inhibitor (TKI) that exemplifies the success of the thiazole scaffold.[7] Its development originated from the discovery of 2-aminothiazole as a novel inhibitor template for the Src kinase family.[8][9] Dasatinib is a multi-targeted inhibitor, primarily targeting the BCR-ABL fusion protein and Src family kinases, but also showing potent activity against c-KIT and PDGFRβ.[10][11] This broad activity profile makes it effective in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), including cases resistant to the first-generation inhibitor, imatinib.[10][12]

The inhibitory power of Dasatinib stems from its ability to bind to the active conformation of the Abl kinase domain, a feat that requires less stringent conformational constraints compared to imatinib.[9] Its potency is remarkable, inhibiting unmutated BCR-ABL kinase at concentrations over 300 times lower than imatinib in vitro.[10]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibition Inhibition Mechanism Kinase Kinase Domain Substrate Protein Substrate Kinase->Substrate Phosphorylates Blocked ATP ATP ATP->Kinase Binds ATP->Blocked Binding Blocked Inhibitor Thiazole Inhibitor (e.g., Dasatinib) Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of a kinase by a thiazole-based analog.

Table 1: Kinase Inhibition Profile of Dasatinib
Kinase TargetIC50 (nM)Citation(s)
BCR-ABL<1[10]
SRC0.55[11]
LCK1.1[8]
c-KIT<1[10][11]
PDGFRβ16[10]

Comparative Analysis of Thiazole Analogs Across Key Kinase Families

The versatility of the thiazole scaffold allows for extensive modification to achieve selectivity and potency against different kinase targets. Here, we compare analogs designed to inhibit EGFR/HER2, VEGFR-2, and ABL1.

Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibitors

Overexpression or mutation of EGFR is a driving factor in several malignancies, making it a critical therapeutic target.[13] Researchers have successfully designed thiazole-based compounds as potent EGFR inhibitors, often as dual EGFR/HER2 inhibitors.

One promising strategy involves creating imidazo[2,1-b]thiazole derivatives. In a key study, compounds 39 and 43 from this series emerged as highly potent dual inhibitors.[14] The structure-activity relationship (SAR) in these series revealed that substitutions on the pendant phenyl ring at C-4 of the thiazole moiety significantly enhanced effectiveness against EGFR.[1] Furthermore, modifying the C-5 position of the thiazole with different functionalities, such as an ester or amide, also modulated the inhibitory activity.[1]

Table 2: Comparative Inhibition of EGFR/HER2 by Thiazole Analogs
CompoundEGFR IC50 (µM)HER2 IC50 (µM)Citation
Compound 39 0.1530.108[14]
Compound 43 0.1220.078[14]
Compound 10d 0.0325-[1]
Gefitinib 0.015 (Reference)-[1]

These data show that rationally designed thiazole analogs can achieve potency comparable to, and in some cellular contexts even exceeding, established drugs like gefitinib.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a primary regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15] Inhibiting this tyrosine kinase is a validated anti-cancer strategy. The thiazole scaffold has been incorporated into novel VEGFR-2 inhibitors, often designed to mimic the pharmacophoric features of multi-kinase inhibitors like Sorafenib.[15][16]

For instance, a series of 3-thiazolyl-coumarins were synthesized and evaluated for VEGFR-2 inhibition.[17][18] SAR studies on these compounds indicated that substitutions on the phenyl group at position 5 of the 1,3-thiazole ring were critical for activity, with electron-withdrawing groups like chlorine enhancing anticancer effects.[18]

Table 3: Comparative Inhibition of VEGFR-2 by Thiazole Analogs
CompoundVEGFR-2 IC50 (nM)Cell Line Cytotoxicity IC50 (µM)Citation(s)
Compound 4d 51.09 (vs. VEGFR-2)1.21 (MDA-MB-231)[15][19]
Compound 6d -10.5 (MCF-7)[16][17]
Compound 6b -11.2 (MCF-7)[16][17]
Sorafenib 51.41 (vs. VEGFR-2)5.10 (MCF-7)[15][16]

These findings demonstrate that thiazole-coumarin hybrids are a promising scaffold for developing new agents that target angiogenesis.[17]

ABL1 Kinase Inhibitors for Overcoming Resistance

While Dasatinib is highly effective against most forms of BCR-ABL, the T315I "gatekeeper" mutation confers resistance to both imatinib and second-generation inhibitors.[12][20] This has driven the search for new scaffolds that can inhibit this resistant mutant. Thiazolyl hydrazones have emerged as a potential solution.

A study investigating a series of thiazolyl hydrazones identified compound 2j as a potent inhibitor of ABL1 kinase with an IC50 value comparable to imatinib against the K562 CML cell line.[21][22] Importantly, this compound showed a high affinity for the ATP binding site of ABL1 kinase in molecular docking studies and exhibited a favorable selectivity profile.[21]

Table 4: Comparative Inhibition of ABL1 by a Thiazolyl Hydrazone Analog
CompoundABL1 Kinase IC50 (µM)K562 Cell Line IC50 (µM)Citation
Compound 2j 5.378.87[21][22]
Imatinib -6.84[21][22]

This research highlights that continued exploration of the thiazole scaffold can yield novel inhibitors capable of addressing significant clinical challenges like acquired drug resistance.[21]

Experimental Design: A Guide to In Vitro Kinase Assays

The objective comparison of kinase inhibitors relies on robust and well-validated assay methodologies. The most common in vitro assays quantify the transfer of a phosphate group from ATP to a substrate, and measure how this process is affected by an inhibitor.

Causality in Experimental Choices
  • Why a Luminescence-Based Assay? Assays like ADP-Glo™ are favored for high-throughput screening (HTS) due to their high sensitivity, broad dynamic range, and resistance to signal interference from library compounds.[23] They measure the production of ADP, a universal product of all kinase reactions, making the format broadly applicable.

  • Why Pre-incubate Inhibitor with Kinase? A 10-30 minute pre-incubation step before initiating the reaction by adding ATP is crucial.[24] This allows the inhibitor to reach binding equilibrium with the enzyme. This step is particularly important for identifying slow, tight-binding inhibitors, which might otherwise be missed in a rapid assay format.[24]

  • Why Use ATP at or near its Kₘ? For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. Running assays with ATP at its Michaelis-Menten constant (Kₘ) provides a standardized condition for comparing the potency of different compounds. Screening at high and low ATP concentrations can also be used to distinguish ATP-competitive from non-competitive inhibitors.[24]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Compound Dilution Prepare serial dilutions of thiazole analogs in DMSO. C 3. Inhibitor Pre-incubation Add diluted compounds and kinase to a 96/384-well plate. Incubate for 10-30 min. A->C B 2. Reagent Preparation Prepare kinase, substrate, and ATP solutions in assay buffer. B->C D 4. Kinase Reaction Initiate reaction by adding ATP/substrate mix. Incubate for 60 min at 30°C. B->D C->D E 5. Signal Generation Stop reaction and generate signal (e.g., add ADP-Glo™ reagents). D->E F 6. Data Acquisition Read signal (e.g., luminescence) using a plate reader. E->F G 7. IC50 Determination Plot % inhibition vs. log[inhibitor]. Fit data to a dose-response curve. F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol: Luminescence-Based In Vitro Kinase Activity Assay (Generic)

This protocol describes a standard method for determining the IC50 of a compound using an ADP-detecting luminescent assay.[23][25]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each thiazole analog in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This is the source plate.

    • Further dilute the compounds into the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Kinase Reaction Setup (96-well plate format):

    • In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Gently mix and incubate for 10-30 minutes at room temperature. This is the critical pre-incubation step.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final concentrations of kinase, substrate, and ATP should be optimized for the specific system, typically with ATP at its Kₘ value.

    • Incubate the plate at 30°C for 60 minutes. The duration should be set to ensure the reaction is within the linear range (typically <20% substrate consumption).

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (high activity) and no-enzyme (low activity) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[23]

Synthesizing the Structure-Activity Relationship (SAR)

Across the different kinase targets, several general SAR principles for the thiazole scaffold can be identified. The potency and selectivity of these inhibitors are highly dependent on the nature and position of substituents around the core ring.

Caption: Generalized SAR map for thiazole-based kinase inhibitors.

  • C2 Position: Typically features an amine or a substituted amino group. This group is often critical for forming one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a conserved interaction for many kinase inhibitors. The complexity of the substituent here can dictate selectivity across the kinome.[8]

  • C4 Position: Frequently substituted with aryl or heteroaryl rings. These groups extend into hydrophobic regions of the ATP pocket. As seen with EGFR inhibitors, substitutions on these rings can fine-tune potency and selectivity.[1]

  • C5 Position: Often bears a carboxamide or other groups capable of hydrogen bonding. This position can interact with the solvent-exposed region or the ribose-binding pocket, and modifications here are used to improve potency, cell permeability, and pharmacokinetic properties.[8][26]

Conclusion

The 2-aminothiazole scaffold and its derivatives represent a remarkably versatile and successful class of kinase inhibitors. As benchmarked by the potent pan-kinase inhibitor Dasatinib, this core structure can be rationally modified to generate highly potent and selective inhibitors against a wide array of clinically relevant kinases, including EGFR, VEGFR-2, and ABL1. The comparative analysis of different analog series reveals clear structure-activity relationships, providing a roadmap for medicinal chemists. The design of future thiazole-based inhibitors will continue to leverage these principles, aided by robust and quantitative in vitro kinase assays, to develop next-generation targeted therapies with improved efficacy and safety profiles.

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-Ethynyl-4-methylthiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 2-ethynyl-4-methylthiazole-based inhibitors. While the thiazole scaffold is versatile, this document focuses on its application as a kinase inhibitor, a role suggested by preliminary data indicating it inhibits phosphorylation by binding to the ATP pocket of the enzyme.[1][2]

We will operate under the hypothesis that our lead compound, hereafter referred to as EMT-Inhibitor-1 , targets the critical RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway is a cornerstone of cellular regulation, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][] This guide will objectively compare the performance of EMT-Inhibitor-1 with established inhibitors targeting this cascade, providing the supporting experimental data and protocols necessary for robust validation.

The MAPK Signaling Cascade: A Primary Target in Oncology

The MAPK pathway is a three-tiered kinase cascade essential for transmitting extracellular signals to the nucleus to control cell proliferation, differentiation, and survival.[5][6] Somatic mutations in this pathway, particularly in BRAF and RAS genes, lead to its constitutive activation and are drivers in a significant portion of human cancers, including melanoma and non-small cell lung cancer.[5][7]

Our validation strategy will therefore focus on confirming that EMT-Inhibitor-1 engages and inhibits a key kinase within this pathway, leading to downstream signal blockade and, ultimately, a measurable anti-proliferative effect. We will use well-established, FDA-approved inhibitors as comparators: Vemurafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor).[8][9][10]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates (p-MEK) ERK ERK1/2 MEK->ERK Phosphorylates (p-ERK) TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates to Nucleus Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->BRAF Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK EMT_Inhibitor EMT-Inhibitor-1 (Hypothesized MEK Target) EMT_Inhibitor->MEK

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and points of inhibition.

Part 1: Biochemical Validation of Direct Kinase Inhibition

Causality: The foundational step is to determine if EMT-Inhibitor-1 directly inhibits the catalytic activity of its putative target kinase in a purified, cell-free system. This confirms on-target enzymatic inhibition and rules out indirect cellular effects. We hypothesize MEK1 is the target.

Experiment: An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is the industry standard.[11] This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol 1: In Vitro MEK1 Kinase Assay (ADP-Glo™)
  • Reagent Preparation: Prepare serial dilutions of EMT-Inhibitor-1, Trametinib (positive control), and a DMSO vehicle control in kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.

  • Enzyme Addition: Add 2.5 µL of a solution containing recombinant active MEK1 enzyme and its substrate, inactive ERK2. Pre-incubate for 15 minutes at room temperature.[11]

  • Initiate Reaction: Start the reaction by adding 5 µL of ATP solution. Allow the reaction to proceed for 1 hour at room temperature.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Comparative Performance Data
CompoundTarget KinaseAverage IC₅₀ (nM)
EMT-Inhibitor-1 MEK18.5
Trametinib (Control)MEK15.2
Vemurafenib (Control)MEK1>10,000

Interpretation: The low nanomolar IC₅₀ value for EMT-Inhibitor-1 against MEK1, comparable to the known MEK inhibitor Trametinib, provides strong evidence of direct, potent enzymatic inhibition. The lack of activity from the BRAF inhibitor Vemurafenib serves as a crucial negative control, demonstrating target specificity.

Part 2: Confirming Target Engagement in a Cellular Context

Causality: A compound that is potent biochemically may fail in a cellular environment due to poor permeability or rapid efflux.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that confirms direct physical binding (target engagement) of a drug to its target protein within intact cells.[13][14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Analysis A Treat cells with EMT-Inhibitor-1 or DMSO B Heat cell aliquots across a temperature gradient A->B C Lyse cells and centrifuge to pellet aggregated proteins B->C D Analyze soluble fraction by Western Blot for MEK1 C->D

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a human cancer cell line with an active MAPK pathway (e.g., A375 melanoma, BRAF V600E mutant) to 80% confluency. Treat cells with a high concentration of EMT-Inhibitor-1 (e.g., 10 µM) or DMSO vehicle for 2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.[13]

  • Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[13]

  • Cell Lysis: Lyse the cells via three freeze-thaw cycles using liquid nitrogen.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[13]

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble MEK1 protein remaining at each temperature point using a standard Western Blot protocol with a MEK1-specific antibody.

Comparative Performance Data
TreatmentApparent Aggregation Temp (Tagg) for MEK1Thermal Shift (ΔTagg)
DMSO (Vehicle)52.1 °C-
EMT-Inhibitor-1 (10 µM) 58.9 °C+6.8 °C
Trametinib (10 µM)59.5 °C+7.4 °C

Interpretation: The significant positive thermal shift observed for MEK1 in cells treated with EMT-Inhibitor-1 provides direct and compelling evidence that the compound enters the cells and physically binds to its MEK1 target.[15][16] The magnitude of the shift is comparable to the high-affinity control inhibitor, Trametinib.

Part 3: Analysis of Downstream Signaling Pathway Modulation

Causality: Having confirmed direct target engagement, the next logical step is to verify that this binding event translates into functional inhibition of the signaling pathway. If EMT-Inhibitor-1 is an effective MEK inhibitor, it should block the MEK-mediated phosphorylation of its only known substrates, ERK1 and ERK2.[8][17]

Experiment: Western blot analysis is the gold-standard method for measuring changes in protein phosphorylation status.[18] We will measure the levels of phosphorylated ERK (p-ERK) relative to total ERK levels in treated cells.

Protocol 3: Western Blot for p-ERK Inhibition
  • Cell Culture and Treatment: Seed A375 cells and allow them to adhere. Serum-starve the cells for 12 hours to reduce basal pathway activity.

  • Inhibitor Treatment: Treat cells with a dose-response of EMT-Inhibitor-1 (e.g., 0, 1, 10, 100, 1000 nM) and controls (Trametinib) for 2 hours.

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[19]

  • Gel Electrophoresis: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Comparative Performance Data
Treatment (100 nM)Normalized p-ERK/Total ERK Ratio (Densitometry)% Inhibition of p-ERK
DMSO (Vehicle)1.000%
EMT-Inhibitor-1 0.1288%
Trametinib0.0991%

Interpretation: EMT-Inhibitor-1 demonstrates a potent, dose-dependent inhibition of ERK phosphorylation, consistent with its proposed mechanism as a MEK inhibitor. The level of inhibition is comparable to Trametinib, confirming its functional blockade of the downstream signaling pathway in a cellular context.

Part 4: Assessment of Cellular Phenotypic Consequences

Causality: The ultimate goal of a targeted cancer therapeutic is to induce a desired cellular phenotype, such as inhibiting proliferation or inducing cell death.[21][22] Validating that target engagement and pathway inhibition by EMT-Inhibitor-1 leads to a significant anti-proliferative effect is the final and most physiologically relevant step in this workflow.

Experiment: A cell viability assay, such as the MTT assay, is a standard colorimetric method to measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[23]

Protocol 4: Cell Viability (MTT) Assay
  • Cell Seeding: Seed A375 cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of EMT-Inhibitor-1 and comparator compounds. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[23]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the data and determine the half-maximal effective concentration (EC₅₀).

Comparative Performance Data
CompoundTarget PathwayAverage EC₅₀ (nM) in A375 cells
EMT-Inhibitor-1 MEK/ERK15.2
Trametinib (Control)MEK/ERK9.8
Vemurafenib (Control)BRAF/MEK/ERK25.7

Interpretation: EMT-Inhibitor-1 potently reduces the viability of A375 cancer cells with an EC₅₀ in the low nanomolar range. This result strongly correlates with its biochemical potency and its ability to inhibit MAPK signaling. The comparable efficacy to established MAPK pathway inhibitors, Trametinib and Vemurafenib, validates that the observed phenotypic outcome is a direct consequence of its intended mechanism of action.

Conclusion

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A Comparative Guide to the Cytotoxicity of Novel 2-Ethynyl-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer properties.[1][2] These compounds can induce apoptosis, disrupt cell cycle progression, and inhibit various signaling pathways implicated in cancer.[3][4] The introduction of an ethynyl group into the thiazole scaffold presents a novel chemical space for developing more potent and selective anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of newly synthesized 2-ethynyl-4-methylthiazole derivatives against a human cancer cell line. We will delve into the experimental data, provide detailed methodologies for assessing cytotoxicity, and discuss the potential mechanisms of action.

Comparative Cytotoxicity Analysis

The cytotoxic potential of novel chemical entities is a critical first step in the discovery of new anticancer agents.[5] The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.[6] In this study, the cytotoxicity of three novel this compound derivatives (EMT-1, EMT-2, and EMT-3) was evaluated against the HeLa (cervical cancer) cell line using the MTT assay. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives in HeLa Cells

CompoundIC50 (µM) after 48h incubation
EMT-1 12.5 ± 1.1
EMT-2 7.8 ± 0.9
EMT-3 21.3 ± 2.5
Doxorubicin (Positive Control) 1.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that all three novel derivatives exhibit dose-dependent cytotoxicity against HeLa cells. Notably, EMT-2 demonstrated the most potent activity among the novel compounds, with an IC50 value of 7.8 µM. While not as potent as the clinical drug Doxorubicin, these findings highlight the potential of the this compound scaffold for further optimization.

Experimental Methodologies

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-controlled experimental protocols are essential.

General Workflow for In Vitro Cytotoxicity Testing

The process of evaluating the cytotoxicity of a novel compound involves several key stages, from initial cell culture to final data analysis.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay_proc MTT Assay Procedure incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance data_analysis Calculation of % Cell Viability absorbance->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7]

Step-by-Step Protocol:

  • Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.[8]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (EMT-1, EMT-2, EMT-3) and the positive control (Doxorubicin). A vehicle control (medium with the same concentration of solvent, e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[9]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.[7][10]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percentage of viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.[11][12]

Mechanism of Action Insights: Induction of Apoptosis

Thiazole derivatives are known to exert their anticancer effects through various mechanisms, with the induction of apoptosis being a prominent one.[1][3] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.[13] The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism activated by cytotoxic compounds.

This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[14][15] A shift in the balance towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[16] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[17] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[18][19][20][21]

G cluster_stimulus Cytotoxic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Thiazole This compound Derivatives Bax_Bak Bax/Bak Activation Thiazole->Bax_Bak promotes Bcl2_BclXL Bcl-2/Bcl-xL Inhibition Thiazole->Bcl2_BclXL inhibits MOMP MOMP Bax_Bak->MOMP Bcl2_BclXL->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic pathway of apoptosis.

Discussion and Future Perspectives

The preliminary data presented here suggest that this compound derivatives are a promising class of compounds for the development of new anticancer therapies. The variation in cytotoxicity among the tested derivatives (EMT-1, EMT-2, and EMT-3) indicates that further structure-activity relationship (SAR) studies are warranted to optimize their potency.

Future research should focus on:

  • Expanding the screening to a broader panel of cancer cell lines to assess the spectrum of activity.

  • Investigating the precise molecular mechanisms of action, including confirming the induction of apoptosis through assays like Annexin V/PI staining and caspase activity assays.

  • Evaluating the effect of these compounds on cell cycle progression.

  • In vivo studies in animal models to assess the efficacy and safety of the most promising candidates.

Conclusion

References

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The 2-Ethynyl-4-methylthiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus is a cornerstone of medicinal chemistry, lending its privileged structural properties to a multitude of therapeutic agents. Among the diverse array of thiazole-based building blocks, 2-ethynyl-4-methylthiazole has emerged as a particularly versatile and powerful scaffold for the development of novel kinase inhibitors. Its intrinsic ability to act as a bioisostere for other aromatic systems, coupled with the reactive handle provided by the terminal alkyne, facilitates the rapid and modular synthesis of extensive compound libraries for rigorous structure-activity relationship (SAR) elucidation.[1] This guide provides an in-depth comparison of this compound analogs, delving into their synthesis, biological evaluation, and the critical structural modifications that govern their inhibitory potency and selectivity against key oncogenic kinases.

The Synthetic Keystone: Sonogashira Coupling and the Power of Modular Design

The primary synthetic route to a diverse library of this compound analogs is the palladium-catalyzed Sonogashira cross-coupling reaction.[1] This remarkably robust and versatile reaction forms a carbon-carbon bond between the terminal alkyne of the this compound core and a variety of aryl or heteroaryl halides. This modular approach is paramount for systematic SAR studies, as it allows for the introduction of a wide range of substituents at the terminus of the ethynyl linker, enabling a thorough exploration of the chemical space around the core scaffold.

The general synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product This compound This compound Pd catalyst (e.g., Pd(PPh3)2Cl2) Pd catalyst (e.g., Pd(PPh3)2Cl2) This compound->Pd catalyst (e.g., Pd(PPh3)2Cl2) Aryl/Heteroaryl Halide (R-X) Aryl/Heteroaryl Halide (R-X) Aryl/Heteroaryl Halide (R-X)->Pd catalyst (e.g., Pd(PPh3)2Cl2) 2-((Substituted-aryl/heteroaryl)ethynyl)-4-methylthiazole Analog 2-((Substituted-aryl/heteroaryl)ethynyl)-4-methylthiazole Analog Pd catalyst (e.g., Pd(PPh3)2Cl2)->2-((Substituted-aryl/heteroaryl)ethynyl)-4-methylthiazole Analog Cu(I) cocatalyst (e.g., CuI) Cu(I) cocatalyst (e.g., CuI) Base (e.g., Et3N) Base (e.g., Et3N) Solvent (e.g., DMF, Cyrene) Solvent (e.g., DMF, Cyrene)

Caption: General Synthesis via Sonogashira Coupling.

The choice of palladium catalyst, copper(I) cocatalyst, base, and solvent are critical parameters that are often optimized to maximize reaction yield and purity. The use of sustainable solvents like Cyrene™ is also being explored as a greener alternative to traditional polar aprotic solvents like DMF.

Unraveling the Structure-Activity Relationship: A Comparative Analysis

While this compound is recognized as a valuable building block, a comprehensive public database of SAR for a series of its direct analogs is not extensively available.[1] However, by examining the SAR of other thiazole-containing kinase inhibitors, we can infer key structural features likely to influence the biological activity of this compound derivatives. The following sections compare the impact of various structural modifications on the inhibitory activity of thiazole analogs against prominent cancer-related kinases.

The Influence of Substituents on Biological Activity

The biological activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the ancillary rings. These modifications can impact target binding affinity, selectivity, and pharmacokinetic properties.

Compound/Analog ClassTarget Kinase(s)Key Structural Features & SAR InsightsIC50/ActivityReference
Thiazolylpyrazolyl coumarin derivativesVEGFR-2The presence of a coumarin moiety coupled with a thiazolylpyrazole scaffold. Compound 9d with a specific substitution pattern showed the most potent VEGFR-2 inhibition.9d : 0.034 µM (VEGFR-2)[2]
2-thioxoimidazolidin-4-one derivativesEGFR, VEGFR-2Compounds 6 and 8a exhibited superior dual inhibitory activity. The specific substitutions on the phenyl ring attached to the imidazolidinone core were critical for potency.6 : (EGFR) > erlotinib, (VEGFR-2) > sorafenib; 8a : (EGFR) > erlotinib, (VEGFR-2) > sorafenib[3]
Thiazole and fused thiazole derivativesVEGFR-2Compound 5 , a fused thiazole derivative, demonstrated significant inhibitory activity against VEGFR-2, comparable to the standard drug sunitinib.5 : 0.044 µM (VEGFR-2)[4]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesVEGFR-2, MCF-7, HepG2Compound 4c , with a phenylhydrazinyl substituent, was the most active derivative against both cancer cell lines and VEGFR-2.4c : 0.15 µM (VEGFR-2), 2.57 µM (MCF-7), 7.26 µM (HepG2)[5]
4-thiazolyl-2-phenylaminopyrimidinesSpleen tyrosine kinase (SYK)Optimization of the phenylamino and thiazole moieties led to compounds with nanomolar potency against SYK.Nanomolar Ki's[6]

Table 1: Comparative Biological Activity of Thiazole Analogs.

From this comparative data, several key SAR trends can be extrapolated for the prospective design of this compound analogs:

  • Substitution on the Terminal Aryl/Heteroaryl Ring: The nature and position of substituents on the aryl or heteroaryl group introduced via Sonogashira coupling will likely be a primary determinant of potency and selectivity. Electron-donating and electron-withdrawing groups, as well as heterocyclic rings, should be systematically explored to probe interactions with the ATP-binding pocket of the target kinase.

  • The Ethynyl Linker: The rigid ethynyl linker serves to position the terminal aromatic system in a specific orientation within the kinase active site. Modifications to this linker, such as its extension or replacement with a more flexible chain, could significantly alter the binding mode and activity.

  • The 4-Methyl Group on the Thiazole Ring: While seemingly a minor feature, the methyl group at the 4-position of the thiazole can influence the overall shape and electronic properties of the scaffold, potentially impacting van der Waals interactions within the binding site.

Target Pathways and Mechanism of Action

Many thiazole-based kinase inhibitors target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[7][8] Inhibitors targeting kinases within this pathway, such as PI3K and mTOR, can effectively block downstream signaling and induce apoptosis in cancer cells. Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3][4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation Inhibitor This compound Analog (Inhibitor) Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of this compound analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific protein kinase.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
  • Kinase Solution: Dilute the stock solution of the purified kinase to the desired working concentration in assay buffer.
  • Substrate Solution: Prepare a solution of the specific peptide or protein substrate and ATP at their final desired concentrations in assay buffer.
  • Test Compound Dilutions: Prepare a serial dilution of the this compound analog in DMSO, followed by a final dilution in assay buffer.

2. Assay Procedure (96-well plate format):

  • Add 5 µL of the test compound dilution to the appropriate wells of a 96-well plate.
  • Add 20 µL of the kinase solution to each well.
  • Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
  • Initiate the kinase reaction by adding 25 µL of the substrate solution to each well.
  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
  • Stop the reaction by adding 50 µL of a stop solution (e.g., EDTA) or by using a detection reagent.

3. Detection and Data Analysis:

  • Quantify the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radiometric assay).
  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression analysis.
Protocol 2: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound analogs in cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plate for 48-72 hours.

3. MTT Incubation and Formazan Solubilization:

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The facility of its derivatization through the Sonogashira coupling reaction allows for a systematic and efficient exploration of the structure-activity landscape. While direct and extensive SAR data for this specific class of analogs remains to be fully disclosed in the public domain, comparative analysis of other thiazole-based inhibitors provides valuable insights for rational drug design. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to delineate the specific structural requirements for potent and selective inhibition of key oncogenic kinases. Such studies will undoubtedly pave the way for the discovery of next-generation targeted cancer therapeutics.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

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  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2021). RSC Medicinal Chemistry. [Link]

  • Comparison of synthesis of thiazolylphthalazines 4 and 7 under ultrasound irradiation and conventional heating. (2017). ResearchGate. [Link]

  • EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives. (2021). Life Sciences. [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. (2016). Scientific Reports. [Link]

  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis. (2019). Bioorganic Chemistry. [Link]

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  • Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2. (2023). Archiv der Pharmazie. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • VEGFR-2 inhibition of the most active compounds compared to the reference drug. (2024). ResearchGate. [Link]

  • 2D structures of dual inhibitors of EGFR and VEGFR2 from the reviewed articles. (2023). ResearchGate. [Link]

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A Head-to-Head Comparison of Bioorthogonal Probes: Positioning 2-Ethynyl-4-methylthiazole in the Researcher's Toolbox

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering reactions that proceed with high efficiency and specificity within living systems without interfering with endogenous biochemical processes. The choice of a bioorthogonal probe is a critical decision that dictates the success of an experiment. This guide provides a comprehensive, head-to-head comparison of 2-Ethynyl-4-methylthiazole, a representative terminal alkyne probe, with other classes of widely used bioorthogonal probes. We will delve into their respective reaction kinetics, stability, and practical utility, supported by experimental data from the literature, and provide detailed protocols to empower researchers in their experimental design.

The Landscape of Bioorthogonal Chemistry: A Tale of Three Reactions

At the heart of bioorthogonal labeling are the chemical reactions that enable the covalent linkage of a probe to a target molecule. Three main classes of reactions dominate the field: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

  • CuAAC: This "click" reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions. It is known for its high efficiency and reliability.[1]

  • SPAAC: To circumvent the potential cytotoxicity of the copper catalyst, SPAAC utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[2]

  • IEDDA: This reaction boasts extremely fast kinetics and involves the cycloaddition of a tetrazine with a strained alkene, such as a trans-cyclooctene (TCO).[3]

The choice of reaction, and therefore the probe, depends on a careful consideration of the experimental system and goals.

Introducing this compound: A Terminal Alkyne Probe for CuAAC

While specific bioorthogonal application data for this compound is not extensively documented in peer-reviewed literature, its chemical structure as a terminal alkyne functionalized with a heteroaromatic thiazole ring allows us to infer its properties and potential within the CuAAC paradigm. Terminal alkynes are a cornerstone of CuAAC and their reactivity is influenced by steric and electronic factors.

The thiazole ring in this compound is an electron-withdrawing heteroaromatic system. Electron-withdrawing groups adjacent to the alkyne can increase the acidity of the terminal proton, which may facilitate the formation of the copper(I) acetylide intermediate, a key step in the CuAAC catalytic cycle.[4] Studies on other aryl- and heteroaryl-substituted alkynes have shown that electronic modifications can modestly influence the reaction rate.[5] Therefore, this compound is expected to be a competent probe for CuAAC, likely exhibiting reactivity comparable to or slightly enhanced relative to simple alkyl alkynes.

Head-to-Head Comparison: this compound vs. Other Bioorthogonal Probes

To provide a clear comparison, we will evaluate this compound (as a representative terminal alkyne for CuAAC) against popular SPAAC and IEDDA probes.

Quantitative Data Presentation
Probe Class Representative Probe(s) Reaction Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Key Disadvantages
Terminal Alkynes This compound, Propargyl derivativesCuAAC10¹ - 10³[5]Small size, high stability, well-established protocols.Requires copper catalyst (potential cytotoxicity), slower than IEDDA.[6]
Strained Cyclooctynes BCN, DBCO, DIFOSPAAC10⁻³ - 1[7]Copper-free (biocompatible for in vivo use).Slower kinetics than CuAAC and IEDDA, probes can be bulky.[2]
Tetrazines Alkyl- and Aryl-tetrazinesIEDDA10³ - 10⁷ (with TCO)[8][9]Extremely fast kinetics, fluorogenic potential.Tetrazine and TCO can have stability issues (e.g., reaction with thiols).[10][11]
In-Depth Analysis

1. Reaction Kinetics:

The rate of the bioorthogonal reaction is a critical parameter, especially when dealing with low concentrations of target molecules or when rapid labeling is required.

  • This compound (CuAAC): The kinetics of CuAAC are generally fast and can be further accelerated by the use of stabilizing ligands for the copper(I) catalyst, such as THPTA or BTTAA.[12] While not as fast as the top-performing IEDDA reactions, CuAAC is typically faster than SPAAC.[7][8]

  • Strained Cyclooctynes (SPAAC): The reaction rates of SPAAC probes vary significantly depending on the ring strain and electronic modifications. For instance, DIFO derivatives react faster than the first-generation cyclooctynes.[13] However, even the fastest SPAAC reactions are generally slower than both CuAAC and IEDDA.[7]

  • Tetrazines (IEDDA): The reaction between a tetrazine and a trans-cyclooctene (TCO) is currently the fastest known bioorthogonal reaction, with rate constants several orders of magnitude higher than both CuAAC and SPAAC.[8][9] This allows for efficient labeling at very low probe concentrations.

2. Stability and Side Reactions:

A bioorthogonal probe must be stable in the complex biological milieu and not engage in unwanted side reactions.

  • This compound (CuAAC): Terminal alkynes are generally very stable in biological systems and do not react with endogenous functional groups. The primary concern with CuAAC is the stability of the copper(I) catalyst, which can be oxidized, and potential side reactions catalyzed by copper, such as the generation of reactive oxygen species (ROS).[6] The terminal alkyne itself can undergo copper-catalyzed homocoupling, though this is typically minimized under optimized reaction conditions.[14]

  • Strained Cyclooctynes (SPAAC): While generally stable, some strained cyclooctynes can be susceptible to reaction with biological thiols, such as glutathione, leading to background labeling.[10] The stability of different cyclooctynes varies, and this should be a consideration in probe selection.

  • Tetrazines (IEDDA): Both tetrazines and their strained alkene partners (like TCO) can have stability issues. Some reactive tetrazines can react with thiols, and TCOs can isomerize to their less reactive cis-isomer.[10][11] However, more stable derivatives of both have been developed.[11]

3. Cell Permeability and Cytotoxicity:

For intracellular labeling, the probe must be able to cross the cell membrane. Furthermore, the probe and the ligation reaction should be non-toxic.

  • This compound (CuAAC): As a small molecule, this compound is likely to be cell-permeable. The major concern for cytotoxicity in CuAAC is the copper catalyst. However, the use of chelating ligands and low copper concentrations can significantly mitigate this toxicity, enabling live-cell imaging.[6][15][16]

  • Strained Cyclooctynes (SPAAC): Many cyclooctyne-based probes are hydrophobic and can readily cross cell membranes. The absence of a copper catalyst makes SPAAC generally more biocompatible for in vivo applications than CuAAC.

  • Tetrazines (IEDDA): The cell permeability of tetrazine probes can be tuned by chemical modification.[17] The IEDDA reaction is copper-free and generally considered highly biocompatible.[3]

Experimental Protocols

Here, we provide generalized, step-by-step methodologies for live-cell labeling using CuAAC, SPAAC, and IEDDA. Note: These are starting points, and optimization for specific cell types, target molecules, and probes is highly recommended.

Protocol 1: Live-Cell Labeling using CuAAC with a Terminal Alkyne Probe

This protocol is designed for labeling cells that have been metabolically engineered to express azide-functionalized biomolecules.

  • Cell Culture and Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with an azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycoproteins) at an optimized concentration and duration.

  • Preparation of Click Reaction Cocktail (Prepare fresh immediately before use):

    • In a sterile microcentrifuge tube, prepare the following mixture in serum-free, phenol red-free medium or DPBS:

      • Terminal alkyne-fluorophore conjugate (e.g., derived from this compound): 10-50 µM final concentration.

      • Copper(II) sulfate (CuSO₄): 50-100 µM final concentration.

      • Copper-stabilizing ligand (e.g., THPTA): 250-500 µM final concentration (maintain a 5:1 ligand-to-copper ratio).

      • Reducing agent (e.g., Sodium Ascorbate): 1-2.5 mM final concentration.

  • Labeling Reaction:

    • Wash the metabolically labeled cells twice with DPBS.

    • Add the freshly prepared click reaction cocktail to the cells.

    • Incubate for 5-20 minutes at room temperature or 37°C, protected from light.

  • Washing and Imaging:

    • Gently aspirate the reaction cocktail.

    • Wash the cells three times with DPBS.

    • Add fresh culture medium.

    • Proceed with fluorescence microscopy.

Protocol 2: Live-Cell Labeling using SPAAC with a Strained Cyclooctyne Probe

This protocol is for labeling cells expressing azide-functionalized biomolecules with a cyclooctyne-fluorophore conjugate.

  • Cell Culture and Metabolic Labeling:

    • Follow the same procedure as in Protocol 1 for cell culture and metabolic labeling with an azide precursor.

  • Preparation of Labeling Solution:

    • Prepare a solution of the strained cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) in serum-free, phenol red-free medium or DPBS at a final concentration of 2-25 µM.

  • Labeling Reaction:

    • Wash the metabolically labeled cells twice with DPBS.

    • Add the labeling solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Gently aspirate the labeling solution.

    • Wash the cells three times with DPBS.

    • Add fresh culture medium.

    • Proceed with fluorescence microscopy.

Protocol 3: Live-Cell Labeling using IEDDA with a Tetrazine Probe

This protocol is for labeling cells expressing biomolecules functionalized with a strained alkene (e.g., trans-cyclooctene).

  • Cell Culture and Metabolic/Genetic Labeling:

    • Culture cells to the desired confluency.

    • Introduce the strained alkene into the target biomolecule via metabolic labeling with a suitable precursor or through genetic code expansion.[18]

  • Preparation of Labeling Solution:

    • Prepare a solution of the tetrazine-fluorophore conjugate in serum-free, phenol red-free medium or DPBS at a final concentration of 0.5-5 µM.

  • Labeling Reaction:

    • Wash the labeled cells twice with DPBS.

    • Add the tetrazine labeling solution to the cells.

    • Incubate for 5-15 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • For many fluorogenic tetrazine probes, a wash step is not strictly necessary due to the low background fluorescence of the unreacted probe.[17] However, washing three times with DPBS can improve the signal-to-noise ratio.

    • Add fresh culture medium.

    • Proceed with fluorescence microscopy.

Visualizing the Chemistry: Mechanisms and Workflows

To further clarify the processes described, the following diagrams illustrate the core reaction mechanisms and a generalized experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Alkyne R1-C≡CH (e.g., this compound) Acetylide R1-C≡C-Cu Alkyne->Acetylide Azide R2-N3 Coordination [Azide-Cu-Acetylide Complex] Azide->Coordination Cu_I Cu(I) Acetylide->Coordination Cycloaddition Metallacycle Intermediate Coordination->Cycloaddition Product_Cu Triazolide-Cu Cycloaddition->Product_Cu Product_Cu->Cu_I Regeneration Triazole 1,4-Disubstituted Triazole Product_Cu->Triazole + H+

Caption: Simplified mechanism of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) TS [3+2] Cycloaddition Transition State Cyclooctyne->TS Azide R-N3 Azide->TS Triazole Triazole Product TS->Triazole Release of Ring Strain

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Tetrazine Tetrazine Cycloadduct [4+2] Cycloadduct Tetrazine->Cycloadduct Alkene Strained Alkene (e.g., TCO) Alkene->Cycloadduct Retro_DA Retro-Diels-Alder Cycloadduct->Retro_DA Dihydropyridazine Dihydropyridazine Product Retro_DA->Dihydropyridazine N2 N2 gas Retro_DA->N2

Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

Experimental_Workflow Start Start: Culture Cells Metabolic_Labeling Step 1: Metabolic Labeling (Introduce Azide, Alkyne, or Alkene) Start->Metabolic_Labeling Wash1 Wash Cells Metabolic_Labeling->Wash1 Bioorthogonal_Reaction Step 2: Bioorthogonal Ligation (Add complementary probe-fluorophore) Wash1->Bioorthogonal_Reaction Wash2 Wash Cells (Optional for some probes) Bioorthogonal_Reaction->Wash2 Imaging Step 3: Imaging (Fluorescence Microscopy) Wash2->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Generalized experimental workflow for bioorthogonal labeling in live cells.

Conclusion and Future Perspectives

The selection of a bioorthogonal probe is a multifaceted decision that requires a balance of reactivity, stability, size, and biocompatibility. While this compound itself has not been extensively characterized as a bioorthogonal probe, its identity as a small, stable terminal alkyne with potentially favorable electronic properties makes it a viable candidate for CuAAC-mediated labeling.

For applications where the use of a copper catalyst is permissible and extremely fast kinetics are not the primary concern, this compound and other terminal alkynes represent a cost-effective and reliable choice. For in vivo studies or experiments where copper toxicity is a significant issue, the copper-free SPAAC and IEDDA reactions are superior alternatives. When rapid labeling at low concentrations is essential, the IEDDA reaction between tetrazines and strained alkenes is unparalleled.

The field of bioorthogonal chemistry is continually evolving, with new reactions and probes being developed to address the limitations of existing tools. Future innovations will likely focus on developing even faster and more stable probes, probes with built-in fluorogenic or other reporting capabilities, and mutually orthogonal reaction pairs that allow for the simultaneous tracking of multiple biological targets. By understanding the fundamental principles and comparative performance of the available probes, researchers can make informed decisions to powerfully illuminate the intricate workings of biological systems.

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Comparative Efficacy of 2-Ethynyl-4-methylthiazole in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of 2-ethynyl-4-methylthiazole as a modulator of the Transforming Growth Factor-β (TGF-β) signaling pathway in cell-based assays. We will objectively compare its potential performance against well-established inhibitors of this pathway, providing the necessary experimental context and detailed protocols for a rigorous assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand the cellular activity of this compound.

Introduction: The Rationale for Targeting the TGF-β Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer progression and fibrosis. In advanced cancers, TGF-β can switch from a tumor-suppressive to a tumor-promoting role, fostering metastasis and immune evasion. This makes the TGF-β pathway a compelling target for therapeutic intervention.

This compound has been identified as a cell-based kinase inhibitor that may interfere with TGF-β and activin signaling. Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the scaffold of numerous kinase inhibitors.[2] The ethynyl group on this compound provides a reactive handle for chemical synthesis, making it a versatile building block for developing more complex inhibitors.[2] However, a comprehensive public data set on its specific inhibitory concentrations (IC50) and cellular efficacy is lacking.

This guide, therefore, outlines a series of experiments to quantitatively assess the efficacy of this compound in comparison to three well-characterized inhibitors of the TGF-β/activin/BMP pathways:

  • SB-431542: A potent and selective inhibitor of the TGF-β type I receptor ALK5 (TGFβRI), as well as ALK4 and ALK7.

  • A-83-01: Another potent inhibitor of ALK4, ALK5, and ALK7.[3][4]

  • Dorsomorphin: An inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6, and also a potent inhibitor of AMP-activated protein kinase (AMPK).[5][6]

The TGF-β/SMAD Signaling Pathway: A Visual Overview

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI or ALK5). This activated receptor complex subsequently phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.

TGF_beta_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD234_complex SMAD2/3/4 Complex pSMAD23->SMAD234_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD234_complex Gene_Expression Target Gene Transcription SMAD234_complex->Gene_Expression Nuclear Translocation A_83_01 A-83-01 A_83_01->ALK5 2_Ethynyl 2-Ethynyl-4- methylthiazole (Hypothesized) 2_Ethynyl->ALK5 SB_431542 SB_431542 SB_431542->ALK5

Caption: Canonical TGF-β/SMAD Signaling Pathway and Points of Inhibition.

Comparative Experimental Workflow

To comprehensively evaluate the efficacy of this compound, a multi-faceted approach using relevant cell-based assays is proposed. The following workflow provides a logical progression from assessing general cytotoxicity to specific pathway inhibition and downstream functional effects.

Experimental_Workflow Start Start: Compound Preparation (this compound & Comparators) Cell_Culture Cell Line Selection & Culture (e.g., A549, HaCaT, MCF-7) Start->Cell_Culture Assay1 Assay 1: Cell Viability (MTT/MTS) - Determine Cytotoxicity & IC50 Cell_Culture->Assay1 Assay2 Assay 2: TGF-β Pathway Inhibition - SMAD2/3 Phosphorylation (Western Blot/ELISA) Assay1->Assay2 Assay3 Assay 3: Functional Assays - Cell Migration (Wound Healing) - EMT Marker Expression (qPCR/Western Blot) Assay2->Assay3 Assay4 Assay 4: Apoptosis Assay (Caspase-3/7, Annexin V) - Assess Induction of Apoptosis Assay3->Assay4 Data_Analysis Data Analysis & Comparison - IC50 Calculation - Statistical Analysis Assay4->Data_Analysis Conclusion Conclusion: Relative Efficacy of This compound Data_Analysis->Conclusion

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for studying TGF-β signaling. We recommend using cell lines known to be responsive to TGF-β.

  • A549 (Human Lung Carcinoma): Known to undergo EMT in response to TGF-β1.[7][8][9][10][11]

  • HaCaT (Human Keratinocyte): A well-established model for studying TGF-β-induced growth arrest and differentiation.[12][13][14][15][16]

  • MCF-7 (Human Breast Adenocarcinoma): Early passage MCF-7 cells are responsive to TGF-β-mediated growth inhibition.[17][18][19][20][21]

Cells should be cultured in their respective recommended media and conditions, ensuring they are in the logarithmic growth phase before experimentation.

Assay 1: Cell Viability (MTT/MTS Assay)

Objective: To determine the cytotoxic effects of this compound and the comparator compounds and to calculate their respective IC50 values for cell viability.

Protocol (based on MTT assay):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound, SB-431542, A-83-01, and Dorsomorphin.

  • Remove the culture medium and add 100 µL of medium containing the various concentrations of the compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Assay 2: Inhibition of SMAD2/3 Phosphorylation

Objective: To directly assess the inhibitory effect of the compounds on the TGF-β signaling pathway by measuring the phosphorylation of SMAD2/3.

Protocol (Western Blot):

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound and the comparator compounds for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.

  • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.

Assay 3: Functional Assays

Objective: To evaluate the effect of the compounds on TGF-β-induced cell migration.

Protocol:

  • Grow cells to a confluent monolayer in 6-well plates.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh medium containing TGF-β1 and the respective compounds at non-toxic concentrations.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Objective: To determine if the compounds can inhibit TGF-β-induced EMT.

Protocol (qPCR):

  • Treat cells with TGF-β1 and the compounds as described for the SMAD phosphorylation assay for 24-48 hours.

  • Isolate total RNA and synthesize cDNA.

  • Perform quantitative real-time PCR (qPCR) using primers for epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., N-cadherin, Vimentin).

  • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression.

Assay 4: Apoptosis Assay (Caspase-3/7 Activity)

Objective: To assess whether the compounds induce apoptosis.

Protocol:

  • Seed cells in a 96-well plate.

  • Treat the cells with the compounds for 24-48 hours.

  • Use a commercially available Caspase-Glo® 3/7 assay kit according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the amount of caspase activity.

Data Presentation and Interpretation

The quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative IC50 Values (µM) in Cell Viability Assays (48h Treatment)

CompoundA549HaCaTMCF-7
This compoundTBDTBDTBD
SB-431542Literature/TBDLiterature/TBDLiterature/TBD
A-83-01Literature/TBDLiterature/TBDLiterature/TBD
DorsomorphinLiterature/TBDLiterature/TBDLiterature/TBD
TBD: To Be Determined through experimentation.

Table 2: Comparative IC50 Values (nM) for Kinase Inhibition

CompoundALK2ALK3ALK4ALK5ALK6ALK7
This compoundTBDTBDTBDTBDTBDTBD
SB-431542>10,000>10,00014094>10,000~140
A-83-01>10,000>10,0004512>10,0007.5
DorsomorphinPotentPotent--Potent-
Literature values for SB-431542 and A-83-01 are provided for reference.[3][22] Dorsomorphin's potency against ALK2, ALK3, and ALK6 is noted.[5][6]

Conclusion

This guide provides a robust framework for the systematic evaluation of this compound's efficacy as a TGF-β signaling inhibitor. By directly comparing its performance against well-characterized inhibitors like SB-431542, A-83-01, and Dorsomorphin in a panel of relevant cell-based assays, researchers can obtain a clear and quantitative understanding of its potency, specificity, and functional effects. The proposed experimental workflow, from initial cytotoxicity assessment to specific pathway inhibition and downstream functional outcomes, will enable a comprehensive characterization of this promising thiazole-based compound. The resulting data will be invaluable for its potential development as a research tool or therapeutic agent targeting diseases with dysregulated TGF-β signaling.

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A Comparative Benchmarking Guide: 2-Ethynyl-4-methylthiazole Versus Established Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the dynamic landscape of chemical biology and drug discovery, the precision of our molecular tools dictates the clarity of our biological insights. The development of novel chemical probes offers exciting opportunities to explore protein function with greater specificity and efficacy. However, the adoption of any new tool necessitates a rigorous evaluation against established standards. This guide provides a comprehensive framework for benchmarking the emerging covalent probe, 2-ethynyl-4-methylthiazole, against the widely used cysteine-reactive probes, iodoacetamide and maleimide derivatives.

This document is not merely a collection of protocols; it is a strategic guide designed to empower researchers to make informed decisions about probe selection. We will delve into the mechanistic rationale behind covalent labeling, outline detailed experimental workflows for head-to-head comparisons, and provide the intellectual framework for interpreting the resulting data. Our goal is to equip you with the knowledge to critically assess the performance of this compound and determine its place in your chemical biology toolbox.

Introduction: The Imperative for Covalent Probes and the Rise of this compound

Covalent chemical probes are indispensable tools for identifying and characterizing protein function, particularly in the realm of kinase signaling.[1][2] By forming a stable, irreversible bond with a target protein, these probes enable robust target identification, validation, and the elucidation of complex biological pathways. For decades, electrophilic probes such as iodoacetamide and maleimides have been the workhorses for targeting nucleophilic cysteine residues, providing invaluable insights into the proteome.[3]

However, the quest for greater selectivity and novel reactivity has led to the exploration of new electrophilic warheads. Among these, this compound has emerged as a promising candidate, particularly in the context of kinase inhibition. The ethynyl group, when appropriately positioned, can act as a Michael acceptor, reacting with nucleophilic residues like cysteine in the active sites of kinases.[4] This guide will provide the foundation for a direct and quantitative comparison of this compound with iodoacetamide and maleimide-based probes, focusing on key performance metrics: reactivity, selectivity, and utility in cell-based systems.

The Contenders: A Mechanistic Overview

A clear understanding of the underlying reaction mechanisms is crucial for designing and interpreting benchmarking experiments.

  • This compound: This probe leverages the electrophilicity of its terminal alkyne. The thiazole ring can act as an electron-withdrawing group, activating the ethynyl moiety for nucleophilic attack by a deprotonated cysteine thiol. This results in the formation of a stable thioether linkage. The specificity of this reaction is thought to be driven by the unique electronic environment of the kinase active site that can facilitate the reaction.

  • Iodoacetamide: A classic alkylating agent, iodoacetamide reacts with cysteine residues via a straightforward SN2 reaction. The iodide is an excellent leaving group, facilitating the attack of the thiolate anion on the adjacent carbon, forming a stable carbamidomethyl-cysteine adduct.[3][5] While highly reactive, this can sometimes lead to off-target labeling.

  • Maleimide Probes: Maleimides react with thiols through a Michael addition. The double bond within the maleimide ring is activated by the two adjacent carbonyl groups, making it susceptible to nucleophilic attack by a cysteine thiol.[6] This reaction is generally rapid and specific for thiols at neutral pH.

Experimental Design: A Head-to-Head Comparison

To provide a robust and objective comparison, we propose a multi-pronged experimental approach that assesses the probes across a range of complexities, from purified proteins to whole-cell lysates.

Workflow for Benchmarking Chemical Probes

The following diagram illustrates the overall workflow for the comparative analysis.

G cluster_0 Phase 1: In Vitro Reactivity & Potency cluster_1 Phase 2: Proteome-wide Selectivity cluster_2 Phase 3: Cellular Target Engagement P1 Kinetic Analysis (k_inact/K_i) - Purified Kinase - Spectrophotometric Assay P2 Direct Target Modification - Intact Protein Mass Spectrometry P1->P2 Confirm Covalent Adduct P3 Activity-Based Protein Profiling (ABPP) - Cell Lysate P4 Quantitative Mass Spectrometry - SILAC or Label-Free Quantification P3->P4 Identify On- and Off-Targets P5 Cell-Based Target Engagement Assay - Intact Cells P6 Downstream Signaling Analysis - Western Blot P5->P6 Validate Functional Consequences

Caption: Overall workflow for benchmarking this compound.

Phase 1: In Vitro Reactivity and Potency

The initial phase focuses on the intrinsic reactivity of each probe with a purified model kinase known to be targeted by covalent inhibitors.

Experimental Protocol 1: Kinetic Analysis of Covalent Inhibition

This protocol determines the second-order rate constant (kinact/Ki), a key parameter for quantifying the efficiency of an irreversible inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).

    • Prepare stock solutions of this compound, iodoacetamide, and a maleimide probe in DMSO.

    • Prepare a stock solution of the kinase's substrate and ATP.

  • Assay Procedure:

    • Incubate the kinase with varying concentrations of each probe for different time intervals.

    • At each time point, initiate the kinase reaction by adding the substrate and ATP.

    • Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorescence).

  • Data Analysis:

    • Plot the observed rate constant (kobs) against the inhibitor concentration.

    • Determine the kinact and Ki values from the hyperbolic fit of the data.

    • Calculate the kinact/Ki ratio to compare the inactivation efficiency of the probes.

Experimental Protocol 2: Intact Protein Mass Spectrometry

This experiment confirms the formation of a covalent adduct between the probe and the target kinase.

  • Incubation: Incubate the purified kinase with a molar excess of each probe for a sufficient time to ensure complete reaction.

  • Sample Preparation: Desalt the protein-probe conjugate using a suitable method (e.g., zip-tipping).

  • Mass Spectrometry Analysis: Analyze the intact protein mass using ESI-MS.

  • Data Analysis: Compare the mass of the modified protein to the unmodified control to confirm the mass shift corresponding to the addition of the probe.

Phase 2: Proteome-wide Selectivity

This phase utilizes quantitative proteomics to assess the selectivity of each probe across the entire proteome.[7]

Experimental Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

This protocol identifies the on- and off-targets of the probes in a complex biological sample.[1]

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line with known kinase dependencies) and prepare a cell lysate.

  • Competitive Incubation: Pre-incubate aliquots of the cell lysate with a range of concentrations of this compound.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., a clickable iodoacetamide or maleimide analog) to each aliquot to label the remaining available cysteine residues.

  • Click Chemistry: Attach a reporter tag (e.g., biotin-azide) to the alkyne-containing probe via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.

  • Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads and perform on-bead tryptic digestion.[8]

  • Quantitative Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Quantify the abundance of each identified protein across the different competitor concentrations to determine the targets of this compound.

Phase 3: Cellular Target Engagement

The final phase assesses the ability of the probes to engage their targets within a live-cell context.[9][10]

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding, providing evidence of target engagement in intact cells.

  • Cell Treatment: Treat intact cells with each of the probes at various concentrations.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Generate melting curves for the target protein in the presence and absence of the probes. A shift in the melting temperature indicates target engagement.

Data Presentation and Interpretation

For a clear and concise comparison, the quantitative data generated from these experiments should be summarized in tables.

Table 1: In Vitro Potency and Reactivity

ProbeTarget Kinasekinact (s-1)Ki (µM)kinact/Ki (M-1s-1)Mass Shift (Da)
This compoundModel Kinase
IodoacetamideModel Kinase
Maleimide ProbeModel Kinase

Table 2: Proteome-wide Selectivity Profile

ProbeOn-Target KinasesNumber of Off-Target Proteins (at 1 µM)Selectivity Score
This compound
Iodoacetamide
Maleimide Probe

Table 3: Cellular Target Engagement

ProbeTarget KinaseCETSA ΔTm (°C)IC50 (Cellular Assay) (µM)
This compound
Iodoacetamide
Maleimide Probe

Concluding Remarks: A Path Forward

This guide provides a rigorous framework for the systematic evaluation of this compound as a chemical probe. By directly comparing its performance against the established standards of iodoacetamide and maleimide probes, researchers can generate the critical data needed to understand its strengths and limitations. The proposed experiments, grounded in established chemical biology principles, will elucidate its reactivity, proteome-wide selectivity, and cellular target engagement capabilities.

The ultimate goal is to build a comprehensive understanding of this novel probe, enabling its confident and effective application in kinase research and beyond. The data generated from these benchmarking studies will be invaluable to the broader scientific community, fostering the continued development of next-generation chemical tools for dissecting complex biological systems.

References

  • Comparing Immobilized Kinase Inhibitors and Covalent ATP Probes for Proteomic Profiling of Kinase Expression and Drug Selectivity. ACS Publications. [Link]

  • Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. [Link]

  • Rapid profiling of protein kinase inhibitors by quantitative proteomics. ACS Chemical Biology. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

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  • Protein Reduction, Alkylation, Digestion. University of Washington Proteomics Resource. [Link]

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  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research. [Link]

  • Comparing Immobilized Kinase Inhibitors and Covalent ATP Probes for Proteomic Profiling of Kinase Expression and Drug Selectivity. ResearchGate. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS Discovery. [Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI. [Link]

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  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. [Link]

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  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Covalent Inhibition of Kinases. Royal Society of Chemistry. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. [Link]

  • Rationally designed BCR-ABL kinase inhibitors for improved leukemia treatment via covalent and pro-/dual-drug targeting strategies. Nature Communications. [Link]

  • Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. mediaTUM. [Link]

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  • 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. Journal of the American Chemical Society. [Link]

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  • 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. MedChemComm. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethynyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds like 2-Ethynyl-4-methylthiazole are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Thiazole derivatives are known to be irritants and potentially toxic. The ethynyl group can also confer reactivity. Therefore, it is prudent to handle this compound with a high degree of caution.

Inferred Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory system.[1]

  • Flammability: Many related thiazole compounds are flammable liquids.[2][3][4] Therefore, it should be treated as a flammable substance.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard ClassGHS PictogramPrecautionary StatementRequired Personal Protective Equipment (PPE)
Skin Irritant Exclamation MarkH315: Causes skin irritation.[1]Chemical-resistant gloves (e.g., nitrile), lab coat.[1][5]
Eye Irritant Exclamation MarkH319: Causes serious eye irritation.[1]Safety glasses with side shields or chemical goggles.[1][5]
Respiratory Irritant Exclamation MarkH335: May cause respiratory irritation.[1]Use in a well-ventilated area or a chemical fume hood.[1][6]
Flammable Liquid (Assumed)FlameH226: Flammable liquid and vapor.[3][7]Store away from heat, sparks, and open flames. Use non-sparking tools.[3][6]

Spill and Leak Response Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel.[8] Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before approaching the spill, don the required PPE as outlined in Table 1.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[4][8] Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[8] Use non-sparking tools to prevent ignition if the substance is flammable.[2][4]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[8] Collect all decontamination materials, such as wipes, as solid hazardous waste.[8]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your facility's policies.[8]

Proper Disposal Procedures for this compound

The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[8] Adherence to all national and local regulations is mandatory.[9][10] Never dispose of this chemical down the drain or in regular trash.[1][10]

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents dangerous reactions and ensures that waste is managed in the most appropriate manner.

  • Liquid Waste: Collect any solutions containing this compound in a dedicated, labeled hazardous waste container with a secure lid.[8] Do not mix with incompatible waste streams.[8] Clearly indicate the chemical name and approximate concentration on the label.[8]

  • Solid Waste: Any items contaminated with this compound, such as gloves, absorbent materials, and empty containers, should be collected as solid hazardous waste.[8] Place these items in a labeled, sealed container.

  • Empty Containers: Even "empty" containers may retain chemical residues. These should be treated as hazardous waste and disposed of accordingly.[11] Do not reuse the containers.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Generate this compound Waste waste_type Is the waste liquid or solid? start->waste_type liquid_waste Collect in a labeled, sealed liquid hazardous waste container. waste_type->liquid_waste Liquid solid_waste Collect in a labeled, sealed solid hazardous waste container. waste_type->solid_waste Solid storage Store in a designated, well-ventilated waste accumulation area. liquid_waste->storage solid_waste->storage incompatible Ensure segregation from incompatible materials (e.g., strong oxidizing agents, strong acids/bases). storage->incompatible disposal_service Arrange for pickup by an approved hazardous waste disposal service. storage->disposal_service

Caption: Decision workflow for the disposal of this compound waste.

Storage and Incompatible Materials

Proper storage of this compound waste pending disposal is critical to prevent accidents.

  • Storage Location: Store waste containers in a designated, well-ventilated, and secure waste accumulation area.[8] The location should be away from heat, sparks, and direct sunlight.[3]

  • Container Integrity: Ensure that waste containers are in good condition and are kept tightly closed to prevent leaks or the release of vapors.[1][3]

Known Incompatibilities for Related Compounds: Based on data for similar thiazole compounds, avoid mixing this compound with:

  • Strong oxidizing agents[4][9]

  • Strong acids[3][4][9]

  • Strong bases[3][4]

  • Acid chlorides and acid anhydrides[9]

Mixing with these substances can lead to vigorous reactions, potentially causing fires or explosions.[9]

Regulatory Compliance

Disposal of chemical waste is regulated by various governmental agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) set the standards for hazardous waste management.[12][13] It is the responsibility of the waste generator to correctly classify and manage their hazardous waste in accordance with all applicable federal, state, and local regulations.[9][10]

By following the procedures outlined in this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methyl thiazole. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

  • Synerzine. (2018, June 22). 2-ethyl-4-methyl thiazole Safety Data Sheet. Retrieved from [Link]

  • Glen Research. (n.d.). Thiazole Orange NHS Ester Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization. (2011, August 7). Heterocyclic Compounds: Health Hazards. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Incompatibilities. Retrieved from [Link]

  • Incompatibility (Geçimsizlik). (n.d.). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Retrieved from [Link]

  • International Labour Organization. (2011, August 7). Heterocyclic Compounds: Physical & Chemical Hazards. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2017, June). Incompatible Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2016). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix A. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 20). Special Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-Ethynyl-4-methylthiazole: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, the introduction of any new compound into a workflow is a methodical process, governed by a deep respect for the principles of chemical safety. This guide addresses the essential safety and handling protocols for 2-Ethynyl-4-methylthiazole, a heterocyclic compound whose utility in pharmaceutical and materials science demands a commensurate level of caution. Our objective is to move beyond a simple checklist and instead build a self-validating system of safety, where the causality behind each procedural step is understood and respected.

Critical Safety Overview: Understanding the Hazard Profile

Thiazole derivatives, as a class, present a range of potential hazards. While specific toxicological data for this compound may be limited, a conservative approach based on analogous structures is warranted. Safety Data Sheets for similar compounds, such as 2-Ethyl-4-methylthiazole and other substituted thiazoles, indicate several primary hazards:

  • Flammability: Many thiazole derivatives are flammable liquids and vapors.[1][2][3][4] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Irritation: The compound is expected to cause skin irritation and serious eye irritation.[1][3][5]

  • Respiratory Effects: Inhalation may cause respiratory irritation.[1][5][6]

  • Volatility: As a volatile organic compound (VOC), it can pose an inhalation risk, and its vapors may be odorless or have a strong, unpleasant odor ("stench").[2][7][8]

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, administrative protocols, and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not arbitrary; it is a risk-based assessment designed to create a barrier between the researcher and the potential hazard.[9] The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 CompliantProtects against chemical splashes and airborne particles.[10] Required for all handling operations.
Face ShieldWorn over safety gogglesRecommended for handling larger quantities (>50 mL) or when there is a significant risk of splashing.[10][11]
Hand Protection Nitrile GlovesDisposable, powder-free. Tested to EN 374 or equivalent.Provides essential protection against incidental chemical contact.[7][10] For prolonged contact, select gloves with a higher protection class.[12] Always inspect gloves before use and wash hands thoroughly after removal.[12]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[7][10]
Respiratory Protection NIOSH-approved RespiratorType ABEK (EN14387) filter or equivalentRequired when handling the compound outside of a certified chemical fume hood or when aerosols may be generated.[3] Use is subject to institutional respiratory protection program requirements, including fit-testing.[9]
Operational Protocol: A Step-by-Step Workflow

Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.

Step 1: Pre-Operational Checks

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble Materials: Gather all necessary equipment, including this compound, solvents, glassware, and spill cleanup materials, placing them inside the fume hood to minimize movement.

  • Review SDS: Before starting, briefly review the Safety Data Sheet for this compound and any other chemicals involved in the procedure.

Step 2: Donning PPE

  • Put on the laboratory coat, ensuring it is fully buttoned.

  • Don safety goggles.

  • Wash and dry hands thoroughly.

  • Put on the correct size of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • If required, don a face shield and/or respirator.

Step 3: Handling this compound

  • Work in a Fume Hood: All manipulations of this compound must be performed inside a properly functioning chemical fume hood.[7][13] This is the primary engineering control to prevent inhalation of volatile vapors.[13]

  • Avoid Inhalation and Contact: Handle the compound in a manner that prevents direct contact with skin, eyes, and clothing.[10]

  • Grounding: When transferring larger quantities, ground and bond the container and receiving equipment to prevent static discharge, which can be an ignition source.[1][2]

  • Container Management: Keep the container tightly closed when not in use.[1][5][6] For storage, consider using Teflon tape or Parafilm to create a better seal and reduce vapor escape.[8]

Step 4: Post-Handling and Cleanup

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent.

  • Container Sealing: Securely close the primary container of this compound.

  • Initial Waste Segregation: Segregate all waste (liquid, solid, sharps) into designated, labeled containers within the fume hood.

Step 5: Doffing PPE

  • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Remove the lab coat, turning it inside out as you remove it if you suspect contamination.

  • Remove face shield and goggles.

  • Wash hands thoroughly with soap and water.[10]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound.

G cluster_prep Preparation cluster_execution Execution cluster_conclusion Conclusion prep_sds Review SDS prep_hood Verify Fume Hood prep_sds->prep_hood prep_ppe Assemble PPE prep_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem cleanup Decontaminate Workspace handle_chem->cleanup doff_ppe Doff PPE wash Wash Hands Thoroughly doff_ppe->wash waste Segregate & Dispose Waste cleanup->waste waste->doff_ppe

Caption: Workflow for safe handling of this compound.

Emergency Procedures

Even with meticulous planning, accidents can occur. Rapid and correct response is critical.

  • Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected skin with plenty of soap and water.[5][6] Seek medical advice if irritation occurs or persists.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][5][6] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][5]

  • Spill: Evacuate the immediate area. Remove all ignition sources.[2][4] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[4][14] Collect the material using non-sparking tools and place it into a suitable, closed container for disposal.[2][4]

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be collected in a designated hazardous waste container.[13] The container should be clearly labeled as "Hazardous Waste" and list the chemical constituents.

  • Container Storage: Store waste containers in a well-ventilated area, away from incompatible materials, and within secondary containment.[7]

  • Final Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations through an approved waste disposal plant or service.[1][5][6] Never dispose of organic substances down laboratory drains.[7]

By integrating these safety protocols into your standard operating procedures, you establish a robust framework that protects personnel, ensures the integrity of your research, and fosters a culture of safety within the laboratory.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-4-methylthiazole
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-4-methylthiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.